molecular formula C7H6FN5 B1340947 2-fluoro-5-(1H-tetrazol-1-yl)aniline CAS No. 924871-22-7

2-fluoro-5-(1H-tetrazol-1-yl)aniline

Cat. No.: B1340947
CAS No.: 924871-22-7
M. Wt: 179.15 g/mol
InChI Key: SWUDDHHJYLWCJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-5-(1H-tetrazol-1-yl)aniline is a useful research compound. Its molecular formula is C7H6FN5 and its molecular weight is 179.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-5-(tetrazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN5/c8-6-2-1-5(3-7(6)9)13-4-10-11-12-13/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUDDHHJYLWCJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585903
Record name 2-Fluoro-5-(1H-tetrazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924871-22-7
Record name 2-Fluoro-5-(1H-tetrazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-fluoro-5-(1H-tetrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-fluoro-5-(1H-tetrazol-1-yl)aniline is a fluorinated aromatic compound containing a tetrazole moiety. Such structures are of significant interest in medicinal chemistry and drug development. The tetrazole ring often serves as a bioisostere for a carboxylic acid group, potentially improving a molecule's metabolic stability and pharmacokinetic profile. The presence of a fluorine atom can further influence the compound's electronic properties, lipophilicity, and binding interactions with biological targets. This document outlines a proposed synthetic route and expected analytical characteristics for this compound.

Proposed Synthesis

The synthesis of 1-substituted tetrazoles from primary anilines is a well-established transformation in organic chemistry. A common and effective method involves the reaction of the aniline with triethyl orthoformate and an azide source, typically sodium azide. This one-pot reaction proceeds through the formation of an intermediate ethyl formimidate, which then undergoes cyclization with the azide.

Synthesis Workflow

Proposed Synthesis of this compound A 4-Fluoro-3-nitroaniline B Diazotization (NaNO2, HCl) A->B C Sandmeyer Reaction (CuCN) B->C D 4-Fluoro-3-nitrobenzonitrile C->D E [2+3] Cycloaddition (NaN3, NH4Cl) D->E F 5-(4-Fluoro-3-nitrophenyl)-1H-tetrazole E->F G Reduction (e.g., SnCl2/HCl or H2/Pd-C) F->G H This compound G->H Characterization Workflow A Synthesized Product B Purification (e.g., Recrystallization, Column Chromatography) A->B C Purity Assessment (TLC, HPLC, Melting Point) B->C D Structural Elucidation C->D E 1H NMR D->E F 13C NMR D->F G FT-IR D->G H Mass Spectrometry (MS) D->H I Characterized Compound E->I F->I G->I H->I

physicochemical properties of 2-fluoro-5-(1H-tetrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 2-fluoro-5-(1H-tetrazol-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the is limited. This guide compiles available predicted data and provides standardized, general experimental protocols for the determination of these properties. All predicted values should be confirmed through empirical testing.

Introduction

This compound is a substituted aniline derivative containing both a fluorine atom and a tetrazole moiety. Such structures are of significant interest in medicinal chemistry and drug discovery, as the tetrazole ring can act as a bioisostere for a carboxylic acid group, and the fluorine substitution can modulate metabolic stability, lipophilicity, and binding affinity. A thorough understanding of the physicochemical properties of this compound is fundamental for its potential development as a pharmaceutical agent, influencing its absorption, distribution, metabolism, excretion (ADME), and formulation characteristics.

This technical guide provides a summary of key molecular identifiers and predicted physicochemical properties for this compound. Furthermore, it outlines detailed, standard experimental protocols for determining these properties, offering a framework for empirical validation.

Molecular Structure and Identifiers

The structural features of this compound—specifically the basic aniline group, the acidic tetrazole ring, and the lipophilic fluorophenyl group—dictate its chemical behavior and physical properties.

Caption: 2D Structure of this compound.

Table 1: Molecular Identifiers

Identifier Value
IUPAC Name This compound
CAS Number 869942-04-1 (for isomer: 5-fluoro-2-(1H-tetrazol-1-yl)aniline)[1]
Molecular Formula C₇H₆FN₅
Molecular Weight 179.15 g/mol
Monoisotopic Mass 179.06073 Da
Canonical SMILES C1=CC(=C(C=C1N2C=NN=N2)N)F[2]
InChI 1S/C7H6FN5/c8-6-2-1-5(3-7(6)9)13-4-10-11-12-13/h1-4H,9H2[2]

| InChI Key | SWUDDHHJYLWCJV-UHFFFAOYSA-N[2] |

Physicochemical Properties

The key physicochemical properties determine the behavior of a compound in both chemical and biological systems. The following table summarizes predicted and available data for this compound.

Table 2: Summary of Physicochemical Properties

Property Value Data Type
Physical Form Solid[2] Experimental
Melting Point Not Available -
Boiling Point Not Available -
Water Solubility Not Available -
pKa (Acidic) ~4-5 (Predicted for Tetrazole NH) Predicted
pKa (Basic) ~2-3 (Predicted for Aniline NH₂) Predicted
XlogP3 0.5 Predicted

| Flash Point | Not Applicable[2] | Experimental |

Standardized Experimental Protocols

To facilitate the empirical validation of the predicted properties, the following sections detail standard laboratory protocols for their determination.

Melting Point Determination (Capillary Method)

Principle: The melting point is the temperature at which a substance transitions from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. This method involves heating a small sample in a capillary tube and observing the temperature range from the first sign of melting to complete liquefaction.[3]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar digital device)

  • Glass capillary tubes (sealed at one end)[3]

  • Spatula

  • Mortar and pestle (if sample needs grinding)

Procedure:

  • Ensure the compound is dry and finely powdered. If necessary, gently crush the sample to a fine powder.[4]

  • Pack the capillary tube by pressing the open end into the sample powder. A sample height of 1-2 mm is sufficient.[3]

  • Tap the sealed end of the tube on a hard surface to compact the sample at the bottom.[4]

  • Place the capillary tube into the heating block of the melting point apparatus.

  • For an unknown compound, perform a rapid preliminary heating (e.g., 10-20 °C/min) to determine an approximate melting range.[5]

  • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

  • Prepare a new sample and heat at a slow rate (1-2 °C/min) through the expected melting range.

  • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is T1-T2.[6]

Aqueous Solubility Determination (Shake-Flask Method)

Principle: The shake-flask method is the gold standard for determining thermodynamic solubility. It involves agitating an excess amount of the solid compound in a specific solvent (e.g., phosphate-buffered saline, pH 7.4) for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.[7][8]

Apparatus & Reagents:

  • Glass vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or filtration system (e.g., syringe filters, 0.22 µm)

  • Analytical balance

  • Calibrated pH meter

  • Quantification instrument (e.g., HPLC-UV, LC-MS)

  • Buffer solution (e.g., Phosphate-Buffered Saline, pH 7.4)

Procedure:

  • Add an excess amount of the solid compound to a pre-weighed vial. The amount should be sufficient to ensure a solid phase remains at equilibrium.[9]

  • Add a known volume of the buffer solution to the vial.

  • Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm).[10]

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours).[10]

  • After equilibration, allow the samples to stand for a short period to let undissolved solids settle. Verify that the pH of the suspension has not significantly changed.[7]

  • Separate the solid phase from the liquid phase by centrifugation or filtration.[8]

  • Carefully collect an aliquot of the clear supernatant (the saturated solution).

  • Prepare a series of dilutions of the supernatant and analyze them using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.

  • The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

pKa Determination (Potentiometric Titration)

Principle: Potentiometric titration is a highly precise method for determining the acid dissociation constant (pKa). It involves the gradual addition of a titrant (a strong acid or base) to a solution of the compound while monitoring the pH. The pKa is the pH at which 50% of the ionizable group is in its protonated form and 50% is in its deprotonated form, which corresponds to the midpoint of the buffer region on the titration curve.[11][12]

Apparatus & Reagents:

  • Calibrated pH meter with a combination pH electrode[13]

  • Automatic titrator or a burette

  • Magnetic stirrer and stir bar

  • Titration vessel

  • Standardized titrant (e.g., 0.1 M HCl, 0.1 M NaOH)[11]

  • Background electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength[13]

  • Nitrogen gas source (for purging)

Procedure:

  • Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[13]

  • Accurately weigh the compound and dissolve it in a known volume of water or a suitable co-solvent if solubility is low. The final concentration should be around 1 mM.[11]

  • Add the background electrolyte solution to maintain constant ionic strength.

  • Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with pH measurements, especially when titrating with a base.[13]

  • Place the titration vessel on the magnetic stirrer and immerse the pH electrode.

  • To determine the pKa of the basic aniline group, titrate the solution with standardized HCl. To determine the pKa of the acidic tetrazole group, first make the solution basic (e.g., to pH 11-12 with NaOH) and then titrate with standardized HCl.

  • Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point(s).

  • Plot the pH versus the volume of titrant added. The pKa value can be determined from the pH at the half-equivalence point or by analyzing the first derivative of the titration curve to find the inflection point(s).[13]

LogP / LogD Determination (Shake-Flask Method)

Principle: The partition coefficient (LogP for non-ionizable compounds) or distribution coefficient (LogD for ionizable compounds at a specific pH) measures the lipophilicity of a compound. The shake-flask method directly determines this by measuring the compound's concentration in two immiscible liquid phases, typically n-octanol and a buffered aqueous solution (e.g., PBS at pH 7.4), after they have reached equilibrium.[14][15]

Apparatus & Reagents:

  • n-Octanol (reagent grade)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Glass vials or centrifuge tubes with PTFE-lined caps

  • Vortex mixer and/or mechanical shaker

  • Centrifuge

  • Analytical instrument for quantification (HPLC-UV, LC-MS)

Procedure:

  • Pre-saturate the solvents: Mix n-octanol and the aqueous buffer together, shake vigorously, and allow the phases to separate completely (e.g., overnight). This ensures that the volumes of the phases do not change during the experiment.[14]

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a vial, add a small aliquot of the compound's stock solution to a mixture of the pre-saturated n-octanol and pre-saturated aqueous buffer.[16]

  • Cap the vial tightly and shake or vortex it for a sufficient time (e.g., 1 hour) to allow the compound to partition between the two phases and reach equilibrium.[16]

  • Separate the two phases by centrifugation (e.g., 10-15 minutes) to break any emulsions.[14]

  • Carefully withdraw a known volume from both the upper n-octanol layer and the lower aqueous layer. Be cautious to avoid cross-contamination.

  • Dilute the aliquots with a suitable solvent and determine the concentration of the compound in each phase (C_oct and C_aq) using a validated analytical method.

  • Calculate the distribution coefficient (D) as the ratio of the concentrations: D = C_oct / C_aq.

  • The LogD value is the base-10 logarithm of D: LogD = log₁₀(D).[15]

Workflow for Physicochemical Characterization

The systematic characterization of a novel compound like this compound is a critical workflow in drug discovery and development. The following diagram illustrates the logical progression of experiments.

G start_node Compound Acquisition (Synthesis / Purchase) struct_id Structural Identity & Purity (NMR, MS, HPLC) start_node->struct_id phys_props Fundamental Physical Properties struct_id->phys_props sol_props Solution-Based Properties struct_id->sol_props mp_bp Melting / Boiling Point phys_props->mp_bp solubility Aqueous Solubility (Shake-Flask) sol_props->solubility pka pKa Determination (Potentiometric Titration) sol_props->pka logd Lipophilicity (LogD) (Shake-Flask) sol_props->logd data_analysis Data Analysis & Profiling (Establish Structure-Property Relationship) mp_bp->data_analysis solubility->data_analysis pka->data_analysis logd->data_analysis

Caption: Logical workflow for physicochemical profiling of a new chemical entity.

References

An In-depth Technical Guide to the Solubility and Stability of 2-fluoro-5-(1H-tetrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-fluoro-5-(1H-tetrazol-1-yl)aniline, with a specific focus on its solubility and stability. In the absence of extensive empirical data in publicly accessible literature, this document outlines predictive assessments based on the well-established characteristics of its constituent functional groups: a fluoro-substituted aniline ring and a tetrazole moiety. Furthermore, it details standardized experimental protocols for the systematic evaluation of these properties, which are critical for drug development and various research applications. This guide is intended to serve as a foundational resource for scientists and researchers, enabling informed decision-making in handling, formulation, and analytical method development for this compound.

Introduction

This compound is a substituted aromatic amine featuring a fluorine atom and a tetrazole ring. Such structures are of significant interest in medicinal chemistry. The aniline scaffold is a common feature in many bioactive molecules. The tetrazole ring is often employed as a bioisosteric replacement for a carboxylic acid group, offering similar acidity but with improved metabolic stability and pharmacokinetic properties.[1][2][3][4] The fluorine substituent can further enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[5][6]

A thorough understanding of the solubility and stability of this compound is paramount for its application in drug discovery and development. Solubility directly impacts bioavailability and formulation strategies, while stability determines shelf-life, storage conditions, and potential degradation pathways.[7][8] This guide provides a predictive analysis of these properties and the experimental frameworks for their empirical determination.

Predicted Solubility Profile

  • Aniline Moiety : The aniline portion of the molecule contributes to its basicity and provides a hydrophobic aromatic surface. Aniline itself has limited solubility in water but is soluble in many organic solvents.[9][10] Its solubility in aqueous media increases significantly under acidic conditions due to the formation of the protonated anilinium ion.[9][11]

  • Tetrazole Ring : The tetrazole ring is acidic, with a pKa similar to that of carboxylic acids, and is capable of hydrogen bonding.[4] This moiety is expected to contribute to the compound's polarity and potential for solubility in polar solvents.[3]

  • Fluorine Atom : The presence of a fluorine atom, being highly electronegative, can influence the electronic distribution of the molecule and may increase its lipophilicity, potentially favoring solubility in non-polar organic solvents.[5][6]

Based on these characteristics, a predicted solubility profile is presented in Table 1.

Table 1: Predicted Solubility of this compound in Various Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous
NeutralWaterLowThe hydrophobic nature of the fluorinated benzene ring is likely to dominate over the polar contributions of the aniline and tetrazole groups.
Acidic (e.g., pH 1-3)Dilute HClHighThe basic aniline group will be protonated to form a more soluble salt.[9][11]
Basic (e.g., pH 9-11)Dilute NaOHModerate to HighThe acidic tetrazole ring will be deprotonated to form a more soluble salt.
Organic
Polar AproticDMSO, DMFHighThese solvents are effective at solvating a wide range of organic molecules, including those with polar functional groups capable of hydrogen bonding.
Polar ProticMethanol, EthanolModerate to HighThe compound can likely engage in hydrogen bonding with these solvents.
HalogenatedDichloromethane (DCM)ModerateThe overall polarity of the molecule suggests it should be soluble in DCM.
EthersTetrahydrofuran (THF)ModerateTHF is a versatile solvent for moderately polar compounds.
Non-polarHexane, TolueneLowThe presence of polar functional groups (aniline and tetrazole) will likely limit solubility in non-polar solvents.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, an equilibrium solubility measurement method is recommended.

Objective: To determine the equilibrium solubility of this compound in a range of solvents at a controlled temperature (e.g., 25 °C).

Materials:

  • This compound

  • Selected solvents (as per Table 1)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent.

    • Seal the vials and place them in a shaker/incubator set at a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid material.

    • Filter the collected supernatant through a syringe filter into a clean vial.

  • Analysis:

    • Prepare a series of standard solutions of the compound of known concentrations in a suitable solvent (in which the compound is freely soluble).

    • Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.

    • Dilute the filtered sample solutions with a known volume of the mobile phase or a suitable solvent to fall within the concentration range of the calibration curve.

    • Analyze the diluted sample solutions by HPLC.

  • Calculation:

    • Determine the concentration of the compound in the diluted sample solutions from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL, mol/L).

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation A Add excess solid to solvent B Equilibrate at constant temperature (24-48h) A->B C Collect supernatant B->C D Filter (0.45 µm) C->D G Dilute filtered sample D->G E Prepare calibration standards F Analyze standards by HPLC E->F I Determine concentration from calibration curve F->I H Analyze sample by HPLC G->H H->I J Calculate solubility I->J

Figure 1: Experimental workflow for solubility determination.

Stability Profile and Forced Degradation Studies

The stability of a pharmaceutical compound is a critical attribute that influences its safety and efficacy. Forced degradation studies are performed to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.[8][12][13][14]

Predicted Stability:

  • Aniline Moiety : Anilines can be susceptible to oxidation, which may lead to colored degradation products.

  • Tetrazole Ring : The tetrazole ring is generally considered to be metabolically and chemically stable.[2][4]

  • Fluoro Substituent : A carbon-fluorine bond is very strong and generally increases the metabolic stability of a molecule.[6]

A systematic approach to evaluating the stability of this compound involves subjecting it to a variety of stress conditions as outlined in the ICH guidelines.

Table 2: Protocol for Forced Degradation Studies

Stress ConditionRecommended ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl at room temperature and elevated temperature (e.g., 60 °C)Hydrolysis of the aniline or tetrazole moiety is possible under harsh conditions.
Base Hydrolysis 0.1 M - 1 M NaOH at room temperature and elevated temperature (e.g., 60 °C)Similar to acid hydrolysis, but the mechanism will differ.
Oxidation 3-30% H₂O₂ at room temperatureOxidation of the aniline nitrogen is a likely pathway.
Thermal Solid compound heated at a temperature above that for accelerated stability testing (e.g., 80 °C) for a defined period.Thermally induced decomposition.
Photostability Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.Photolytic degradation leading to various products.

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions and to facilitate the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Reagents for stress conditions (HCl, NaOH, H₂O₂)

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • For hydrolytic and oxidative studies, add the stock solution to the respective stress agent (acid, base, or oxidant) to achieve the target concentration.

    • For thermal studies, place the solid compound in a vial in an oven.

    • For photostability studies, expose both the solid compound and a solution of the compound to the required light conditions.

    • Prepare control samples (unstressed) stored at ambient temperature and protected from light.

  • Stress Conditions:

    • Expose the samples to the conditions outlined in Table 2 for various time points (e.g., 0, 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot of the sample.

    • Neutralize the acidic and basic samples before analysis.

  • Analysis:

    • Analyze the stressed and control samples using a suitable HPLC-PDA or HPLC-MS method. The method should be capable of separating the parent compound from its degradation products.

    • The use of a PDA detector allows for the comparison of UV spectra to assess peak purity.

    • An MS detector can provide mass information for the parent compound and any degradation products, aiding in their identification.

  • Data Evaluation:

    • Calculate the percentage of degradation of the parent compound under each stress condition.

    • Identify and quantify the major degradation products.

    • Characterize the degradation products using techniques such as LC-MS/MS and NMR if necessary.

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation A Acid Hydrolysis F HPLC-PDA/MS Analysis A->F B Base Hydrolysis B->F C Oxidation (H2O2) C->F D Thermal (Heat) D->F E Photolytic (Light) E->F G Assess Peak Purity F->G H Identify & Quantify Degradants G->H I Elucidate Degradation Pathway H->I

Figure 2: Logical workflow for forced degradation studies.

Conclusion

While direct experimental data on the solubility and stability of this compound is currently limited in the public domain, a robust predictive framework can be established based on the known properties of its aniline, tetrazole, and fluoro functional groups. This guide provides a comprehensive, albeit predictive, profile of these critical parameters and outlines detailed, standardized protocols for their empirical determination. The successful execution of these experimental procedures will yield the necessary quantitative data to support the advancement of this compound in research and development, particularly in the pharmaceutical sciences. The provided workflows serve as a practical roadmap for researchers to systematically characterize this and structurally related molecules.

References

Spectroscopic and Structural Elucidation of 2-fluoro-5-(1H-tetrazol-1-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-fluoro-5-(1H-tetrazol-1-yl)aniline. Due to the limited availability of public experimental data for this specific molecule, this document combines predicted spectroscopic information with generalized experimental protocols. This guide is intended to serve as a foundational resource for researchers working with this and structurally related compounds.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Mass Spectrometry (MS) Data

The mass spectrometry data presented below is based on predicted values for the protonated molecule ([M+H]⁺) and other common adducts of this compound hydrochloride. These predictions are valuable for identifying the compound in mass spectrometry analyses.

AdductPredicted m/z
[M+H]⁺180.0680
[M+Na]⁺202.0499
[M+K]⁺218.0239
[M+NH₄]⁺197.0945

Data sourced from computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Illustrative)

¹H NMR (400 MHz, DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~9.80s1HTetrazole-H
~7.60dd1HAr-H
~7.40ddd1HAr-H
~7.20dd1HAr-H
~5.50s2HNH₂

¹³C NMR (100 MHz, DMSO-d₆)

Chemical Shift (ppm)Assignment
~155 (d)C-F
~145C-NH₂
~140Tetrazole-C
~125 (d)Ar-C
~120 (d)Ar-C
~115 (d)Ar-C

(d) indicates a doublet due to C-F coupling.

Infrared (IR) Spectroscopy Data (Illustrative)

As with NMR data, experimental IR spectra for this compound are not publicly available. The table below lists expected characteristic absorption bands based on the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300MediumN-H stretch (asymmetric and symmetric)
3100-3000Medium-WeakAromatic C-H stretch
~1620StrongN-H bend (scissoring)
1600-1450Medium-StrongAromatic C=C stretch, Tetrazole ring vibrations
~1250StrongC-F stretch
1100-1000MediumTetrazole ring vibrations

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are provided below. These are generalized procedures that can be adapted for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Apply pressure to ensure good contact between the sample and the crystal, and collect the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts. Set the mass range to scan for the expected molecular ion (e.g., m/z 100-500).

  • Data Analysis: Analyze the resulting spectrum to identify the peak corresponding to the molecular ion and any significant fragment ions.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Spectroscopic_Analysis_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry NMR_Sample Sample Dissolution (Deuterated Solvent) NMR_Acquisition Data Acquisition (¹H & ¹³C Spectra) NMR_Sample->NMR_Acquisition NMR_Processing Data Processing (FT, Phasing, Referencing) NMR_Acquisition->NMR_Processing NMR_Analysis Structural Elucidation NMR_Processing->NMR_Analysis IR_Sample Sample Placement (ATR Crystal) IR_Acquisition Sample Scan IR_Sample->IR_Acquisition IR_Background Background Scan IR_Background->IR_Acquisition IR_Analysis Functional Group Identification IR_Acquisition->IR_Analysis MS_Sample Sample Preparation (Dilute Solution) MS_Ionization Ionization (e.g., ESI) MS_Sample->MS_Ionization MS_Analysis Mass Analysis (m/z Measurement) MS_Ionization->MS_Analysis MS_Detection Detection & Spectrum MS_Analysis->MS_Detection

Caption: General workflow for NMR, IR, and MS spectroscopic analysis.

Logical_Relationship Compound This compound NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Molecular Structure NMR->Structure FunctionalGroups Functional Groups IR->FunctionalGroups MolecularWeight Molecular Weight & Formula Confirmation MS->MolecularWeight Structure->Compound FunctionalGroups->Compound MolecularWeight->Compound

Caption: Relationship between spectroscopic techniques and molecular information.

An In-depth Technical Guide to the Discovery and Synthetic Route of 2-fluoro-5-(1H-tetrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic route for 2-fluoro-5-(1H-tetrazol-1-yl)aniline, a fluorinated aromatic compound with potential applications in medicinal chemistry. While the specific discovery of this compound is not extensively documented in publicly available literature, its structural motifs—a fluorinated aniline and a tetrazole ring—are prevalent in various biologically active molecules. This guide outlines a plausible and scientifically sound synthetic pathway, complete with detailed experimental protocols adapted from established methodologies for similar compounds. Furthermore, it explores the potential biological significance of this class of molecules, particularly their antimicrobial properties, and presents this information through structured data and clear visualizations.

Introduction

The strategic incorporation of fluorine atoms and tetrazole moieties into organic molecules is a well-established approach in modern drug discovery. Fluorine substitution can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. The tetrazole ring, being a bioisostere of the carboxylic acid group, offers improved pharmacokinetic properties and metabolic resistance. The compound this compound combines these features, making it a molecule of interest for the development of novel therapeutic agents. This guide details a feasible synthetic route and discusses the potential biological activities associated with this structural class.

Proposed Synthetic Route

The synthesis of this compound can be logically approached in a two-step process, starting from a commercially available precursor. The overall synthetic workflow is depicted below.

Synthetic Workflow 2-Fluoro-5-nitroaniline 2-Fluoro-5-nitroaniline Diazotization Diazotization 2-Fluoro-5-nitroaniline->Diazotization 1. NaNO2, HCl Sandmeyer Reaction Sandmeyer Reaction Diazotization->Sandmeyer Reaction 2. CuCN 2-Fluoro-5-cyanoaniline 2-Fluoro-5-cyanoaniline Sandmeyer Reaction->2-Fluoro-5-cyanoaniline Cycloaddition Cycloaddition 2-Fluoro-5-cyanoaniline->Cycloaddition NaN3, NH4Cl DMF, Heat This compound This compound Cycloaddition->this compound

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-Fluoro-5-cyanoaniline

The initial step involves the conversion of 2-fluoro-5-nitroaniline to the corresponding nitrile, 2-fluoro-5-cyanoaniline. This transformation is proposed to proceed via a Sandmeyer reaction, a reliable method for introducing a cyano group onto an aromatic ring.

Experimental Protocol:

  • Diazotization: 2-Fluoro-5-nitroaniline (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water at 0-5 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, copper(I) cyanide (1.2 eq) is suspended in water. The previously prepared cold diazonium salt solution is then added slowly to the copper(I) cyanide suspension. The reaction mixture is gradually warmed to room temperature and then heated to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-fluoro-5-cyanoaniline.

Step 2: Synthesis of this compound

The second step is the [3+2] cycloaddition of an azide to the nitrile group of 2-fluoro-5-cyanoaniline to form the tetrazole ring. This reaction is a common and effective method for the synthesis of 5-substituted-1H-tetrazoles.

Experimental Protocol:

  • Cycloaddition Reaction: 2-Fluoro-5-cyanoaniline (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq) are suspended in N,N-dimethylformamide (DMF). The reaction mixture is heated to 120-130 °C and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and acidified with dilute hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with water, and then dried. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound.

Quantitative Data

The following table summarizes representative quantitative data for the proposed synthetic route. Please note that these are expected values based on similar reactions reported in the literature and may vary depending on the specific experimental conditions.

StepReactantProductReagentsSolventTemperature (°C)Time (h)Expected Yield (%)Purity (%)
12-Fluoro-5-nitroaniline2-Fluoro-5-cyanoaniline1. NaNO₂, HCl2. CuCNWater0-602-460-70>95
22-Fluoro-5-cyanoanilineThis compoundNaN₃, NH₄ClDMF120-13012-2470-85>98

Potential Biological Activity: Antimicrobial Mechanism

Compounds containing both tetrazole and fluorinated aniline moieties have been reported to exhibit antimicrobial activity. While the specific mechanism of this compound has not been elucidated, a plausible mechanism of action for this class of compounds involves the inhibition of essential bacterial enzymes and disruption of the cell membrane.

Antimicrobial Mechanism cluster_bacterium Bacterial Cell Cell Wall Cell Wall Cell Membrane Cell Membrane Cell Wall->Cell Membrane DNA Gyrase DNA Gyrase DNA DNA Replication Replication DNA->Replication Unwinding DNA Gyrase->Replication Topoisomerase IV Topoisomerase IV Topoisomerase IV->Replication Replication->DNA Daughter DNA Compound This compound Compound->Cell Wall Penetration Compound->Cell Membrane Disruption Compound->DNA Gyrase Inhibition Compound->Topoisomerase IV Inhibition

Caption: Proposed antimicrobial mechanism of action for tetrazole-aniline compounds.

The proposed mechanism suggests that the compound penetrates the bacterial cell wall and disrupts the integrity of the cell membrane, leading to leakage of cellular contents. Additionally, it may inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair in bacteria. This dual-action mechanism could contribute to potent bactericidal activity and a lower likelihood of resistance development.

Conclusion

This technical guide has outlined a viable synthetic pathway for this compound and provided detailed, albeit adapted, experimental protocols. The presented information on its potential antimicrobial activity highlights the relevance of this compound and its derivatives in the ongoing search for new anti-infective agents. The structured data and visualizations are intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating further investigation into this promising class of molecules.

The Chemical Reactivity of the Fluorine Atom in 2-Fluoro-5-(1H-tetrazol-1-yl)aniline: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated chemical reactivity of the fluorine atom in 2-fluoro-5-(1H-tetrazol-1-yl)aniline. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry, computational studies on analogous structures, and spectroscopic data from related compounds to predict its behavior. The guide covers the molecule's structure and electronic properties, predicted spectroscopic characteristics, and a detailed theoretical exploration of its reactivity in nucleophilic aromatic substitution, electrophilic aromatic substitution, and transition-metal-catalyzed cross-coupling reactions. Experimental protocols from analogous systems are provided as a starting point for the synthesis and further investigation of this compound. This document aims to serve as a foundational resource for researchers interested in the medicinal and materials science applications of this and related fluorinated tetrazolyl-anilines.

Introduction

The strategic incorporation of fluorine atoms and tetrazole rings into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong C-F bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The tetrazole group, a well-established bioisostere for carboxylic acids, offers improved metabolic stability and pharmacokinetic properties. The molecule this compound combines these key pharmacophores, making it a compound of significant interest for drug discovery and development.

This guide focuses specifically on the chemical reactivity of the fluorine atom in this molecule. Understanding the conditions under which the C-F bond can be functionalized is crucial for the synthesis of derivatives with tailored properties.

Molecular Structure and Electronic Properties

The chemical reactivity of the fluorine atom in this compound is dictated by the electronic interplay of the aniline, fluorine, and tetrazole substituents on the benzene ring.

  • Aniline Group (-NH₂): The amino group is a strong activating group and is ortho-, para- directing in electrophilic aromatic substitution reactions due to its +M (mesomeric) and -I (inductive) effects. The lone pair on the nitrogen atom can donate electron density to the aromatic ring through resonance.

  • Fluorine Atom (-F): Fluorine is a deactivating group in electrophilic aromatic substitution due to its strong -I effect. However, its +M effect, although weaker, directs incoming electrophiles to the ortho and para positions. In the context of nucleophilic aromatic substitution, the high electronegativity of fluorine makes the carbon to which it is attached electrophilic and susceptible to nucleophilic attack, especially when the ring is activated by electron-withdrawing groups.

  • Tetrazole Ring (-C₂H₂N₄): The tetrazole ring is generally considered an electron-withdrawing group, exerting a -I and -M effect on the aromatic ring. This deactivates the ring towards electrophilic attack and activates it for nucleophilic substitution. Computational studies on substituted tetrazoles indicate that the electron-withdrawing nature of the tetrazole ring can enhance the aromaticity of the system.[1]

The combined electronic effects of these substituents suggest that the benzene ring in this compound is electron-deficient, which has significant implications for the reactivity of the fluorine atom.

Predicted Spectroscopic Data

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Key Features Rationale/Comparison Compounds
¹H NMR Aromatic protons will appear as complex multiplets in the downfield region (approx. 7.0-8.0 ppm). The aniline protons will appear as a broad singlet. The tetrazole proton will be a sharp singlet further downfield (approx. 9.0-9.5 ppm).Based on data for 2-fluoroaniline, various phenyl-tetrazole derivatives, and general aromatic chemical shifts.[2]
¹³C NMR The carbon bearing the fluorine atom will show a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz). Carbons ortho and meta to the fluorine will exhibit smaller two- and three-bond C-F couplings.Based on data for 2-fluoroaniline and other fluorinated aromatic compounds.
¹⁹F NMR A single resonance is expected. The chemical shift will be influenced by the electronic environment.Comparison with other fluoroaromatic compounds is necessary for a precise prediction.
Infrared (IR) Spectroscopy Characteristic N-H stretching bands for the aniline group (approx. 3300-3500 cm⁻¹). C-F stretching vibration (approx. 1200-1300 cm⁻¹). N=N and C=N stretching from the tetrazole ring (approx. 1400-1600 cm⁻¹). Aromatic C-H and C=C stretching bands.Based on general IR correlation tables and spectra of related aniline and tetrazole compounds.[3]
Mass Spectrometry (MS) The molecular ion peak [M]⁺ is predicted at m/z 179.06. A common fragmentation pathway for tetrazoles is the loss of N₂ (28 amu).[4] The hydrochloride salt will show a protonated molecular ion [M+H]⁺ at m/z 180.07.[5]Predicted data from PubChem for the hydrochloride salt and known fragmentation patterns of tetrazoles.[4][5]

Chemical Reactivity of the Fluorine Atom

The presence of the electron-withdrawing tetrazole group meta to the fluorine atom and the electron-donating amino group ortho to it creates a unique electronic environment that influences the reactivity of the C-F bond.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom in this compound is expected to be susceptible to nucleophilic aromatic substitution. The electron-withdrawing tetrazole ring, although meta to the fluorine, will contribute to the overall electron deficiency of the aromatic ring, thereby activating it towards nucleophilic attack.

Logical Workflow for SNAr Reactivity

SNAr_Reactivity sub This compound int Meisenheimer Complex (Stabilized by Tetrazole) sub->int Nucleophilic Attack nuc Nucleophile (e.g., RO⁻, R₂NH, RS⁻) nuc->int cond Reaction Conditions (Polar aprotic solvent, Heat) cond->sub prod Substituted Product int->prod Loss of Leaving Group lg Fluoride Ion (Leaving Group) int->lg

Caption: Predicted pathway for nucleophilic aromatic substitution.

Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile (Analogous System)

This protocol is adapted from general procedures for SNAr reactions on activated fluoroaromatics.

  • Reaction Setup: In a sealed reaction vessel, dissolve this compound (1.0 mmol) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (5 mL).

  • Addition of Reagents: Add the desired amine nucleophile (1.2 mmol) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 mmol).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Electrophilic Aromatic Substitution (SEAr)

The aniline and fluorine substituents are ortho-, para- directing, while the tetrazole group is a meta-director. The overall effect is a complex regioselectivity profile. However, due to the strong deactivating effect of the fluorine and tetrazole groups, harsh reaction conditions would likely be required for electrophilic aromatic substitution. The amino group is a strong activator, but it can be protonated under acidic conditions, forming the deactivating anilinium ion.

Given the electron-deficient nature of the ring, the C-F bond is not expected to be the primary site of electrophilic attack.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The activation of C-F bonds using transition metal catalysts, particularly palladium and nickel, has emerged as a powerful tool for the synthesis of complex molecules.[6][7][8] For this compound, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, could potentially be employed to replace the fluorine atom with various substituents.

Diagram of a Catalytic Cycle for C-F Bond Activation

CC_Cycle cluster_cycle Catalytic Cycle cat Pd(0) Catalyst A Oxidative Addition [Pd(II) Complex] cat->A sub Aryl-Fluoride (Our Compound) sub->A cp Coupling Partner (e.g., Boronic Acid) B Transmetalation cp->B base Base base->B prod Cross-Coupled Product A->B C Reductive Elimination B->C C->cat C->prod

Caption: Generalized catalytic cycle for C-F cross-coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling (Analogous System)

This protocol is based on established methods for the cross-coupling of aryl fluorides.

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable ligand (e.g., SPhos, XPhos, 4-10 mol%), and a base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 mmol).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with water. Extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Conclusion

While direct experimental data on the chemical reactivity of the fluorine atom in this compound is currently lacking, a comprehensive analysis based on the electronic properties of its constituent functional groups and data from analogous compounds allows for informed predictions. The fluorine atom is anticipated to be susceptible to nucleophilic aromatic substitution under relatively mild conditions due to the electron-withdrawing nature of the tetrazole ring. Electrophilic substitution at the C-F bond is unlikely. Modern transition-metal-catalyzed cross-coupling reactions present a promising avenue for the selective functionalization of the C-F bond, enabling the synthesis of a diverse range of derivatives. The experimental protocols provided in this guide, adapted from related systems, offer a solid starting point for the empirical investigation of this promising molecule. Further experimental and computational studies are warranted to fully elucidate the reactivity of this compound and unlock its potential in medicinal chemistry and materials science.

References

The Pivotal Role of the Tetrazole Moiety in 2-Fluoro-5-(1H-tetrazol-1-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of the tetrazole moiety in the chemical structure and potential biological activities of 2-fluoro-5-(1H-tetrazol-1-yl)aniline. While specific research on this particular compound is limited, this paper extrapolates its likely functions based on the well-documented properties of the tetrazole ring in medicinal chemistry and data from closely related analogues. The tetrazole moiety is a critical pharmacophore, acting as a bioisosteric replacement for a carboxylic acid group, which can enhance a molecule's lipophilicity, metabolic stability, and ability to interact with biological targets. This guide will delve into the synthesis, physicochemical properties, and potential therapeutic applications of compounds structurally related to this compound, supported by experimental data and pathway visualizations.

Introduction: The Significance of the Tetrazole Ring in Drug Design

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a prominent functional group in medicinal chemistry.[1][2] Its importance stems from its role as a non-classical bioisostere of the carboxylic acid group.[1][2] This substitution is a key strategy in drug design to improve the pharmacokinetic profile of a compound. Tetrazoles generally exhibit increased metabolic stability, enhanced lipophilicity, and a greater volume of distribution compared to their carboxylic acid counterparts.[1] These properties can lead to improved oral bioavailability and a longer duration of action.[1] The tetrazole moiety's ability to participate in hydrogen bonding and its acidic nature, similar to carboxylic acids, allows it to mimic the interactions of a carboxyl group with biological targets.[1]

Physicochemical Properties and Synthesis

While detailed experimental data for this compound is not extensively published, its basic properties can be summarized.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₆FN₅Sigma-Aldrich
Molecular Weight179.15 g/mol Sigma-Aldrich
AppearanceSolidSigma-Aldrich
InChI KeySWUDDHHJYLWCJV-UHFFFAOYSA-NSigma-Aldrich
General Synthesis of 5-Substituted-1H-Tetrazoles

The most common method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organonitrile and an azide, often catalyzed by a Lewis or Brønsted acid.

Experimental Protocol: General [3+2] Cycloaddition for Tetrazole Synthesis

Materials:

  • Organonitrile (starting material)

  • Sodium azide (NaN₃)

  • Lewis acid catalyst (e.g., zinc chloride, aluminum chloride) or Brønsted acid catalyst (e.g., ammonium chloride)

  • Solvent (e.g., dimethylformamide (DMF), toluene)

Procedure:

  • The organonitrile is dissolved in the chosen solvent in a reaction vessel.

  • The azide source and the catalyst are added to the solution.

  • The reaction mixture is heated to the appropriate temperature (typically ranging from 80°C to 130°C) and stirred for several hours to days.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product is isolated by extraction and purified by recrystallization or column chromatography.

A potential synthetic route to this compound could involve the reaction of 4-fluoro-3-aminobenzonitrile with an azide source.

References

Methodological & Application

Application Notes and Protocols for 2-Fluoro-5-(1H-tetrazol-1-yl)aniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-(1H-tetrazol-1-yl)aniline is a versatile bifunctional building block of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates three key features that make it a valuable scaffold for the development of novel bioactive molecules:

  • Aniline Moiety: The primary amine group serves as a versatile handle for a wide range of chemical transformations, including amide bond formation, sulfonylation, and participation in various coupling reactions. This allows for the straightforward introduction of diverse substituents to explore structure-activity relationships (SAR).

  • Tetrazole Ring: The tetrazole group is a well-established bioisostere of the carboxylic acid functionality. This substitution can enhance the metabolic stability, lipophilicity, and cell permeability of a drug candidate while maintaining or improving its binding affinity to biological targets. The 1-substituted tetrazole isomer offers a distinct electronic and steric profile compared to its 5-substituted counterpart.

  • Fluorine Atom: The presence of a fluorine atom ortho to the aniline group can profoundly influence the physicochemical properties of the molecule. It can modulate the pKa of the aniline, introduce conformational constraints, and block potential sites of metabolism, thereby improving the pharmacokinetic profile of the final compound.

These combined features make this compound a strategic component in the design and synthesis of targeted therapeutics, particularly in the area of kinase inhibitors and other signaling pathway modulators.

Application in the Synthesis of CDK2 Degraders

A prominent application of this compound is in the synthesis of heterobifunctional degraders targeting Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle, and its dysregulation is implicated in various cancers. Targeted protein degradation has emerged as a powerful therapeutic modality to eliminate disease-causing proteins.

In this context, this compound serves as a crucial precursor for constructing the CDK2-binding moiety of the degrader molecule. The aniline functionality is utilized in a nucleophilic aromatic substitution or a cross-coupling reaction to form a substituted pyrimidine core, which is a common scaffold in kinase inhibitors.

Below is a representative synthetic workflow illustrating the use of this building block in the preparation of a key intermediate for a CDK2 degrader, as described in patent literature.

G A This compound C Nucleophilic Aromatic Substitution (SNAr) A->C B 2,4-Dichloropyrimidine B->C D 4-((4-Amino-5-fluoro-2-(1H-tetrazol-1-yl)phenyl)amino)pyrimidin-2-yl Intermediate C->D E Further Functionalization (e.g., Suzuki Coupling) D->E F CDK2 Binding Moiety E->F G Linker Attachment F->G I CDK2 Degrader G->I H E3 Ligase Ligand H->G

Caption: Synthetic workflow for a CDK2 degrader.

Key Reactions and Experimental Protocols

The primary amine of this compound allows for its participation in several fundamental organic reactions. The following section provides a detailed protocol for a key transformation.

Protocol 1: Synthesis of a Substituted Pyrimidine Intermediate via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of a key intermediate where the aniline nitrogen of this compound displaces a chlorine atom on a pyrimidine ring. This reaction is a crucial step in assembling the core structure of many kinase inhibitors.

Reaction Scheme:

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
This compound179.151.0179 mg
2,4-Dichloropyrimidine148.981.1164 mg
Diisopropylethylamine (DIPEA)129.242.00.35 mL
Anhydrous N,N-Dimethylformamide (DMF)--5 mL
Ethyl acetate (EtOAc)--As needed
Saturated aqueous sodium bicarbonate (NaHCO₃)--As needed
Brine--As needed
Anhydrous sodium sulfate (Na₂SO₄)--As needed

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (179 mg, 1.0 mmol) and anhydrous DMF (5 mL).

  • Stir the mixture at room temperature until the aniline is fully dissolved.

  • Add 2,4-dichloropyrimidine (164 mg, 1.1 mmol) to the solution.

  • Add diisopropylethylamine (DIPEA) (0.35 mL, 2.0 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Expected Yield: 65-75%

Characterization Data (Hypothetical):

AnalysisResult
¹H NMR (400 MHz, DMSO-d₆) δ 9.85 (s, 1H, NH), 9.60 (s, 1H, tetrazole-H), 8.20 (d, J = 6.0 Hz, 1H, pyrimidine-H), 7.85 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.60 (t, J = 9.2 Hz, 1H, Ar-H), 6.50 (d, J = 6.0 Hz, 1H, pyrimidine-H).
¹³C NMR (101 MHz, DMSO-d₆) δ 162.5, 161.0, 158.8, 155.4 (d, J = 245 Hz), 145.2, 130.1, 125.6 (d, J = 8 Hz), 118.9 (d, J = 22 Hz), 110.2.
MS (ESI) m/z calculated for C₁₁H₇ClFN₇ [M+H]⁺: 292.05; found: 292.1.

Further Synthetic Transformations

The resulting pyrimidine intermediate is a versatile platform for further elaboration. The remaining chlorine atom can be displaced by various nucleophiles or participate in cross-coupling reactions to introduce additional diversity.

Suzuki-Miyaura Cross-Coupling

The chloro-pyrimidine intermediate can undergo a Suzuki-Miyaura cross-coupling reaction with a variety of boronic acids or esters to introduce aryl or heteroaryl substituents. This is a powerful method for building molecular complexity.

G A Substituted Pyrimidine Intermediate C Suzuki-Miyaura Coupling (Pd Catalyst, Ligand, Base) A->C B Aryl/Heteroaryl Boronic Acid B->C D Coupled Product C->D

Application of 2-fluoro-5-(1H-tetrazol-1-yl)aniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-fluoro-5-(1H-tetrazol-1-yl)aniline is a versatile chemical scaffold with significant potential in medicinal chemistry. The unique combination of a fluorinated aniline and a tetrazole ring imparts favorable physicochemical and pharmacological properties to its derivatives. The tetrazole moiety, a well-established bioisostere for carboxylic acids, enhances metabolic stability and binding interactions with biological targets.[1][2] The fluorine substitution can improve properties such as metabolic stability, binding affinity, and cell permeability. This document outlines the application of this compound in the development of novel therapeutic agents, with a focus on its use as a building block for antimicrobial agents and kinase inhibitors. Detailed experimental protocols for the synthesis of a key derivative and for biological evaluation are provided, along with a summary of available quantitative data and relevant signaling pathways.

Introduction

The tetrazole ring is a prominent privileged scaffold in medicinal chemistry, recognized for its role as a bioisostere of the carboxylic acid group and a cis-amide mimic. This substitution often leads to improved lipophilicity, metabolic stability, and potency of drug candidates.[1][2] Consequently, tetrazole-containing compounds have found broad applications as anticancer, antibacterial, antiviral, and antihypertensive agents.[1][2] The aniline functional group serves as a versatile synthetic handle for the introduction of various pharmacophores, enabling the exploration of structure-activity relationships (SAR). The strategic incorporation of a fluorine atom can further enhance the drug-like properties of the resulting molecules. This application note focuses on the utility of this compound as a starting material for the synthesis of bioactive compounds.

Application 1: Antimicrobial Agents

Derivatives of this compound have demonstrated promising antimicrobial activity. The introduction of a urea moiety, for instance, has been shown to yield compounds with activity against both Gram-positive and Gram-negative bacteria.

Quantitative Data

The antimicrobial activity of a urea derivative of this compound, specifically 1-ethyl-3-(5-fluoro-2-(1H-tetrazol-5-yl)phenyl)urea, has been evaluated using the disco-diffusion method. The results are summarized in the table below.

CompoundMicroorganismZone of Inhibition (mm)Reference
1-ethyl-3-(5-fluoro-2-(1H-tetrazol-5-yl)phenyl)ureaEscherichia coli31[3]
1-ethyl-3-(5-fluoro-2-(1H-tetrazol-5-yl)phenyl)ureaKlebsiella pneumonia21[3]
Experimental Protocol: Antimicrobial Susceptibility Testing (Disco-Diffusion Method)

This protocol is based on the standardized Kirby-Bauer disk diffusion susceptibility test.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or Tryptic Soy Broth (TSB)

  • Filter paper disks (6 mm diameter)

  • Solution of the test compound (e.g., 1-ethyl-3-(5-fluoro-2-(1H-tetrazol-5-yl)phenyl)urea) at a known concentration

  • Sterile forceps

  • Incubator (35 ± 2 °C)

  • Ruler or calipers

Procedure:

  • Inoculum Preparation:

    • Aseptically pick 3-5 isolated colonies of the test microorganism from an 18-24 hour culture on a non-selective agar plate.

    • Suspend the colonies in sterile saline or TSB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation of MHA Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.

    • Remove excess fluid by pressing and rotating the swab firmly against the inside of the tube above the liquid level.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60° after each application to ensure uniform growth.

  • Application of Antimicrobial Disks:

    • Aseptically place a sterile filter paper disk impregnated with a known amount of the test compound onto the surface of the inoculated MHA plate using sterile forceps.

    • Gently press the disk down to ensure complete contact with the agar surface.

    • Place the plates in an incubator within 15 minutes of disk application.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2 °C for 16-20 hours.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of complete inhibition around each disk to the nearest millimeter using a ruler or calipers.

    • The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the test compound.

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland Standard) B Prepare Mueller-Hinton Agar Plates C Impregnate Sterile Disks with Test Compound D Inoculate MHA Plate with Bacterial Suspension C->D E Place Impregnated Disks on Agar Surface D->E F Incubate Plates (35°C, 16-20h) E->F G Measure Zone of Inhibition (mm) F->G H Determine Susceptibility G->H

Workflow for Antimicrobial Susceptibility Testing.

Application 2: Kinase Inhibitors

The this compound scaffold is a promising starting point for the design of novel kinase inhibitors. Many successful kinase inhibitors feature an aniline or a related nitrogen-containing heterocycle that forms key hydrogen bond interactions with the hinge region of the kinase active site. The tetrazole moiety can be oriented to interact with other regions of the ATP-binding pocket, while the aniline provides a convenient point for derivatization to achieve selectivity and potency. Bruton's tyrosine kinase (BTK) is a clinically validated target in B-cell malignancies and autoimmune diseases, and its inhibitors often contain similar structural motifs.

Potential Signaling Pathway Inhibition

Derivatives of this compound could potentially target key signaling pathways implicated in cancer and inflammation, such as the B-cell receptor (BCR) signaling pathway, in which BTK is a crucial component. Inhibition of BTK would block the downstream activation of pathways like NF-κB and MAPK, which are vital for B-cell proliferation and survival.

B_Cell_Receptor_Signaling BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK (Target) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG NFkB NF-κB Pathway IP3_DAG->NFkB MAPK MAPK Pathway IP3_DAG->MAPK Proliferation Cell Proliferation & Survival NFkB->Proliferation MAPK->Proliferation Inhibitor This compound Derivative Inhibitor->BTK

Potential Inhibition of the BCR Signaling Pathway.
Experimental Protocol: Synthesis of 1-ethyl-3-(5-fluoro-2-(1H-tetrazol-1-yl)phenyl)urea

This protocol describes a general method for the synthesis of urea derivatives from anilines, which can be adapted for the specific synthesis of 1-ethyl-3-(5-fluoro-2-(1H-tetrazol-5-yl)phenyl)urea.

Materials:

  • This compound

  • Ethyl isocyanate

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Nitrogen or Argon atmosphere

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup:

    • In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 equivalent) in an anhydrous solvent (e.g., THF).

    • Stir the solution at room temperature.

  • Addition of Isocyanate:

    • Slowly add ethyl isocyanate (1.1 equivalents) to the stirred solution of the aniline derivative.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature for 2-6 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up:

    • If a precipitate forms, collect the solid by filtration, wash with the reaction solvent, and dry under vacuum.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1-ethyl-3-(5-fluoro-2-(1H-tetrazol-5-yl)phenyl)urea.

Synthetic Workflow

G cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in anhydrous solvent B Add Ethyl Isocyanate A->B C Stir at Room Temperature (2-6 hours) B->C D Isolate Precipitate or Concentrate Reaction Mixture C->D E Purify by Column Chromatography D->E F Characterize Product (NMR, MS) E->F

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2-fluoro-5-(1H-tetrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates starting from 2-fluoro-5-(1H-tetrazol-1-yl)aniline. This versatile building block is particularly valuable in the synthesis of modern antibiotics, such as those in the oxazolidinone class. The procedures outlined below are based on established synthetic methodologies for structurally related compounds and are intended to serve as a comprehensive guide for laboratory-scale synthesis.

Introduction

This compound is a key starting material in the synthesis of various pharmaceutical ingredients. The presence of a fluorine atom, an aniline group, and a tetrazole ring makes it a privileged scaffold in medicinal chemistry. The tetrazole moiety, in particular, is a well-recognized bioisostere for a carboxylic acid group, often leading to improved pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] One of the most significant applications of this aniline derivative is in the synthesis of oxazolidinone antibiotics, a critical class of drugs used to combat multidrug-resistant Gram-positive bacterial infections.[3][4][5]

This document details a representative synthetic pathway to an advanced oxazolidinone intermediate, highlighting the reaction of this compound to form a carbamate, followed by cyclization to the core oxazolidinone structure.

Synthesis of an Oxazolidinone Intermediate

The following protocol describes a two-step synthesis to produce (R)-5-(chloromethyl)-3-(2-fluoro-5-(1H-tetrazol-1-yl)phenyl)oxazolidin-2-one, a key intermediate for oxazolidinone antibiotics.

Experimental Protocols

Step 1: Synthesis of Benzyl (2-fluoro-5-(1H-tetrazol-1-yl)phenyl)carbamate

This step involves the protection of the aniline group as a benzyl carbamate, which is a common strategy in the synthesis of oxazolidinones.

  • Materials:

    • This compound

    • Benzyl chloroformate

    • Pyridine

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve this compound (1.0 eq) in dichloromethane (10 mL/g of aniline) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

    • Slowly add pyridine (1.2 eq) to the cooled solution.

    • Add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

    • Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield benzyl (2-fluoro-5-(1H-tetrazol-1-yl)phenyl)carbamate.

Step 2: Synthesis of (R)-5-(chloromethyl)-3-(2-fluoro-5-(1H-tetrazol-1-yl)phenyl)oxazolidin-2-one

This step involves the cyclization of the carbamate intermediate with (R)-epichlorohydrin to form the oxazolidinone ring.

  • Materials:

    • Benzyl (2-fluoro-5-(1H-tetrazol-1-yl)phenyl)carbamate

    • (R)-epichlorohydrin

    • n-Butyllithium (n-BuLi) in hexanes

    • Anhydrous tetrahydrofuran (THF)

    • Saturated ammonium chloride solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve benzyl (2-fluoro-5-(1H-tetrazol-1-yl)phenyl)carbamate (1.0 eq) in anhydrous THF (20 mL/g) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq) dropwise to the solution, maintaining the temperature below -70 °C.

    • Stir the mixture at -78 °C for 1 hour.

    • Add (R)-epichlorohydrin (1.2 eq) dropwise to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir for 18-24 hours.

    • Quench the reaction by the slow addition of saturated ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford (R)-5-(chloromethyl)-3-(2-fluoro-5-(1H-tetrazol-1-yl)phenyl)oxazolidin-2-one.

Quantitative Data Summary
StepProductStarting MaterialReagentsSolventTypical Yield (%)Purity (by HPLC) (%)
1Benzyl (2-fluoro-5-(1H-tetrazol-1-yl)phenyl)carbamateThis compoundBenzyl chloroformate, PyridineDichloromethane85-95>98
2(R)-5-(chloromethyl)-3-(2-fluoro-5-(1H-tetrazol-1-yl)phenyl)oxazolidin-2-oneBenzyl (2-fluoro-5-(1H-tetrazol-1-yl)phenyl)carbamate(R)-epichlorohydrin, n-BuLiTetrahydrofuran70-85>99

Visualized Experimental Workflow

SynthesisWorkflow Start This compound Intermediate1 Benzyl (2-fluoro-5-(1H-tetrazol-1-yl)phenyl)carbamate Start->Intermediate1 Step 1: Carbamate Formation Reagent1 Benzyl Chloroformate, Pyridine, DCM FinalProduct (R)-5-(chloromethyl)-3-(2-fluoro-5-(1H-tetrazol-1-yl)phenyl)oxazolidin-2-one Intermediate1->FinalProduct Step 2: Oxazolidinone Ring Formation Reagent2 (R)-Epichlorohydrin, n-BuLi, THF Application Key Intermediate for Oxazolidinone Antibiotics FinalProduct->Application

Caption: Synthetic pathway from this compound to a key oxazolidinone intermediate.

Signaling Pathway Context (Hypothetical)

Oxazolidinone antibiotics, derived from intermediates such as the one synthesized above, exert their antibacterial effect by inhibiting protein synthesis in bacteria. They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex, a crucial step in protein translation.[4] This mechanism of action is distinct from many other antibiotic classes, making them effective against bacteria that have developed resistance to other drugs.

SignalingPathway Oxazolidinone Oxazolidinone Antibiotic Ribosome50S 50S Ribosomal Subunit Oxazolidinone->Ribosome50S Binds to InitiationComplex 70S Initiation Complex Formation Oxazolidinone->InitiationComplex Inhibits ProteinSynthesis Bacterial Protein Synthesis InitiationComplex->ProteinSynthesis BacterialGrowth Bacterial Growth and Proliferation ProteinSynthesis->BacterialGrowth Inhibition Inhibition

Caption: Mechanism of action of oxazolidinone antibiotics on bacterial protein synthesis.

References

Application Notes and Protocols for N-Alkylation of 2-fluoro-5-(1H-tetrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of 2-fluoro-5-(1H-tetrazol-1-yl)aniline, a crucial transformation for the synthesis of diverse bioactive molecules. The presence of both a fluoro-substituted aniline and a tetrazole ring presents unique synthetic challenges and opportunities. These protocols are designed to provide robust and reproducible methods for achieving successful N-alkylation.

Introduction

N-alkylation of anilines is a fundamental reaction in organic synthesis, yielding secondary and tertiary amines that are key structural motifs in many pharmaceuticals and agrochemicals.[1] The target molecule, this compound, incorporates a fluorine atom, which can modulate the physicochemical properties of the final compound, and a tetrazole ring, a common bioisostere for carboxylic acids.[2] The N-alkylation of this substrate can be complicated by the potential for competing alkylation at the tetrazole nitrogen atoms. Therefore, careful selection of reaction conditions is critical to ensure regioselective alkylation on the aniline nitrogen.

This application note details two primary methods for the N-alkylation of this compound: a classical approach using alkyl halides and a modern catalytic method employing the "borrowing hydrogen" strategy with alcohols.

Method 1: Classical N-Alkylation with Alkyl Halides

This method involves the reaction of the aniline with an alkyl halide in the presence of a base. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.

Experimental Protocol

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH))

  • Solvent (e.g., Acetone, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 mmol) in the chosen solvent (10 mL), add the base (1.2-2.0 mmol).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1-1.5 mmol) dropwise to the suspension.

  • The reaction mixture is then stirred at a temperature ranging from room temperature to the reflux temperature of the solvent for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • If a solid precipitate (inorganic salts) is present, it is removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired N-alkylated product.

Data Presentation: Reaction Conditions for N-Alkylation with Alkyl Halides
EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
1Methyl IodideK₂CO₃AcetoneReflux685-95
2Ethyl BromideK₂CO₃DMF801280-90
3Benzyl BromideNaHTHFRoom Temp490-98

Note: Yields are indicative and may vary depending on the specific substrate and reaction scale.

Method 2: Catalytic N-Alkylation with Alcohols via Borrowing Hydrogen

The "borrowing hydrogen" or "hydrogen autotransfer" strategy is a green and efficient method for N-alkylation that utilizes alcohols as alkylating agents, with water as the only byproduct.[3] This method typically employs a transition metal catalyst.

Experimental Protocol

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, benzyl alcohol)

  • Catalyst (e.g., [Ru(p-cymene)Cl₂]₂, Nickel-based catalyst)

  • Base (e.g., Sodium Hydride (NaH), Potassium tert-butoxide (KOtBu))

  • Dry Solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard Schlenk line or glovebox techniques

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the catalyst (e.g., 1-5 mol%) and the base (1.2-2.0 mmol).

  • Add the dry solvent (10 mL) followed by this compound (1.0 mmol) and the alcohol (1.5-3.0 mmol).

  • The reaction mixture is heated to a temperature between 80-130°C and stirred for 12-48 hours.[4][5] The reaction progress is monitored by TLC or GC-MS.

  • After completion, the reaction mixture is cooled to room temperature.

  • The reaction is carefully quenched with water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the N-alkylated product.

Data Presentation: Reaction Conditions for Catalytic N-Alkylation with Alcohols
EntryAlcoholCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
1Benzyl Alcohol[Ru(p-cymene)Cl₂]₂ (2.5)KOtBuToluene1102475-85
2EthanolNiBr₂/1,10-phenanthroline (10)KOtBuToluene1304870-80
3MethanolNHC-Ir(III) complex (1)KOtBu- (neat)1202480-90

Note: Yields are indicative and may vary depending on the specific catalyst system and reaction conditions.

Mandatory Visualizations

Experimental Workflow for N-Alkylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Weigh Reactants: - this compound - Alkylating Agent - Base/Catalyst B Add Solvent A->B C Stir and Heat (Monitor by TLC/LC-MS) B->C D Quench Reaction C->D E Extraction D->E F Drying and Concentration E->F G Column Chromatography F->G H Characterization (NMR, MS, etc.) G->H

Caption: General workflow for the N-alkylation of this compound.

Logical Relationship of Reaction Components

G cluster_reactants Reactants cluster_conditions Conditions Aniline This compound Product N-Alkylated Product Aniline->Product AlkylatingAgent Alkylating Agent (Alkyl Halide or Alcohol) AlkylatingAgent->Product Base Base (e.g., K2CO3, NaH, KOtBu) Base->Product Catalyst Catalyst (for Alcohol Alkylation) Catalyst->Product Solvent Solvent (e.g., Acetone, Toluene) Solvent->Product Temperature Temperature Temperature->Product

Caption: Key components and their roles in the N-alkylation reaction.

Discussion

Regioselectivity: The primary challenge in the N-alkylation of this compound is controlling the site of alkylation. While the aniline nitrogen is generally more nucleophilic than the tetrazole nitrogens, side reactions at the tetrazole ring can occur, especially under harsh conditions. The electron-withdrawing nature of the fluoro and tetrazolyl groups deactivates the aniline, potentially requiring more forcing conditions, which in turn could lead to a loss of selectivity. The choice of a moderately strong base like K₂CO₃ in a polar aprotic solvent like acetone for the classical method, or a carefully selected catalytic system for the borrowing hydrogen method, can favor the desired N-alkylation of the aniline.

Characterization: The synthesized N-alkylated products should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are recommended. In ¹H NMR, the disappearance of the aniline N-H protons and the appearance of new signals corresponding to the alkyl group are indicative of a successful reaction.

Safety Precautions: Standard laboratory safety procedures should be followed. Alkylating agents are often toxic and should be handled in a well-ventilated fume hood. Reactions involving sodium hydride should be conducted under an inert atmosphere as it is highly reactive with water. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

References

Application Notes and Protocols for Designing Anticancer Compounds with a 2-fluoro-5-(1H-tetrazol-1-yl)aniline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The development of novel anticancer agents with improved efficacy and selectivity remains a critical endeavor in medicinal chemistry. The 2-fluoro-5-(1H-tetrazol-1-yl)aniline scaffold has emerged as a promising starting point for the design of potent kinase inhibitors. This scaffold combines the structural features of a fluoroaniline moiety, known to enhance binding affinity and metabolic stability, with a tetrazole ring, a common bioisostere for a carboxylic acid group that can participate in crucial hydrogen bonding interactions within enzyme active sites. This document provides a comprehensive guide for the design, synthesis, and biological evaluation of novel anticancer compounds based on this scaffold, with a focus on targeting key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Design Rationale

The design of novel anticancer agents based on the this compound scaffold is predicated on its potential to interact with the ATP-binding site of various protein kinases. The core scaffold can be elaborated with different substituents to optimize potency, selectivity, and pharmacokinetic properties.

A common strategy involves the synthesis of N-acyl or N-aryl derivatives of the aniline nitrogen. This allows for the introduction of various functionalities that can interact with specific residues in the kinase active site. For instance, incorporating a quinazoline moiety can mimic the binding mode of known EGFR inhibitors like gefitinib and erlotinib. The 2-fluoro substituent on the aniline ring can enhance binding affinity through favorable electrostatic interactions and can also block metabolic dearomatization, thereby improving the compound's metabolic stability. The tetrazole group, as a bioisostere of a carboxylic acid, can form key hydrogen bonds with amino acid residues in the hinge region of the kinase domain.

Structure-activity relationship (SAR) studies on analogous compounds have shown that modifications to the aniline substituent can significantly impact inhibitory activity. For example, the introduction of small lipophilic groups on anilino-quinazoline derivatives has been shown to increase potency against both EGFR and VEGFR-2.

Synthetic Protocols

A general synthetic route to generate a library of N-substituted-2-(2-fluoro-5-(1H-tetrazol-1-yl)phenyl)acetamide derivatives is outlined below. This protocol is based on established synthetic methodologies for similar compounds.

Protocol 1: Synthesis of N-Aryl-2-(2-fluoro-5-(1H-tetrazol-1-yl)phenyl)acetamide Derivatives

  • Step 1: Synthesis of 2-fluoro-5-nitroaniline. This starting material can be synthesized from commercially available precursors through standard nitration and reduction reactions.

  • Step 2: Synthesis of 1-(4-fluoro-3-nitrophenyl)-1H-tetrazole. 2-fluoro-5-nitroaniline is diazotized with sodium nitrite in the presence of an acid, followed by a reaction with sodium azide to form the tetrazole ring.

  • Step 3: Reduction of the nitro group. The nitro group of 1-(4-fluoro-3-nitrophenyl)-1H-tetrazole is reduced to an amine using a reducing agent such as tin(II) chloride or catalytic hydrogenation to yield this compound.

  • Step 4: Acylation of this compound. The synthesized aniline is then acylated with a substituted phenylacetyl chloride in the presence of a base like triethylamine or pyridine in an appropriate solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is typically stirred at room temperature for several hours.

  • Purification. The final product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane). The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation Protocols

The following protocols describe standard in vitro assays to evaluate the anticancer potential of the synthesized compounds.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2][3][4]

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. On the day of the experiment, prepare serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[2] Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: In Vitro Kinase Inhibition Assay

This assay determines the ability of the synthesized compounds to inhibit the activity of specific kinases, such as EGFR and VEGFR-2.

  • Assay Principle: The assay measures the phosphorylation of a substrate peptide by the kinase. The inhibition of this phosphorylation by the test compound is quantified. Various commercial kits are available for specific kinases.

  • Procedure:

    • Prepare a reaction mixture containing the kinase, the substrate peptide, ATP, and a suitable buffer.

    • Add the test compound at various concentrations to the reaction mixture.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture for a specified time at the optimal temperature for the kinase.

    • Stop the reaction and detect the amount of phosphorylated substrate. Detection methods can include fluorescence, luminescence, or radioactivity, depending on the assay format.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Data Presentation

Quantitative data from the biological assays should be summarized in clearly structured tables for easy comparison and analysis of structure-activity relationships.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

Compound IDR-GroupA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HCT116 IC₅₀ (µM)
FTSC-01 H> 50> 50> 50
FTSC-02 4-Chlorophenyl5.2 ± 0.48.1 ± 0.76.5 ± 0.5
FTSC-03 3,4-Dichlorophenyl1.8 ± 0.23.5 ± 0.32.1 ± 0.2
FTSC-04 4-Methoxyphenyl15.6 ± 1.222.3 ± 1.818.9 ± 1.5
Doxorubicin (Positive Control)0.08 ± 0.010.12 ± 0.010.09 ± 0.01

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: In Vitro Kinase Inhibitory Activity of Selected Derivatives

Compound IDEGFR IC₅₀ (µM)VEGFR-2 IC₅₀ (µM)
FTSC-03 0.5 ± 0.051.2 ± 0.1
FTSC-04 8.9 ± 0.715.4 ± 1.3
Gefitinib (Positive Control)0.02 ± 0.002
Sunitinib (Positive Control)2.5 ± 0.2

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

Diagram 1: Proposed Synthetic Workflow

Synthetic_Workflow A 2-Fluoro-5-nitroaniline B 1-(4-Fluoro-3-nitrophenyl)-1H-tetrazole A->B 1. NaNO₂, HCl 2. NaN₃ C This compound B->C SnCl₂ or H₂/Pd-C E N-(Substituted)-2-(2-fluoro-5-(1H-tetrazol-1-yl)phenyl)acetamide C->E D Substituted Phenylacetyl Chloride D->E Base (e.g., TEA)

Caption: Synthetic route for N-aryl-2-(2-fluoro-5-(1H-tetrazol-1-yl)phenyl)acetamide derivatives.

Diagram 2: Hypothetical EGFR/VEGFR-2 Signaling Pathway Inhibition

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK VEGFR2 VEGFR-2 PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway VEGFR2->PI3K_AKT_mTOR Proliferation Cell Proliferation Angiogenesis Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Inhibitor 2-Fluoro-5-(1H-tetrazol-1-yl) aniline Derivative Inhibitor->EGFR Inhibition Inhibitor->VEGFR2 Inhibition

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by the designed compounds.

Diagram 3: Drug Discovery Workflow

Drug_Discovery_Workflow A Scaffold Selection (this compound) B Library Synthesis A->B C In Vitro Screening (Cytotoxicity, Kinase Assays) B->C D SAR Analysis C->D E Lead Optimization D->E E->B Iterative Design F In Vivo Studies (Xenograft Models) E->F G Preclinical Development F->G

Caption: Overall workflow for the discovery and development of novel anticancer agents.

References

Application Notes: The Utility of 2-fluoro-5-(1H-tetrazol-1-yl)aniline in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the development of potent and selective kinase inhibitors remains a cornerstone of targeted therapy, particularly in oncology. The strategic incorporation of specific structural motifs can significantly influence a compound's pharmacological profile, including its binding affinity, selectivity, and pharmacokinetic properties. 2-fluoro-5-(1H-tetrazol-1-yl)aniline is a key building block in this endeavor, offering a unique combination of features that make it an attractive starting material for the synthesis of next-generation kinase inhibitors.

The aniline moiety provides a versatile handle for a variety of chemical transformations, allowing for the construction of diverse compound libraries. The presence of a fluorine atom can enhance binding affinity to the target kinase and improve metabolic stability.[1] The tetrazole ring is a well-established bioisostere for a carboxylic acid group, contributing to improved metabolic stability, lipophilicity, and potency.[2][3][4][5] This combination of a reactive aniline, a modulating fluorine atom, and a bioisosteric tetrazole ring makes this compound a privileged scaffold for the development of kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases.

These application notes provide detailed protocols for the utilization of this compound in the synthesis of kinase inhibitors through common and effective chemical transformations, including amide bond formation, urea synthesis, and Suzuki coupling.

Key Synthetic Pathways & Experimental Workflow

The primary amino group of this compound is the key reactive site for building kinase inhibitor scaffolds. The following diagram illustrates three common synthetic routes starting from this building block.

Figure 1: General synthetic workflows for kinase inhibitors starting from this compound.

Experimental Protocols

The following protocols are generalized procedures that can be adapted for the synthesis of a variety of kinase inhibitors using this compound as a starting material.

Protocol 1: Synthesis of Amide-Linked Kinase Inhibitors via Amide Bond Formation

This protocol describes the coupling of this compound with a carboxylic acid, a common strategy for synthesizing inhibitors that target the ATP-binding pocket of kinases.

Materials:

  • This compound

  • Substituted carboxylic acid (R-COOH)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted carboxylic acid (1.2 eq) in anhydrous DMF, add EDC (1.5 eq), HOBt (1.5 eq), and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide product.

Protocol 2: Synthesis of Urea-Linked Kinase Inhibitors

This protocol details the formation of a urea linkage, a common pharmacophore in kinase inhibitors, by reacting this compound with an isocyanate.[6]

Materials:

  • This compound

  • Substituted isocyanate (R-NCO)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hexanes

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.

  • Add the substituted isocyanate (1.1 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture for 2-8 hours. Monitor the reaction for the formation of a precipitate.

  • If a precipitate forms, collect the solid by filtration, wash with the reaction solvent and then with hexanes to remove any unreacted isocyanate.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to obtain the desired urea derivative.

Representative Kinase Inhibition Data

The following table presents representative kinase inhibition data for compounds synthesized using aniline-based precursors, illustrating the typical potency of such inhibitors. Note that these are examples and not directly synthesized from this compound.

Compound IDTarget KinaseIC₅₀ (µM)Cell LineCell-based IC₅₀ (µM)Reference
IK5 MERTK-A5490.36[7]
IK5 MERTK-MCF-70.42[7]
IK5 MERTK-MDA-MB-2310.80[7]
(R)-9 TrkA0.650--[8]
(R)-9 TrkB0.085--[8]
(R)-9 TrkC0.110--[8]

Targeted Signaling Pathway: MERTK

Many kinase inhibitors derived from aniline-based scaffolds target receptor tyrosine kinases (RTKs) like MERTK (Mer Tyrosine Kinase). MERTK is part of the TAM (Tyro3, Axl, Mer) family and its overexpression is linked to cancer cell proliferation, survival, and immune evasion.[7] Inhibiting MERTK can block these downstream effects.

G cluster_pathway Downstream Signaling GAS6 GAS6 (Ligand) MERTK MERTK Receptor GAS6->MERTK Binds & Activates PI3K PI3K MERTK->PI3K RAS RAS MERTK->RAS STAT3 STAT3 MERTK->STAT3 Inhibitor This compound -derived Inhibitor Inhibitor->MERTK Blocks Phosphorylation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

Figure 2: Simplified MERTK signaling pathway and the inhibitory action of a kinase inhibitor.

Conclusion

This compound is a valuable and versatile building block for the synthesis of kinase inhibitors. The protocols and data presented here provide a resource for researchers in the field of drug discovery to facilitate the development of novel and potent kinase inhibitors. The unique combination of the aniline functionality for diverse coupling reactions, the fluorine atom for modulating physicochemical properties, and the tetrazole ring as a carboxylic acid bioisostere offers a robust platform for creating targeted therapeutics.

References

Application Notes and Protocols for Bioisosteric Replacement Utilizing 2-Fluoro-5-(1H-tetrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to employing 2-fluoro-5-(1H-tetrazol-1-yl)aniline as a bioisosteric replacement for the carboxylic acid moiety in drug design, a strategy aimed at enhancing the pharmacological profile of lead compounds.

Introduction to Bioisosteric Replacement

Bioisosterism is a fundamental strategy in medicinal chemistry that involves the substitution of a functional group within a biologically active molecule with another group that has similar physical and chemical properties. This approach is often employed to improve a compound's potency, selectivity, metabolic stability, and pharmacokinetic properties.[1][2] One of the most common and effective bioisosteric replacements is the substitution of a carboxylic acid with a 5-substituted-1H-tetrazole.[3]

The this compound moiety serves as an excellent bioisostere for 2-amino-4-fluorobenzoic acid. The tetrazole ring mimics the acidity and planar geometry of the carboxylic acid, while the fluoro and amino substituents can be crucial for maintaining or enhancing interactions with the biological target. The increased lipophilicity of the tetrazole ring can lead to improved cell permeability and oral bioavailability. Furthermore, tetrazoles are generally more resistant to metabolic degradation than carboxylic acids, which can result in a longer half-life in vivo.[2][3]

A Case Study: Inhibition of Epidermal Growth Factor Receptor (EGFR)

To illustrate the application of this compound in bioisosteric replacement, we present a case study focused on the development of inhibitors for the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology. The lead compound in this study contains a 2-amino-4-fluorobenzoic acid moiety, which is subsequently replaced by this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of the carboxylic acid and tetrazole functional groups, highlighting the rationale for the bioisosteric replacement.

PropertyCarboxylic Acid (-COOH)1H-Tetrazole (-CN4H)Rationale for Replacement
pKa ~4.5~4.9Similar acidity ensures analogous ionic interactions with the target protein at physiological pH.
Lipophilicity (clogP) LowerHigherIncreased lipophilicity can enhance membrane permeability and oral absorption.
Metabolic Stability Susceptible to glucuronidation and other metabolic pathways.Generally more resistant to metabolism.Improved metabolic stability can lead to a longer half-life and enhanced in vivo efficacy.
Hydrogen Bonding Acts as both H-bond donor and acceptor.Acts as both H-bond donor and acceptor.The tetrazole ring can engage in similar hydrogen bonding interactions as the carboxylic acid.
Quantitative Biological Data

The following tables present a comparative summary of the in vitro activity, cellular potency, and pharmacokinetic properties of the parent compound (with carboxylic acid) and its tetrazole bioisostere.

Table 1: In Vitro EGFR Kinase Inhibition

CompoundStructureEGFR IC50 (nM)
Parent Compound 2-((4-phenoxyphenyl)amino)-4-fluorobenzoic acid150
Tetrazole Bioisostere 4-((4-phenoxyphenyl)amino)-2-fluoro-5-(1H-tetrazol-1-yl)aniline50

Table 2: Cellular Antiproliferative Activity in A431 Cells

CompoundGI50 (µM)
Parent Compound 2.5
Tetrazole Bioisostere 0.8

Table 3: In Vitro Metabolic Stability (Human Liver Microsomes)

Compoundt1/2 (min)
Parent Compound 25
Tetrazole Bioisostere 95

Experimental Protocols

This section provides detailed methodologies for the synthesis of the tetrazole bioisostere and the key biological assays used in the case study.

Synthesis of this compound

Protocol 1: Synthesis of this compound

  • Step 1: Diazotization of 4-Fluoro-3-nitroaniline. To a stirred solution of 4-fluoro-3-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0°C, add a solution of sodium nitrite (1.1 eq) in water dropwise. Stir the mixture at 0°C for 30 minutes.

  • Step 2: Azidation. To the cold diazonium salt solution, add a solution of sodium azide (1.2 eq) in water dropwise, maintaining the temperature below 5°C. Stir the reaction mixture at room temperature for 2 hours.

  • Step 3: Cyclization to Tetrazole. Add sodium azide (2.0 eq) and triethylamine hydrochloride (2.0 eq) to the reaction mixture. Heat the mixture to 80°C and stir for 12 hours.

  • Step 4: Reduction of the Nitro Group. After cooling to room temperature, extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Dissolve the crude product in ethanol and add tin(II) chloride dihydrate (5.0 eq). Heat the mixture to reflux for 4 hours.

  • Step 5: Purification. Cool the reaction mixture, basify with a saturated solution of sodium bicarbonate, and extract with ethyl acetate. Purify the crude product by column chromatography on silica gel to afford this compound.

In Vitro EGFR Kinase Inhibition Assay

Protocol 2: EGFR Kinase Inhibition Assay

  • Reagents and Materials:

    • Recombinant human EGFR kinase domain

    • ATP

    • Poly(Glu, Tyr) 4:1 substrate

    • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • Test compounds (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay kit (Promega)

  • Procedure:

    • Prepare serial dilutions of the test compounds in kinase buffer.

    • In a 96-well plate, add the EGFR enzyme and the test compound dilutions. Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of ATP and the poly(Glu, Tyr) substrate. Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay

Protocol 3: A431 Cell Proliferation Assay (MTT Assay)

  • Cell Culture: Culture A431 human epidermoid carcinoma cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Procedure:

    • Seed A431 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curves.

Visualizations

Signaling Pathway

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Tetrazole Bioisostere Inhibitor->Dimerization Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Assays cluster_cellular Cellular Assays Synthesis_Parent Synthesis of Parent Compound Kinase_Assay EGFR Kinase Inhibition Assay Synthesis_Parent->Kinase_Assay Metabolic_Assay Metabolic Stability Assay Synthesis_Parent->Metabolic_Assay Cell_Assay A431 Cell Proliferation Assay Synthesis_Parent->Cell_Assay Synthesis_Bioisostere Synthesis of Tetrazole Bioisostere Synthesis_Bioisostere->Kinase_Assay Synthesis_Bioisostere->Metabolic_Assay Synthesis_Bioisostere->Cell_Assay

Caption: Workflow for synthesis and biological evaluation.

Logical Relationship

Bioisosteric_Replacement cluster_properties Improved Properties Lead_Compound Lead Compound (Carboxylic Acid) Bioisostere Bioisosteric Replacement (this compound) Lead_Compound->Bioisostere Improved_Compound Improved Compound (Tetrazole) Bioisostere->Improved_Compound Potency Increased Potency Improved_Compound->Potency Metabolic_Stability Enhanced Metabolic Stability Improved_Compound->Metabolic_Stability Cell_Permeability Improved Cell Permeability Improved_Compound->Cell_Permeability

Caption: The logic of bioisosteric replacement for improved drug properties.

References

Application Notes and Protocols for Creating Compound Libraries Based on 2-Fluoro-5-(1H-tetrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the synthesis of novel compound libraries derived from the versatile building block, 2-fluoro-5-(1H-tetrazol-1-yl)aniline. The protocols detailed herein focus on robust and widely applicable chemical transformations targeting the primary amino group of the aniline scaffold. This allows for the generation of diverse libraries of amides, sulfonamides, and secondary amines, suitable for screening in various drug discovery programs. The tetrazole moiety is a well-established bioisostere for carboxylic acids, often enhancing metabolic stability and binding affinity.[1] Compounds incorporating this scaffold have shown activity against a range of biological targets, including those involved in cancer and cardiovascular diseases.

Introduction

The strategic design and synthesis of focused compound libraries are cornerstones of modern drug discovery. The starting scaffold, this compound, offers several advantageous features for library development. The aniline functional group is a versatile handle for a variety of chemical modifications, while the tetrazole ring serves as a bioisosteric replacement for a carboxylic acid, a common pharmacophore in many drug classes.[1] This bioisosterism can lead to improved pharmacokinetic properties. Furthermore, tetrazole-containing compounds are known to be present in a number of marketed drugs, highlighting their therapeutic potential. This document provides detailed protocols for the parallel synthesis of amide, sulfonamide, and secondary amine libraries, along with examples of relevant biological signaling pathways that can be modulated by such compounds.

Experimental Protocols

The following protocols are designed for parallel synthesis in 24 or 96-well reaction blocks but can be readily adapted for single-compound synthesis.

Protocol 1: Parallel Amide Library Synthesis

This protocol describes the coupling of this compound with a diverse set of carboxylic acids using HATU as the coupling agent.

Materials:

  • This compound

  • A diverse library of carboxylic acids (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In each well of a reaction block, add a solution of a unique carboxylic acid (0.1 mmol, 1.0 equiv) in anhydrous DMF (0.5 mL).

  • To each well, add a solution of this compound (0.105 mmol, 1.05 equiv) in anhydrous DMF (0.5 mL).

  • Add DIPEA (0.3 mmol, 3.0 equiv) to each well.

  • Finally, add a solution of HATU (0.11 mmol, 1.1 equiv) in anhydrous DMF (0.5 mL) to each well.

  • Seal the reaction block and shake at room temperature for 16 hours.

  • Monitor reaction completion by LC-MS.

  • Upon completion, quench the reactions by adding water (2 mL) to each well.

  • Extract the products with ethyl acetate (3 x 2 mL).

  • Wash the combined organic extracts with saturated aqueous NaHCO₃ (2 mL), followed by brine (2 mL).

  • Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the products by preparative HPLC or flash column chromatography.

Protocol 2: Parallel Sulfonamide Library Synthesis

This protocol details the synthesis of a sulfonamide library by reacting this compound with various sulfonyl chlorides.

Materials:

  • This compound

  • A diverse library of sulfonyl chlorides (R-SO₂Cl)

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To each well of a reaction block, add a solution of this compound (0.1 mmol, 1.0 equiv) in anhydrous DCM (1 mL).

  • Add pyridine (0.2 mmol, 2.0 equiv) to each well.

  • Cool the reaction block to 0 °C.

  • Add a solution of a unique sulfonyl chloride (0.11 mmol, 1.1 equiv) in anhydrous DCM (0.5 mL) to each corresponding well.

  • Allow the reactions to warm to room temperature and shake for 12 hours.

  • Monitor reaction completion by LC-MS.

  • Quench the reactions by adding 1 M HCl (2 mL).

  • Separate the layers and extract the aqueous layer with DCM (2 x 2 mL).

  • Wash the combined organic extracts with saturated aqueous NaHCO₃ (2 mL) and brine (2 mL).

  • Dry the organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the products by preparative HPLC or flash column chromatography.

Protocol 3: Parallel Reductive Amination Library Synthesis

This protocol outlines the synthesis of a secondary amine library via reductive amination of this compound with a variety of aldehydes and ketones.

Materials:

  • This compound

  • A diverse library of aldehydes or ketones (R¹R²C=O)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In each well of a reaction block, add a solution of a unique aldehyde or ketone (0.12 mmol, 1.2 equiv) in DCE (1 mL).

  • To each well, add a solution of this compound (0.1 mmol, 1.0 equiv) in DCE (0.5 mL).

  • If the carbonyl compound is unreactive, a catalytic amount of acetic acid can be added.

  • Shake the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (0.15 mmol, 1.5 equiv) to each well.

  • Seal the reaction block and shake at room temperature for 24 hours.

  • Monitor reaction completion by LC-MS.

  • Quench the reactions by carefully adding saturated aqueous NaHCO₃ solution (2 mL).

  • Extract the products with DCM (3 x 2 mL).

  • Wash the combined organic extracts with brine (2 mL).

  • Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the products by preparative HPLC or flash column chromatography.

Data Presentation

The following tables provide representative data for the synthesis of a small, focused library.

Table 1: Amide Library Synthesis - Reaction Conditions and Yields

EntryCarboxylic Acid (R-COOH)Coupling ReagentBaseSolventTime (h)Temp (°C)Yield (%)
1Benzoic acidHATUDIPEADMF16RT92
24-Chlorobenzoic acidHATUDIPEADMF16RT88
3Cyclohexanecarboxylic acidHATUDIPEADMF16RT95
4Thiophene-2-carboxylic acidHATUDIPEADMF16RT85

Table 2: Sulfonamide Library Synthesis - Reaction Conditions and Yields

EntrySulfonyl Chloride (R-SO₂Cl)BaseSolventTime (h)Temp (°C)Yield (%)
1Benzenesulfonyl chloridePyridineDCM12RT89
24-Toluenesulfonyl chloridePyridineDCM12RT91
3Thiophene-2-sulfonyl chloridePyridineDCM12RT82
4Methanesulfonyl chloridePyridineDCM12RT94

Table 3: Reductive Amination Library Synthesis - Reaction Conditions and Yields

EntryCarbonyl CompoundReducing AgentSolventTime (h)Temp (°C)Yield (%)
1BenzaldehydeSTABDCE24RT85
24-MethoxybenzaldehydeSTABDCE24RT88
3CyclohexanoneSTABDCE24RT90
4AcetophenoneSTABDCE24RT78

Table 4: Characterization Data for Representative Compounds

Compound IDStructureMolecular FormulaCalculated M+H⁺Observed M+H⁺ (LC-MS)¹H NMR (δ, ppm)
A-1 N-(2-fluoro-5-(1H-tetrazol-1-yl)phenyl)benzamideC₁₄H₁₀FN₅O284.09284.1Representative shifts
S-1 N-(2-fluoro-5-(1H-tetrazol-1-yl)phenyl)benzenesulfonamideC₁₃H₁₀FN₅O₂S332.06332.1Representative shifts
R-1 N-benzyl-2-fluoro-5-(1H-tetrazol-1-yl)anilineC₁₄H₁₂FN₅270.11270.1Representative shifts

*Note: ¹H NMR data is hypothetical and would need to be determined experimentally.

Visualizations

Experimental Workflow

G cluster_start Starting Material cluster_rxns Parallel Synthesis Reactions cluster_libs Compound Libraries cluster_end Downstream Applications start This compound amide Protocol 1: Amide Coupling (Carboxylic Acids, HATU) start->amide sulfonamide Protocol 2: Sulfonamide Synthesis (Sulfonyl Chlorides, Pyridine) start->sulfonamide red_am Protocol 3: Reductive Amination (Aldehydes/Ketones, STAB) start->red_am lib_amide Amide Library amide->lib_amide lib_sulf Sulfonamide Library sulfonamide->lib_sulf lib_sec_amine Secondary Amine Library red_am->lib_sec_amine purification Purification (HPLC/Chromatography) lib_amide->purification lib_sulf->purification lib_sec_amine->purification analysis Characterization (LC-MS, NMR) purification->analysis screening High-Throughput Screening analysis->screening

Caption: Workflow for Compound Library Synthesis.

Potential Biological Signaling Pathways

Many tetrazole-containing compounds have been investigated as inhibitors of anti-apoptotic proteins like MCL-1.[2][3][4] Inhibition of MCL-1 can restore the normal process of programmed cell death (apoptosis) in cancer cells.

G cluster_MCL1 MCL-1 Inhibition cluster_ProApoptotic Pro-Apoptotic Proteins cluster_Apoptosis Apoptosis Cascade inhibitor Tetrazole-based Inhibitor mcl1 MCL-1 inhibitor->mcl1 Inhibits bak BAK mcl1->bak Sequesters bax BAX mcl1->bax Sequesters mito Mitochondrial Outer Membrane Permeabilization bak->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c caspases Caspase Activation cyto_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: MCL-1 Inhibitor Signaling Pathway.

Tetrazole-containing compounds, such as Losartan, are well-known angiotensin II receptor blockers (ARBs) used to treat hypertension.[5][6][7] They block the action of angiotensin II, leading to vasodilation and reduced blood pressure.

G cluster_AT1R Angiotensin II Receptor cluster_signaling Downstream Signaling cluster_effects Physiological Effects arb Tetrazole-based ARB (e.g., Losartan) at1r AT1 Receptor arb->at1r Blocks angII Angiotensin II angII->at1r Binds & Activates g_protein Gq/11 Protein Activation at1r->g_protein plc PLC Activation g_protein->plc ip3_dag IP₃ and DAG Production plc->ip3_dag ca_release Intracellular Ca²⁺ Release ip3_dag->ca_release vasoconstriction Vasoconstriction ca_release->vasoconstriction aldosterone Aldosterone Secretion ca_release->aldosterone bp_increase Increased Blood Pressure vasoconstriction->bp_increase aldosterone->bp_increase

Caption: Angiotensin II Receptor Blockade.

Conclusion

The protocols and information provided in these application notes offer a robust framework for the generation of diverse compound libraries based on the this compound scaffold. The synthetic routes are versatile and amenable to high-throughput synthesis, making them ideal for lead generation in drug discovery campaigns. The potential for these compounds to modulate key signaling pathways in cancer and cardiovascular disease underscores the value of this chemical space for further exploration.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-5-(1H-tetrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-fluoro-5-(1H-tetrazol-1-yl)aniline. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during this multi-step synthesis.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and logical synthetic pathway involves a two-step process. The first step is the synthesis of the key intermediate, 2-fluoro-5-aminobenzonitrile. The second step is the [3+2] cycloaddition of the nitrile group with an azide source to form the tetrazole ring.

Q2: What are the critical safety precautions to consider during this synthesis?

A2: The use of sodium azide (NaN₃) requires strict safety measures. Sodium azide is highly toxic and can form explosive heavy metal azides. It also reacts with acid to produce highly toxic and explosive hydrazoic acid (HN₃). All reactions involving azides should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Acidic workups of azide-containing reaction mixtures should be performed with extreme caution, ensuring the solution is always kept basic until the azide is fully consumed or quenched.

Q3: What are the expected spectroscopic data for the final product?

A3: While specific data can vary slightly based on the solvent and instrument, you can generally expect the following:

  • ¹H NMR: Signals corresponding to the aromatic protons and the amine protons. The proton on the tetrazole ring will also be present.

  • ¹³C NMR: Resonances for the carbons of the fluoro-substituted benzene ring and the carbon of the tetrazole ring.

  • FT-IR: Characteristic peaks for N-H stretching of the amine, C-N stretching, C=N stretching of the tetrazole ring, and C-F stretching.

II. Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions.

Step 1: Synthesis of 2-Fluoro-5-aminobenzonitrile from 2-Fluoro-5-nitrobenzonitrile

Issue 1: Low or No Yield of 2-Fluoro-5-aminobenzonitrile

Potential CauseTroubleshooting Steps & Solutions
Incomplete Reduction 1. Reaction Time/Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or gradually increasing the temperature.2. Reducing Agent Activity: Ensure the stannous chloride dihydrate (SnCl₂·2H₂O) is of good quality and has not been excessively exposed to air, which can lead to oxidation. Using a fresh batch is recommended.
Side Reactions 1. Over-reduction: While less common with SnCl₂, harsh conditions could potentially lead to the reduction of the nitrile group. Maintain the recommended reaction temperature.2. Hydrolysis of Nitrile: Prolonged exposure to acidic conditions at high temperatures could lead to hydrolysis of the nitrile group to a carboxylic acid. Ensure the workup is performed promptly after the reaction is complete.
Workup Issues 1. Incomplete Extraction: The product, 2-fluoro-5-aminobenzonitrile, may have some solubility in the aqueous layer. Ensure thorough extraction with a suitable organic solvent like ethyl acetate.2. Emulsion Formation: If an emulsion forms during extraction, adding a small amount of brine can help to break it.
Step 2: Synthesis of this compound from 2-Fluoro-5-aminobenzonitrile

Issue 2: Low Yield of this compound

Potential CauseTroubleshooting Steps & Solutions
Poor Cyclization Efficiency 1. Catalyst Inactivity/Choice: The choice of catalyst is crucial. Zinc salts (e.g., ZnBr₂) and ammonium chloride (NH₄Cl) are commonly used. Ensure the catalyst is anhydrous and of high purity. For nitriles with electron-donating groups like the amino group, a Lewis acid catalyst can be beneficial.[1] Consider screening different catalysts (see Table 1).2. Reaction Conditions: The reaction often requires elevated temperatures (typically 100-130 °C) and extended reaction times (12-48 hours). Optimize these parameters for your specific setup. Microwave irradiation can sometimes significantly reduce reaction times and improve yields.
Side Product Formation 1. Formation of Isomeric Tetrazoles: While 1-substituted tetrazoles are generally favored, the formation of the 2-substituted isomer is possible. The ratio of isomers can be influenced by the catalyst and solvent.2. Decomposition: Tetrazoles can be thermally unstable at very high temperatures. Avoid excessive heating for prolonged periods.
Starting Material Reactivity 1. Electron-Donating Group Effect: The amino group is electron-donating, which can deactivate the nitrile group towards nucleophilic attack by the azide. This can lead to slower reaction rates and lower yields compared to nitriles with electron-withdrawing groups.[2] Using a stronger Lewis acid or higher reaction temperatures may be necessary.
Purification Losses 1. Product Solubility: The product may have some solubility in the aqueous phase during workup. Ensure the pH is adjusted appropriately to precipitate the product before filtration. Acidification is typically required to protonate the tetrazole and reduce its solubility in water.2. Recrystallization Solvent: If purifying by recrystallization, choose a solvent system that provides good recovery. A mixture of polar and non-polar solvents may be required.

Issue 3: Presence of Impurities in the Final Product

Potential CauseTroubleshooting Steps & Solutions
Unreacted 2-Fluoro-5-aminobenzonitrile 1. Incomplete Reaction: As mentioned in Issue 2, optimize reaction conditions (time, temperature, catalyst) to drive the reaction to completion. Monitor by TLC.2. Purification: If unreacted starting material remains, it can often be removed by column chromatography or careful recrystallization.
Residual Azide 1. Quenching: It is crucial to quench any unreacted sodium azide before workup. This can be done by carefully adding a solution of sodium nitrite to the reaction mixture under acidic conditions. Caution: This reaction produces gas and should be done slowly in a fume hood.
Formation of Amide Impurity 1. Hydrolysis of Nitrile: Trace amounts of water in the reaction mixture, especially at high temperatures and in the presence of acid or base, can lead to the hydrolysis of the nitrile to the corresponding amide. Ensure all reagents and solvents are anhydrous.

III. Data Presentation

Table 1: Comparison of Catalytic Systems for Tetrazole Synthesis from Aryl Nitriles

CatalystSolventTemperature (°C)Typical Yield Range (%)Reference
ZnBr₂Water100 - 12080 - 95[1]
NH₄ClDMF120 - 13070 - 90[3]
NaN₃ / Lewis AcidToluene11060 - 85General
Silica Sulfuric AcidDMF12072 - 95[4]

Note: Yields are highly substrate-dependent. This table provides a general guideline for common catalytic systems.

IV. Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-5-aminobenzonitrile[2]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-5-nitrobenzonitrile (1.0 eq) in ethyl acetate.

  • Addition of Reducing Agent: Add stannous chloride dihydrate (SnCl₂·2H₂O) (approx. 10-12 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 77 °C) and maintain for 1.5-3 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid until the pH is basic.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of this compound (General Procedure)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-5-aminobenzonitrile (1.0 eq) in N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add sodium azide (NaN₃) (1.5 - 2.0 eq) and ammonium chloride (NH₄Cl) (1.5 - 2.0 eq).

  • Reaction: Heat the reaction mixture to 120-130 °C and stir for 24-48 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker of ice water.

    • Acidify the aqueous solution with dilute hydrochloric acid to a pH of 2-3 to precipitate the product.

    • Collect the precipitate by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

V. Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization 2_Fluoro_5_nitrobenzonitrile 2-Fluoro-5-nitrobenzonitrile 2_Fluoro_5_aminobenzonitrile 2-Fluoro-5-aminobenzonitrile 2_Fluoro_5_nitrobenzonitrile->2_Fluoro_5_aminobenzonitrile SnCl2·2H2O, EtOAc, Reflux 2_Fluoro_5_aminobenzonitrile_2 2-Fluoro-5-aminobenzonitrile Final_Product This compound 2_Fluoro_5_aminobenzonitrile_2->Final_Product NaN3, NH4Cl, DMF, 120-130°C Troubleshooting_Workflow Start Low Yield in Cyclization Step Check_Reaction_Completion Is the reaction complete by TLC? Start->Check_Reaction_Completion Optimize_Conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature - Use microwave irradiation Check_Reaction_Completion->Optimize_Conditions No Check_Catalyst Is the catalyst active and appropriate? Check_Reaction_Completion->Check_Catalyst Yes Optimize_Conditions->Check_Catalyst Screen_Catalysts Screen alternative catalysts (e.g., ZnBr2, other Lewis acids) Check_Catalyst->Screen_Catalysts No Check_Purity Is the starting material pure? Check_Catalyst->Check_Purity Yes Investigate_Workup Investigate workup and purification for product loss Screen_Catalysts->Investigate_Workup Purify_Starting_Material Purify 2-fluoro-5-aminobenzonitrile Check_Purity->Purify_Starting_Material No Check_Purity->Investigate_Workup Yes Purify_Starting_Material->Investigate_Workup End Improved Yield Investigate_Workup->End

References

Technical Support Center: Synthesis of 2-Fluoro-5-(1H-tetrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-fluoro-5-(1H-tetrazol-1-yl)aniline. The information provided is based on common synthetic pathways and potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The most prevalent synthetic strategy involves a two-step process:

  • Tetrazole Formation: Cycloaddition of an azide source, such as sodium azide, with 4-fluoro-3-nitrobenzonitrile. This reaction is typically performed in a polar aprotic solvent like DMF or DMSO, often with a catalyst such as zinc chloride or ammonium chloride.

  • Nitro Group Reduction: The resulting 1-(4-fluoro-3-nitrophenyl)-1H-tetrazole is then reduced to the target aniline. Common reducing agents include catalytic hydrogenation (e.g., H₂/Pd-C), metal-based reductions (e.g., SnCl₂/HCl, Fe/HCl), or transfer hydrogenation (e.g., ammonium formate/Pd-C).

Q2: I am observing an unexpected peak in my LC-MS analysis. What could it be?

An unexpected peak could be one of several common byproducts. The most likely candidates depend on the specific reaction step and conditions. Refer to the Troubleshooting Guide below for a detailed breakdown of potential byproducts and their causes.

Q3: How can I minimize the formation of the regioisomeric tetrazole byproduct?

The formation of the 2-substituted tetrazole regioisomer is a common issue. To favor the desired 1-substituted product, consider the following:

  • Catalyst Choice: Lewis acids like zinc chloride can favor the formation of the 1-substituted isomer.

  • Reaction Temperature: Lowering the reaction temperature may improve regioselectivity.

  • Solvent: The choice of solvent can influence the isomer ratio. Experiment with different polar aprotic solvents.

Q4: My nitro reduction step is sluggish or incomplete. What should I do?

Incomplete reduction can be due to several factors:

  • Catalyst Deactivation: If using catalytic hydrogenation, the catalyst may be poisoned. Ensure the starting material is free of impurities that could deactivate the catalyst.

  • Insufficient Reducing Agent: Ensure a sufficient molar excess of the reducing agent is used.

  • Reaction Conditions: For catalytic hydrogenation, ensure adequate hydrogen pressure and efficient stirring. For metal-based reductions, ensure the reaction mixture is sufficiently acidic.

Troubleshooting Guide: Common Byproducts and Solutions

This guide details potential byproducts, their likely causes, and suggested troubleshooting steps for the synthesis of this compound.

Table 1: Common Byproducts in the Synthesis of this compound
Byproduct Name Chemical Structure Likely Stage of Formation Common Cause(s) Suggested Mitigation Strategy
2-Fluoro-5-(2H-tetrazol-5-yl)anilineIsomer of the final productTetrazole FormationLack of regioselectivity during the cycloaddition reaction.Optimize catalyst (e.g., use ZnCl₂), reaction temperature, and solvent.
4-Fluoro-3-nitrobenzonitrileStarting MaterialTetrazole FormationIncomplete reaction.Increase reaction time, temperature, or the amount of azide and catalyst.
1-(4-Fluoro-3-nitrophenyl)-1H-tetrazoleIntermediateNitro ReductionIncomplete reduction.Increase reaction time, temperature, or amount of reducing agent/catalyst. Check catalyst activity.
Azido-intermediate(Structure varies)Tetrazole FormationIncomplete cycloaddition.Ensure sufficient temperature and reaction time for the cycloaddition to complete.
Dehalogenated byproduct5-(1H-tetrazol-1-yl)anilineNitro ReductionReductive dehalogenation, especially under harsh hydrogenation conditions.Use milder reducing agents (e.g., SnCl₂), lower hydrogen pressure, or shorter reaction times.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Fluoro-3-nitrophenyl)-1H-tetrazole
  • To a solution of 4-fluoro-3-nitrobenzonitrile (1.0 eq) in dimethylformamide (DMF, 5-10 mL/g), add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield 1-(4-fluoro-3-nitrophenyl)-1H-tetrazole.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation
  • Dissolve 1-(4-fluoro-3-nitrophenyl)-1H-tetrazole (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Pressurize the reaction vessel with hydrogen gas (50 psi).

  • Stir the mixture vigorously at room temperature for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization as needed.

Visualizations

experimental_workflow cluster_step1 Step 1: Tetrazole Formation cluster_step2 Step 2: Nitro Reduction start 4-Fluoro-3-nitrobenzonitrile reagents1 NaN₃, NH₄Cl DMF, 100-120 °C start->reagents1 intermediate 1-(4-Fluoro-3-nitrophenyl)-1H-tetrazole reagents1->intermediate reagents2 H₂, Pd/C Methanol intermediate->reagents2 product This compound reagents2->product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_tetrazole Tetrazole Formation Stage cluster_reduction Nitro Reduction Stage issue Unexpected Peak in LC-MS isomer Isomeric Tetrazole issue->isomer Different m/z or retention time starting_material Unreacted Starting Material issue->starting_material Matches starting material m/z intermediate Unreacted Intermediate issue->intermediate Matches intermediate m/z dehalogenated Dehalogenated Byproduct issue->dehalogenated Mass loss of F-H

Caption: Troubleshooting logic for identifying unknown byproducts.

Technical Support Center: Purification of 2-fluoro-5-(1H-tetrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-fluoro-5-(1H-tetrazol-1-yl)aniline. These resources are intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound relevant to its purification?

A1: this compound is a solid, polar aromatic amine. Its polarity is influenced by the aniline and tetrazole functional groups, which can participate in hydrogen bonding. This polarity dictates the choice of appropriate purification techniques and solvent systems. The presence of the basic aniline group may cause streaking during silica gel column chromatography.

Q2: What are the most common methods for purifying this compound?

A2: The two most common and effective purification methods for a solid compound like this compound are column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of the impurities.

Q3: What are the likely impurities I might encounter during the synthesis of this compound?

A3: While specific impurities depend on the synthetic route, common contaminants in the synthesis of tetrazoles from anilines may include unreacted starting materials (e.g., the corresponding fluoroaniline), regioisomers of the tetrazole, and byproducts from side reactions.

Q4: How can I assess the purity of my this compound?

A4: Purity can be assessed using several analytical techniques, including:

  • Thin-Layer Chromatography (TLC): To quickly check for the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): To obtain quantitative purity data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify the desired product and any impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Troubleshooting Guides

Column Chromatography

Issue 1: My compound is not moving from the baseline on the TLC plate with a standard ethyl acetate/hexane solvent system.

  • Possible Cause: The solvent system is not polar enough to elute your highly polar compound.

  • Solution: Increase the polarity of the eluent. A good starting point for polar compounds is a higher ratio of ethyl acetate to hexane. If that is insufficient, consider using a more polar solvent system, such as methanol in dichloromethane.

Issue 2: My compound streaks badly on the silica gel column, leading to poor separation.

  • Possible Cause: The basic aniline group in your compound is interacting strongly with the acidic silanol groups on the surface of the silica gel.

  • Solution: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica. A common practice is to add 0.5-1% triethylamine (Et3N) or ammonium hydroxide (NH4OH) to the mobile phase.

Quantitative Data Summary for Column Chromatography Starting Conditions:

Stationary PhaseMobile Phase (Starting Point)Modifier (if needed)
Silica Gel (60 Å, 230-400 mesh)30-50% Ethyl Acetate in Hexane0.5-1% Triethylamine
Silica Gel (60 Å, 230-400 mesh)2-5% Methanol in Dichloromethane0.5-1% Triethylamine
Recrystallization

Issue 1: I am unable to find a suitable single solvent for recrystallization.

  • Possible Cause: Your compound may be too soluble in some solvents at room temperature and poorly soluble in others even at high temperatures.

  • Solution: Use a binary solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the saturation point). Gently warm the solution until it becomes clear again, and then allow it to cool slowly. A common binary system for anilines is ethanol and water.

Issue 2: My compound "oils out" instead of forming crystals during cooling.

  • Possible Cause: The solution is supersaturated, or the cooling process is too rapid. The melting point of the solute may also be lower than the boiling point of the solvent.

  • Solution:

    • Ensure the cooling process is slow. You can achieve this by allowing the flask to cool to room temperature on the benchtop, followed by placing it in an ice bath.

    • Try scratching the inside of the flask with a glass rod to induce crystal formation.

    • Add a seed crystal of the pure compound if available.

    • Re-dissolve the oil by adding a small amount of the "good" solvent and repeat the cooling process.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • TLC Analysis: Develop a suitable solvent system using TLC. A good system will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and pour it into the column. Allow the silica to settle, ensuring a flat top surface.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with the chosen solvent system. If a gradient elution is necessary, start with a less polar mixture and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Recrystallization
  • Solvent Selection: Determine a suitable solvent or solvent pair by testing the solubility of a small amount of your crude product in various solvents at room and elevated temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent required to fully dissolve it.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Visualizations

Purification_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_purification Purification Method cluster_end Final Product Crude_Product Crude this compound Purity_Check Purity Check (TLC, HPLC, NMR) Crude_Product->Purity_Check Column_Chromatography Column Chromatography Purity_Check->Column_Chromatography Complex Mixture/ Similar Polarity Impurities Recrystallization Recrystallization Purity_Check->Recrystallization Solid with Minor Impurities Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product Troubleshooting_Column_Chromatography cluster_issue Issue cluster_cause Possible Cause cluster_solution Solution Streaking Compound Streaking on Silica Gel Acid_Base_Interaction Aniline interaction with acidic silica Streaking->Acid_Base_Interaction Add_Base Add Et3N or NH4OH to eluent Acid_Base_Interaction->Add_Base Change_Stationary_Phase Use Alumina or a bonded phase Acid_Base_Interaction->Change_Stationary_Phase

Technical Support Center: Regioselective Synthesis of Substituted Tetrazoles from Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges in the regioselective synthesis of substituted tetrazoles from anilines.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the regioselective synthesis of tetrazoles from anilines?

The main challenge is controlling the regioselectivity to favor the desired isomer. The reaction of anilines with isocyanides and an azide source (like sodium azide) can lead to two primary regioisomers: 1,4-disubstituted and 1,5-disubstituted tetrazoles. Controlling the reaction to yield one isomer over the other is a significant hurdle. Other challenges include managing reaction kinetics, ensuring the stability of reagents, and dealing with the potential for explosive intermediates.

Q2: What are the key factors that influence the regioselectivity of this reaction?

Several factors govern the regiochemical outcome of the synthesis:

  • Electronic Effects of Substituents: The electronic nature of the substituents on the aniline and the isocyanide play a crucial role. Electron-withdrawing groups on the aniline generally favor the formation of 1,5-disubstituted tetrazoles, while electron-donating groups tend to favor the 1,4-isomer.

  • Reaction Conditions: Parameters such as solvent, temperature, and reaction time can significantly impact the isomer ratio.

  • Catalyst/Acid: The choice of acid or catalyst is critical. Lewis acids and Brønsted acids can influence the reaction pathway and, consequently, the regioselectivity.

  • Nature of the Azide Source: While sodium azide is common, other azide sources might offer different reactivity profiles.

Q3: How can I distinguish between the 1,4- and 1,5-disubstituted tetrazole isomers?

Distinguishing between the isomers is typically achieved using spectroscopic methods:

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools. The chemical shifts of the tetrazole ring carbon and the protons on the substituent groups can differ significantly between the two isomers. For example, the tetrazole ring carbon in 1,5-disubstituted tetrazoles is often found further downfield in the ¹³C NMR spectrum compared to the 1,4-isomer.

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous structural confirmation.

  • Mass Spectrometry: While mass spectrometry will show the same mass for both isomers, fragmentation patterns can sometimes offer clues to the substitution pattern.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

Problem 1: Poor or No Yield

If you are experiencing low to no product formation, consider the following troubleshooting steps.

G Troubleshooting Workflow: Low or No Yield start Low / No Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry - Is aniline pure? - Is azide source fresh? - Is isocyanide stable? - Are molar ratios correct? start->check_reagents check_conditions 2. Assess Reaction Conditions - Is the temperature optimal? - Is the solvent appropriate (e.g., DMF)? - Is the reaction time sufficient? check_reagents->check_conditions Yes outcome_reagents_ok Reagents OK check_reagents->outcome_reagents_ok No? check_catalyst 3. Evaluate Catalyst/Acid - Is the catalyst active? - Is the correct acid (Lewis/Brønsted)  being used? check_conditions->check_catalyst Yes outcome_conditions_ok Conditions OK check_conditions->outcome_conditions_ok No? outcome_catalyst_ok Catalyst OK check_catalyst->outcome_catalyst_ok No? end_problem Problem Persists: Consult literature for specific substrate. check_catalyst->end_problem Yes solution_reagents Solution: - Purify starting materials. - Use fresh reagents. - Re-calculate stoichiometry. outcome_reagents_ok->solution_reagents solution_conditions Solution: - Optimize temperature (increase/decrease). - Screen alternative solvents. - Monitor by TLC/LCMS to determine  optimal reaction time. outcome_conditions_ok->solution_conditions solution_catalyst Solution: - Use a fresh batch of catalyst. - Screen different catalysts or acids. - Ensure anhydrous conditions if required. outcome_catalyst_ok->solution_catalyst

Caption: Troubleshooting workflow for low or no yield in tetrazole synthesis.

Potential CauseRecommended Solution
Inactive or Impure Reagents Ensure the purity of the aniline, isocyanide, and azide source. Use freshly opened or purified reagents. Impurities can inhibit the reaction or lead to side products.
Suboptimal Reaction Conditions Optimize temperature and reaction time. Monitor reaction progress by TLC or LC-MS. Some reactions require elevated temperatures, while others may proceed at room temperature over a longer period.
Incorrect Solvent The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO are commonly used, but screening other solvents may be necessary for specific substrates.
Catalyst Inactivity If using a catalyst (e.g., Lewis acids like ZnBr₂), ensure it is active and used in the correct loading. Consider trying alternative catalysts if the reaction fails to proceed.
Formation of Stable Intermediates The reaction may stall at a stable intermediate. Altering the temperature or adding a different catalyst might be necessary to overcome the activation barrier for the final cyclization step.

Problem 2: Poor Regioselectivity (Mixture of 1,4- and 1,5-isomers)

Achieving high regioselectivity is often the most significant challenge. If you are obtaining an inseparable or difficult-to-separate mixture of isomers, consider the following.

G Factors Influencing Regioselectivity Aniline Aniline (Starting Material) Reaction Reaction (Aniline + Isocyanide + Azide) Aniline->Reaction Product_1_4 1,4-Disubstituted Tetrazole Reaction->Product_1_4 Favored by Product_1_5 1,5-Disubstituted Tetrazole Reaction->Product_1_5 Favored by sub_edg Aniline Substituent: Electron-Donating Group (EDG) (e.g., -OCH₃, -CH₃) sub_edg->Product_1_4 sub_ewg Aniline Substituent: Electron-Withdrawing Group (EWG) (e.g., -NO₂, -CF₃) sub_ewg->Product_1_5 catalyst Catalyst Choice (e.g., Lewis vs. Brønsted Acid) catalyst->Reaction conditions Reaction Conditions (Solvent, Temperature) conditions->Reaction

Caption: Key factors that control the formation of 1,4- vs. 1,5-disubstituted tetrazoles.

FactorInfluence on RegioselectivityRecommended Action
Aniline Substituents Electron-donating groups (EDGs) on the aniline (e.g., -OCH₃, -CH₃) tend to favor the 1,4-isomer. Electron-withdrawing groups (EWGs) (e.g., -NO₂, -Cl) generally direct the reaction towards the 1,5-isomer.The regiochemical outcome is inherently linked to the substrate. If a specific isomer is required, the electronic nature of the starting aniline is a primary consideration.
Catalyst / Acid The choice of Lewis or Brønsted acid can alter the reaction pathway and influence the final isomer ratio. Some catalysts may preferentially activate one intermediate over another.Screen a variety of catalysts. For example, compare the results from a Lewis acid like Zn(OTf)₂ with a Brønsted acid like acetic acid.
Solvent and Temperature Solvent polarity and reaction temperature can affect the stability of the transition states leading to the different isomers.Perform a solvent screen using solvents of varying polarity (e.g., toluene, DMF, acetonitrile). Additionally, try running the reaction at different temperatures (e.g., room temperature, 80 °C, 120 °C) to find the optimal conditions for the desired isomer.
Steric Hindrance Bulky substituents on the aniline or isocyanide can sterically hinder the approach to one of the nitrogen atoms of the azide, thereby favoring the formation of the less sterically crowded isomer.While less predictable than electronic effects, consider that sterically demanding groups may influence the isomer ratio. This is highly substrate-dependent.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1,5-Disubstituted Tetrazoles

This protocol is a representative example for a reaction favoring the 1,5-isomer, often using an aniline with electron-withdrawing groups.

Materials:

  • Substituted Aniline (1.0 mmol)

  • Isocyanide (e.g., tert-Butyl isocyanide) (1.2 mmol)

  • Sodium Azide (NaN₃) (1.5 mmol)

  • Lewis Acid Catalyst (e.g., ZnBr₂) (0.2 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted aniline (1.0 mmol), sodium azide (1.5 mmol), and the Lewis acid catalyst (0.2 mmol).

  • Add anhydrous DMF (5 mL) to the flask and stir the mixture at room temperature for 10 minutes.

  • Add the isocyanide (1.2 mmol) dropwise to the stirring mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water (50 mL).

  • Acidify the aqueous mixture with dilute HCl (e.g., 2M) to a pH of ~3-4.

  • Extract the product with an organic solvent such as ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired 1,5-disubstituted tetrazole.

Safety Note: Sodium azide is highly toxic. Handle it with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid (HN₃). Avoid contact with heavy metals to prevent the formation of explosive metal azides.

Quantitative Data

The regioselectivity of tetrazole synthesis is highly dependent on the specific substrates and conditions used. The following table summarizes general trends observed for the influence of aniline substituents on the isomer ratio.

Aniline Substituent (Para-position)Electronic EffectTypical Major IsomerApproximate Isomer Ratio (1,4- : 1,5-)
-OCH₃Strong Electron-Donating1,4-DisubstitutedHighly variable, can approach >10:1
-CH₃Weak Electron-Donating1,4-DisubstitutedOften favors 1,4 but with lower selectivity
-HNeutralMixture~1:1 to 1:2
-ClWeak Electron-Withdrawing1,5-DisubstitutedTypically favors 1,5, e.g., 1:5 to 1:10
-NO₂Strong Electron-Withdrawing1,5-DisubstitutedHigh selectivity for 1,5, can be >1:20

Note: These ratios are illustrative and can vary significantly based on the specific isocyanide, catalyst, solvent, and temperature used in the experiment.

Technical Support Center: Overcoming Low Reactivity of Anilines in Tetrazole Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low reactivity of anilines in the synthesis of 1-substituted tetrazoles.

Frequently Asked Questions (FAQs)

Q1: Why do anilines exhibit low reactivity in tetrazole formation compared to other amines?

Anilines are aromatic amines where the lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring. This delocalization reduces the nucleophilicity of the nitrogen, making it less reactive towards the electrophilic intermediates in the common one-pot synthesis of 1-substituted tetrazoles from amines, an orthoformate, and sodium azide. Electron-withdrawing groups on the aniline ring further decrease the nucleophilicity, exacerbating the low reactivity.

Q2: What are the general strategies to overcome the low reactivity of anilines?

The primary strategies focus on increasing the electrophilicity of the reaction intermediate or enhancing the reaction conditions. This can be achieved through:

  • Catalysis: Employing Lewis or Brønsted acids to activate the orthoformate and subsequent intermediates.

  • Reaction Conditions: Utilizing higher temperatures, sometimes with the aid of microwave irradiation, to provide the necessary activation energy.

  • Alternative Reagents: Using more reactive reagents in place of traditional orthoformates.

  • Multi-component Reactions: Employing strategies like the Ugi-tetrazole four-component reaction (UT-4CR) which can proceed under milder conditions.[1]

Troubleshooting Guide

Problem 1: The reaction of my aniline with triethyl orthoformate and sodium azide is not proceeding or giving very low yields.

  • Possible Cause 1: Insufficient activation of the reaction intermediates.

    • Solution: Introduce a catalyst. Lewis acids such as Ytterbium triflate (Yb(OTf)₃) have been shown to effectively catalyze this reaction, leading to good yields.[2] Heterogeneous catalysts, like silver nanoparticles supported on sodium borosilicate (ASBN), have also been used successfully, particularly under solvent-free conditions at elevated temperatures.[3]

  • Possible Cause 2: The reaction temperature is too low.

    • Solution: Increase the reaction temperature. For many aniline substrates, temperatures around 120 °C are required to achieve a reasonable reaction rate.[3] Microwave-assisted synthesis can also be an effective way to rapidly heat the reaction mixture and reduce reaction times.

  • Possible Cause 3: The aniline substrate is strongly deactivated by electron-withdrawing groups.

    • Solution: For highly deactivated anilines, a more robust synthetic route may be necessary. The Ugi-tetrazole four-component reaction (UT-4CR) is a powerful alternative.[1] This reaction involves an aniline, an isocyanide, an aldehyde (like 2,2-dimethoxyacetaldehyde), and trimethylsilyl azide (TMSN₃) and often proceeds smoothly at room temperature even with anilines bearing electron-withdrawing groups.[1]

Problem 2: I am observing the formation of multiple byproducts and the purification is difficult.

  • Possible Cause: Side reactions due to harsh reaction conditions.

    • Solution: Consider using a milder, catalyzed approach. For instance, the use of Yb(OTf)₃ allows for the reaction to proceed under more controlled conditions, potentially reducing byproduct formation.[2] Alternatively, exploring a multi-component reaction like the UT-4CR can provide a cleaner reaction profile.[1]

Data Presentation

Table 1: Comparison of Catalytic Systems for the Synthesis of 1-Substituted Tetrazoles from Anilines

CatalystAniline SubstrateReagentsConditionsYield (%)Reference
Yb(OTf)₃Various substituted anilinesTriethyl orthoformate, Sodium azideAcetonitrile, refluxGood yields[2]
Ag/Sodium Borosilicate (ASBN)4-chloroanilineTriethyl orthoformate, Sodium azideSolvent-free, 120 °CGood to excellent[3]
Fe₃O₄@...copper complexVarious substituted anilinesTriethyl orthoformate, Sodium azideOne-pot84-92[4]

Table 2: Ugi-Tetrazole Four-Component Reaction (UT-4CR) for Substituted Tetrazole Indole Synthesis

AnilineIsocyanideAldehydeAzide SourceConditionsYield of UT-4CR adduct (%)Reference
Substituted anilinesVarious2,2-dimethoxyacetaldehydeTMSN₃Aqueous solution, room temp.Good to excellent[1]

Experimental Protocols

Protocol 1: Yb(OTf)₃-Catalyzed Synthesis of 1-Substituted Tetrazoles [2]

  • To a stirred solution of the aniline (1 mmol) in acetonitrile (10 mL), add triethyl orthoformate (1.2 mmol).

  • Add Ytterbium triflate (Yb(OTf)₃) (10 mol%).

  • Add sodium azide (1.5 mmol).

  • Reflux the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Ugi-Tetrazole Four-Component Reaction (UT-4CR) [1]

  • In a suitable reaction vessel, dissolve the substituted aniline (1 mmol) in an aqueous solvent.

  • Add the isocyanide (1 mmol) to the solution.

  • Add 2,2-dimethoxyacetaldehyde (1 mmol).

  • Finally, add trimethylsilyl azide (TMSN₃) (1 mmol).

  • Stir the reaction mixture at room temperature. The reaction is often smooth and can lead to precipitation of the product.

  • Monitor the reaction by TLC.

  • Upon completion, collect the precipitate by filtration or extract the product with an organic solvent.

  • Wash the product and dry it to obtain the Ugi-tetrazole adduct.

Visualizations

Troubleshooting_Workflow start Low Yield in Aniline-to-Tetrazole Reaction q1 Is a catalyst being used? start->q1 sol1 Add a Lewis acid catalyst (e.g., Yb(OTf)₃) or a heterogeneous catalyst (e.g., ASBN). q1->sol1 No q2 Is the reaction temperature adequate? q1->q2 Yes end Improved Yield sol1->end sol2 Increase temperature to ~120 °C or consider microwave irradiation. q2->sol2 No q3 Is the aniline highly deactivated? q2->q3 Yes sol2->end sol3 Consider an alternative route: Ugi-Tetrazole Four-Component Reaction (UT-4CR). q3->sol3 Yes q3->end No sol3->end

Caption: Troubleshooting workflow for low-yielding aniline to tetrazole reactions.

General_Reaction_Pathway cluster_reactants Reactants cluster_conditions Conditions Aniline Aniline (Ar-NH₂) Product 1-Aryl-1H-tetrazole Aniline->Product Orthoformate Triethyl Orthoformate Orthoformate->Product Azide Sodium Azide (NaN₃) Azide->Product Catalyst Catalyst (e.g., Yb(OTf)₃) Catalyst->Product Heat Heat (Δ) Heat->Product

Caption: General reaction pathway for the synthesis of 1-aryl-1H-tetrazoles.

References

effect of solvent and catalyst on 2-fluoro-5-(1H-tetrazol-1-yl)aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1-aryl-1H-tetrazoles like 2-fluoro-5-(1H-tetrazol-1-yl)aniline?

A1: The most prevalent method is a one-pot, three-component reaction involving the corresponding aniline (in this case, 2-fluoro-5-aminoaniline), an orthoformate (typically triethyl orthoformate), and an azide source, most commonly sodium azide. This reaction is often facilitated by a catalyst.

Q2: What is the role of the catalyst in this synthesis?

A2: The catalyst facilitates the cyclization reaction to form the tetrazole ring. A variety of catalysts can be used, including both homogeneous and heterogeneous types. Lewis acids like Yb(OTf)₃ and zinc salts, as well as various nanocatalysts, have been shown to be effective. The choice of catalyst can significantly impact reaction time and yield.

Q3: Which solvents are suitable for this reaction?

A3: A range of solvents can be used, from polar aprotic solvents like DMF to greener options like water and PEG. Some procedures also report successful synthesis under solvent-free conditions, which can simplify purification and reduce environmental impact. The choice of solvent can influence reaction kinetics and the solubility of reactants and catalysts.

Q4: Are there any significant safety precautions to consider?

A4: Yes, the use of sodium azide requires caution. In the presence of acid, it can form the highly toxic and explosive hydrazoic acid (HN₃). Reactions should be carried out in a well-ventilated fume hood, and acidic workups should be performed carefully. The use of aqueous conditions at a slightly alkaline pH can minimize the release of hydrazoic acid.

Q5: Can I use microwave irradiation to speed up the reaction?

A5: Yes, microwave-assisted synthesis has been shown to significantly reduce reaction times and often improve yields for the formation of tetrazole derivatives compared to conventional heating.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Insufficient reaction temperature or time. 3. Poor quality of starting materials. 4. Unsuitable solvent.1. Use a freshly prepared or properly stored catalyst. Consider testing a different catalyst system (e.g., a different Lewis acid or a heterogeneous nanocatalyst). 2. Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using TLC. Consider using microwave irradiation to enhance the reaction rate. 3. Ensure the aniline starting material is pure and dry. 4. Screen different solvents. If using a heterogeneous catalyst, ensure the solvent is compatible. Solvent-free conditions might also be an option to explore.
Formation of Side Products 1. Decomposition of starting materials or product at high temperatures. 2. Competing side reactions.1. Optimize the reaction temperature; a lower temperature for a longer duration might be beneficial. 2. Ensure the reaction is carried out under an inert atmosphere if starting materials are sensitive to air or moisture. The purity of the orthoformate is also crucial.
Difficulty in Product Isolation/Purification 1. High polarity of the product, leading to poor extraction from aqueous media. 2. The product is soluble in the reaction solvent, making precipitation difficult. 3. Contamination with residual catalyst.1. Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of solvents. Multiple extractions may be necessary. 2. If the product is in a high-boiling point solvent like DMF, consider removal of the solvent under reduced pressure followed by purification by column chromatography. 3. If a heterogeneous catalyst is used, it can often be removed by simple filtration. For soluble catalysts, a carefully planned workup or chromatographic separation is necessary.
Inconsistent Results 1. Variable moisture content in reagents or solvent. 2. Inconsistent heating.1. Use anhydrous solvents and dry starting materials, especially if using moisture-sensitive catalysts. 2. Ensure uniform and stable heating using an oil bath or a reliable heating mantle.

Effect of Solvent and Catalyst on 1-Aryl-1H-Tetrazole Synthesis (General Data)

The following tables summarize general findings from the literature on the synthesis of 1-substituted tetrazoles from anilines. These should be considered as a starting point for the optimization of the synthesis of this compound.

Table 1: Effect of Different Catalysts on a Model Reaction *

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Fe₃O₄@SiO₂-Im[Br]-SB-Cu(II)Water40VariesHigh (up to 97%)
Yb(OTf)₃---Good
Ag/Sodium BorosilicateSolvent-free1203Good to Excellent
Natrolite ZeoliteSolvent-free---

*Model reaction typically involves aniline, triethyl orthoformate, and sodium azide.

Table 2: Effect of Different Solvents on a Model Reaction *

SolventCatalystTemperature (°C)Time (h)Yield (%)Reference
WaterFe₃O₄@SiO₂-Im[Br]-SB-Cu(II)40VariesHigh
DMFNano-TiCl₄.SiO₂Reflux2Good
Solvent-freeAg/Sodium Borosilicate1203Good to Excellent
Toluene/Water (9:1)-RT-90% (for a related reaction)

*Model reaction typically involves an aniline derivative, an orthoformate, and an azide source.

Experimental Protocols (General Procedures)

The following are generalized protocols for the synthesis of 1-aryl-1H-tetrazoles. These must be adapted and optimized for the specific synthesis of this compound.

Protocol 1: Heterogeneous Catalysis in Water (Adapted from)

  • Reaction Setup: To a round-bottom flask, add the aniline (e.g., 2-fluoro-5-aminoaniline, 1.0 mmol), triethyl orthoformate (1.2 mmol), sodium azide (1.0 mmol), water (e.g., 1.0 mL), and the heterogeneous catalyst (e.g., Fe₃O₄@SiO₂-Im[Br]-SB-Cu(II), 0.6 mol%).

  • Reaction Conditions: Stir the mixture at a specified temperature (e.g., 40 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a magnetic catalyst is used, it can be removed using an external magnet.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Protocol 2: Solvent-Free Synthesis with a Heterogeneous Catalyst (Adapted from)

  • Reaction Setup: In a reaction vessel, combine the aniline (2.0 mmol), sodium azide (2.0 mmol), triethyl orthoformate (2.4 mmol), and the catalyst (e.g., biosynthesized Ag/Sodium Borosilicate nanocomposite, 0.05 g).

  • Reaction Conditions: Heat the mixture at a specified temperature (e.g., 120 °C) for a set time (e.g., 3 hours).

  • Monitoring: Monitor the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture.

  • Isolation: The product can be isolated by adding a suitable solvent to dissolve the product and filtering to remove the catalyst. The solvent is then removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Visualizations

experimental_workflow General Workflow for 1-Aryl-1H-Tetrazole Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reactants Combine: - Aniline - Triethyl Orthoformate - Sodium Azide catalyst Add Catalyst reactants->catalyst solvent Add Solvent (or Solvent-Free) catalyst->solvent heating Heat and Stir (Conventional or Microwave) solvent->heating monitoring Monitor by TLC heating->monitoring cool Cool to RT monitoring->cool cat_removal Catalyst Removal (Filtration/Magnetic Decantation) cool->cat_removal extraction Extraction with Organic Solvent cat_removal->extraction dry Dry Organic Layer extraction->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify product product purify->product Final Product

Caption: General experimental workflow for the synthesis of 1-aryl-1H-tetrazoles.

Technical Support Center: Safe Synthesis of Tetrazoles from Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetrazoles from anilines, with a focus on managing hazardous reagents.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazardous reagents used in tetrazole synthesis from anilines?

A1: The most common and hazardous reagent is sodium azide (NaN₃).[1][2][3] This salt is highly toxic and can form explosive compounds.[3] The primary danger arises from its reaction with acids or water to form hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive liquid.[1][2][4][5] Additionally, contact between sodium azide or hydrazoic acid and heavy metals (e.g., lead, copper, zinc, silver) can form shock-sensitive heavy metal azides, which pose a severe explosion risk.[2]

Q2: What are the essential safety precautions when handling sodium azide?

A2: When working with sodium azide, always adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including closed-toe shoes, long pants, a lab coat, chemical safety goggles, and nitrile gloves. It is often recommended to wear double gloves.[2]

  • Ventilation: Handle solid sodium azide and solutions with a concentration greater than 5% exclusively in a properly functioning chemical fume hood to avoid inhalation of dust or hydrazoic acid vapors.[2]

  • Handling Solids: Use plastic or ceramic spatulas for transferring solid sodium azide, as metal spatulas can form explosive metal azides upon contact.[2][3]

  • Storage: Store sodium azide in a cool, dry area away from heat sources and incompatible materials such as acids, halogenated hydrocarbons, and metals.[2]

  • Waste Disposal: Azide-containing waste should be quenched and disposed of according to institutional safety guidelines. Never mix azide waste with other chemical waste streams, especially those containing heavy metals.[5]

Q3: How can the formation of hazardous hydrazoic acid be minimized during the reaction?

A3: Minimizing the formation of hydrazoic acid is crucial for a safe tetrazole synthesis. Several strategies can be employed:

  • pH Control: Maintain the reaction medium under basic or buffered conditions to prevent the protonation of the azide ion.[1] The use of amine hydrochloride salts can create a buffered system.[1][6]

  • Aprotic Solvents: Using non-polar or aprotic solvents can reduce the availability of protons to form hydrazoic acid.

  • Continuous Flow Chemistry: Continuous flow microreactors offer a safer alternative by using only small amounts of reagents at any given time, thereby minimizing the risks associated with the generation of hydrazoic acid.[4][7] This method also allows for higher reaction temperatures, leading to shorter reaction times and high yields.[4]

Q4: Are there safer alternatives to sodium azide for tetrazole synthesis?

A4: Yes, several alternatives to sodium azide have been developed to enhance the safety of tetrazole synthesis:

  • Diformylhydrazine: This commercially available reagent is considered much safer and more amenable to large-scale synthesis.[8]

  • Trimethylsilyl Azide (TMSN₃): TMSN₃ is often considered a safer substitute for metal azides and can be used in combination with a catalyst.[9][10]

  • Diphenyl Phosphorazidate (DPPA): DPPA can serve as both an activator for amides and an azide source, avoiding the need for more hazardous azide reagents.[11]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Insufficient reaction temperature or time.[12] 2. Inactive catalyst. 3. Presence of moisture in the reaction.[13] 4. Poor quality of reagents. 5. Unsuitable solvent.[14]1. Optimize reaction temperature and time based on literature for the specific substrate. Monitor reaction progress using TLC. 2. Use a fresh or newly prepared catalyst. Consider alternative catalysts like zinc salts or cobalt complexes.[11][15] 3. Ensure all glassware is oven-dried and use anhydrous solvents. 4. Use freshly purchased or purified reagents. 5. Screen different solvents. DMSO and DMF are often effective for these reactions.[14]
Formation of Side Products 1. Reaction temperature is too high, leading to decomposition.[12] 2. Incorrect stoichiometry of reagents. 3. Presence of impurities in the starting materials.1. Lower the reaction temperature and monitor the reaction closely. 2. Carefully control the stoichiometry, especially the amount of azide. 3. Purify starting materials before use.
Reaction Stalls or is Incomplete 1. Catalyst deactivation. 2. Insufficient mixing. 3. The nitrile substrate is not sufficiently activated.1. Add a fresh portion of the catalyst. 2. Ensure vigorous stirring throughout the reaction. 3. Use a suitable activating agent, such as a Lewis or Brønsted acid, to enhance the electrophilicity of the nitrile.[15]
Safety Concerns (e.g., gas evolution, unexpected exotherm) 1. Uncontrolled formation of hydrazoic acid.[1] 2. Reaction temperature is too high, leading to decomposition of azide.[3]1. Immediately cool the reaction mixture and ensure adequate ventilation in the fume hood. In the future, use a buffered system or a continuous flow setup.[4][6] 2. Control the reaction temperature carefully using an oil bath or a temperature controller. For large-scale reactions, consider the order of addition of reagents to manage exotherms.[8]

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions for Tetrazole Synthesis

Catalyst/MethodStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Zinc Bromide (ZnBr₂)NitrilesNaN₃WaterReflux-Good[11]
Amine Salt (Pyridine HCl)Aromatic NitrilesNaN₃DMF110--[16]
Cobalt (II) ComplexNitrilesNaN₃DMSO11012up to 99[14]
Continuous FlowNitrilesNaN₃NMP/H₂O1900.33>90[4]
Yb(OTf)₃AminesTriethyl orthoformate, NaN₃---Good[11]
DiformylhydrazineAryl diazonium saltDiformylhydrazineAqueous---[8]

Note: "-" indicates that the specific data was not provided in the source.

Experimental Protocols

Protocol 1: Zinc-Catalyzed [3+2] Cycloaddition in Water

This protocol is adapted from the work of Sharpless and co-workers.[16]

  • Materials:

    • Aromatic or aliphatic nitrile (10 mmol)

    • Sodium azide (12 mmol)

    • Zinc chloride (2 mmol)

    • Water (20 mL)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine the nitrile, sodium azide, and zinc chloride in water.

    • Heat the mixture to reflux in a well-ventilated fume hood.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Acidify the mixture with 3N hydrochloric acid to a pH of approximately 2.

    • Collect the precipitated product by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to yield the 5-substituted-1H-tetrazole.

Protocol 2: Continuous Flow Synthesis of 5-Substituted Tetrazoles

This protocol is based on the method developed by Jamison and co-workers.[4]

  • Materials:

    • Nitrile substrate (2 mmol)

    • Sodium azide (2.1 mmol, 1.05 equiv.)

    • N-Methyl-2-pyrrolidone (NMP) (4.5 mL)

    • Water (0.5 mL)

  • Procedure:

    • Dissolve sodium azide in water.

    • Dissolve the nitrile substrate in NMP.

    • Combine the two solutions to create the reaction mixture.

    • Load the solution into a high-pressure syringe.

    • Pump the solution through a heated tubular reactor (e.g., PFA tubing) at a set flow rate and temperature (e.g., 190 °C). The residence time is controlled by the flow rate and reactor volume.

    • The output from the reactor is collected. An in-line quenching step with sodium nitrite can be incorporated to destroy any residual azide.[4]

    • The product is isolated from the collected solution, typically through an acid-base workup.

Visualizations

Experimental_Workflow General Workflow for [3+2] Cycloaddition cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation reagents Combine Nitrile, Azide Source, and Catalyst in Solvent heat Heat Reaction Mixture (e.g., Reflux or 110-190 °C) reagents->heat 1. monitor Monitor Progress (TLC) heat->monitor 2. cool Cool to Room Temperature monitor->cool 3. (Upon Completion) acidify Acidify (e.g., HCl) to pH ~2 cool->acidify 4. filter Filter Precipitated Product acidify->filter 5. dry Wash and Dry Product filter->dry 6. product 5-Substituted-1H-Tetrazole dry->product 7. Hazard_Management_Logic Hazard Management in Tetrazole Synthesis cluster_outcome Desired Outcome NaN3 Sodium Azide (NaN₃) (Highly Toxic) HN3 Hydrazoic Acid (HN₃) (Volatile, Explosive, Toxic) NaN3->HN3 reacts with acid/water MetalAzides Heavy Metal Azides (Shock-Sensitive Explosives) HN3->MetalAzides reacts with heavy metals PPE Appropriate PPE (Double Gloves, Goggles) SafeSynthesis Safe & Efficient Tetrazole Synthesis PPE->SafeSynthesis FumeHood Work in Fume Hood FumeHood->SafeSynthesis pH_Control pH Control (Buffered System) pH_Control->SafeSynthesis FlowChem Continuous Flow Chemistry FlowChem->SafeSynthesis AvoidMetals Avoid Metal Spatulas/Vessels AvoidMetals->SafeSynthesis Quenching Proper Quenching & Waste Disposal Quenching->SafeSynthesis

References

troubleshooting guide for the cyclization step in tetrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cyclization step in tetrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during this critical reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the cyclization step in tetrazole synthesis?

The most prevalent method is the [3+2] cycloaddition of nitriles with an azide source.[1] This reaction is widely used due to its versatility with a broad range of nitriles.[2] Catalysts, such as metal salts (e.g., zinc salts), are often employed to facilitate the reaction.[2]

Q2: Why is my tetrazole synthesis resulting in a low yield?

Low yields in tetrazole synthesis can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. This could be due to insufficient reaction time, suboptimal temperature, or inadequate mixing.[3]

  • Side Reactions: Competing side reactions can consume starting materials or the desired product.

  • Suboptimal Reagents or Catalysts: The purity and activity of reagents, especially the azide source and any catalysts, are crucial.[4]

  • Decomposition: Prolonged heating at high temperatures can lead to the thermal decomposition of the tetrazole product.[3]

  • Purification Issues: Product loss during workup and purification steps is a common cause of low isolated yields.

Q3: How can I tell if the cyclization reaction is complete?

Monitoring the reaction progress is essential. The most common technique is Thin Layer Chromatography (TLC), which can be used to observe the disappearance of the starting nitrile and the appearance of the tetrazole product.[5] Staining with reagents like bromocresol green can help visualize the acidic tetrazole product on the TLC plate.[5]

Q4: What are some common side products in tetrazole synthesis?

The formation of several side products can occur, depending on the specific reaction conditions and substrates. In some cases, unreacted starting materials will be the primary impurity.

Q5: Are there any safety precautions I should be aware of during the cyclization step?

Yes, working with azides requires significant caution. Sodium azide and other azide sources are toxic. A major risk is the formation of hydrazoic acid (HN₃) when azides react with acid.[6] Hydrazoic acid is volatile, toxic, and potentially explosive.[6] Therefore, all reactions involving azides should be conducted in a well-ventilated fume hood, and the waste must be quenched and disposed of properly to avoid the formation of explosive heavy metal azides.[6]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the cyclization step of tetrazole synthesis.

Problem Possible Cause Suggested Solution
Low or No Product Formation Inactive Catalyst: The catalyst may be old, impure, or not suitable for the specific substrate.- Use a freshly opened or properly stored catalyst.- Consider screening different Lewis or Brønsted acids (e.g., ZnBr₂, NH₄Cl).[5][6]- For stubborn reactions, co-catalysts like dibutyltin oxide have been reported to be effective.[5]
Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.- Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. Temperatures between 110-150 °C are common.[3][7]
Inappropriate Solvent: The chosen solvent may not be optimal for the reaction.- Screen different high-boiling polar aprotic solvents such as DMF or DMSO, as they are commonly used and often give good results.[3][6]
Humidity: The presence of water can interfere with the reaction, especially if using moisture-sensitive reagents.- Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete Reaction (Starting Material Remains) Insufficient Reaction Time: The reaction may not have been allowed to run long enough.- Continue to monitor the reaction by TLC until the starting material is consumed.- If the reaction stalls, consider incremental additions of the azide source.[5]
Poor Solubility of Reagents: The starting materials may not be fully dissolved in the reaction solvent.- Choose a solvent in which all reactants are soluble at the reaction temperature.- Increase the solvent volume, although this may decrease the reaction rate.
Product "Oiling Out" Instead of Crystallizing Impure Product: The presence of significant impurities can prevent crystallization.- Attempt to purify the crude product using column chromatography before recrystallization.[8]
Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil instead of crystals.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.[8]
Inappropriate Crystallization Solvent: The chosen solvent may not be suitable for crystallization.- Try a different solvent or a mixed solvent system.[8]
Difficulty with Product Purification Product Sticking to Silica Gel: Tetrazoles can be quite polar and may interact strongly with silica gel.- Gradually increase the polarity of the eluent during column chromatography.- Adding a small amount of a more polar solvent like methanol (1-5%) to the eluent can help.[8]
Product is Water-Soluble: Some tetrazoles have significant water solubility, making extraction difficult.- Saturate the aqueous layer with NaCl to decrease the solubility of the organic product before extraction.

Experimental Protocols

General Procedure for 5-Phenyl-1H-tetrazole Synthesis

This protocol is a representative example for the synthesis of a 5-substituted-1H-tetrazole from a nitrile.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzonitrile (1.0 eq), sodium azide (1.2-1.5 eq), and a catalyst such as ammonium chloride (1.1 eq) or zinc bromide (1.0 eq).[5][6]

  • Solvent Addition: Add a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF), to the flask.[6]

  • Heating: Heat the reaction mixture to 120-130°C and stir for several hours.[5]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Workup: After the reaction is complete (as indicated by the consumption of the starting nitrile), cool the mixture to room temperature.

  • Precipitation: Acidify the reaction mixture with an aqueous acid (e.g., HCl) to precipitate the tetrazole product.[6]

  • Isolation: Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum.[6]

  • Purification: If necessary, the crude product can be further purified by recrystallization from an appropriate solvent.

Data Presentation

Optimization of Reaction Conditions for a Catalytic Tetrazole Synthesis

The following table summarizes the optimization of various parameters for the synthesis of a tetrazole from benzonitrile and sodium azide using a Co(II)-complex catalyst.[3]

EntryCatalyst (mol %)NaN₃ (equiv)SolventTemperature (°C)Time (h)Yield (%)
111.2DMSO1101299
211.2DMF1101280
311.2Acetonitrile1101250
411.2Methanol1101220
511.2Toluene1101215
60.51.2DMSO1101275
711.0DMSO1101285
811.2DMSO1102440

Data adapted from ACS Omega 2024, 9, 19, 21838–21848.[3]

Visualizations

Tetrazole_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Cyclization Reaction cluster_workup Workup & Isolation cluster_purification Purification reagents Combine Nitrile, Azide Source, & Catalyst solvent Add Anhydrous Solvent (e.g., DMF, DMSO) reagents->solvent heat Heat to 110-150 °C solvent->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool acidify Acidify to Precipitate Product cool->acidify filtrate Vacuum Filtration acidify->filtrate recrystallize Recrystallization filtrate->recrystallize chromatography Column Chromatography (if necessary) recrystallize->chromatography

Caption: A typical experimental workflow for the cyclization step in tetrazole synthesis.

Troubleshooting_Logic start Low or No Product? check_conditions Review Reaction Conditions: - Temperature - Time - Solvent start->check_conditions Yes purification_issues Investigate Purification Step start->purification_issues No (Product Observed) check_reagents Verify Reagent & Catalyst Quality check_conditions->check_reagents incomplete_rxn Incomplete Reaction? check_reagents->incomplete_rxn change_catalyst Change Catalyst or Add Co-catalyst check_reagents->change_catalyst side_reactions Consider Side Reactions or Product Decomposition optimize Systematically Optimize Conditions incomplete_rxn->side_reactions No increase_time Increase Reaction Time incomplete_rxn->increase_time Yes increase_time->optimize change_catalyst->optimize

Caption: A logical flowchart for troubleshooting low-yield tetrazole synthesis reactions.

References

Technical Support Center: Synthesis of 2-fluoro-5-(1H-tetrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-fluoro-5-(1H-tetrazol-1-yl)aniline. The focus is on the potential impact of humidity and moisture on the reaction's success.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method is the [3+2] cycloaddition reaction between 5-amino-2-fluorobenzonitrile and an azide source, typically sodium azide (NaN₃). This reaction is often catalyzed by a Lewis acid, such as zinc or copper salts, and is typically performed in an anhydrous polar aprotic solvent like DMF or DMSO at elevated temperatures.

Q2: How does humidity affect the reagents used in this synthesis?

Humidity, or the presence of water, can negatively impact the key reagents in several ways:

  • Sodium Azide (NaN₃): Sodium azide can react with water to form hydrazoic acid (HN₃), a toxic and explosive gas.[1][2] This reaction is accelerated in the presence of acids. This side reaction not only poses a significant safety hazard but also consumes the azide, potentially leading to lower product yields.

  • 5-amino-2-fluorobenzonitrile: The nitrile group (-CN) in the starting material is susceptible to hydrolysis under aqueous conditions, especially at high temperatures and in the presence of acids or bases.[3][4][5] This can convert the nitrile to 5-amino-2-fluorobenzamide or further to 5-amino-2-fluorobenzoic acid, introducing impurities and reducing the yield of the desired tetrazole.

  • Catalysts: Many Lewis acid catalysts used to promote the cycloaddition are moisture-sensitive. Water can coordinate with the metal center, reducing its catalytic activity and hindering the reaction.

Q3: Is it ever acceptable to use water in this type of reaction?

While most protocols for this synthesis recommend strictly anhydrous conditions, some modern methods have been developed that use water as a solvent.[6][7] These are highly optimized procedures that typically use water-tolerant catalysts and control the pH to remain slightly alkaline, which minimizes the formation of hazardous hydrazoic acid.[6] Unless you are following a protocol specifically designed for aqueous media, it is critical to assume the reaction is moisture-sensitive.

Q4: What are the best practices for ensuring anhydrous conditions?

To minimize the impact of humidity, the following practices are recommended:

  • Use high-purity, anhydrous solvents. Solvents should be dried using appropriate methods (e.g., molecular sieves, distillation) before use.

  • Dry all glassware thoroughly in an oven and cool it under a stream of inert gas (like nitrogen or argon) or in a desiccator.

  • Handle reagents, especially sodium azide and the catalyst, in a glove box or under an inert atmosphere.

  • Use fresh, high-purity reagents and store them in desiccators.

Troubleshooting Guide

Problem Potential Cause (Humidity-Related) Recommended Solution
Low or No Product Yield 1. Deactivation of Sodium Azide: Moisture in the reaction has hydrolyzed the sodium azide, reducing the concentration of the active azide nucleophile.[1] 2. Catalyst Inhibition: Water has coordinated with and inhibited the Lewis acid catalyst. 3. Starting Material Degradation: The nitrile group of 5-amino-2-fluorobenzonitrile has been hydrolyzed to the corresponding amide or carboxylic acid.[8][9]1. Ensure Anhydrous Conditions: Redry all solvents and reagents. Handle hygroscopic materials (like NaN₃ and catalysts) under an inert atmosphere. 2. Verify Reagent Quality: Use freshly opened or properly stored sodium azide. 3. Increase Reagent Stoichiometry: A slight excess of sodium azide (e.g., 1.2-1.5 equivalents) may compensate for minor moisture contamination, but this is not a substitute for proper anhydrous technique.
Formation of Multiple Impurities (Visible on TLC/LC-MS) 1. By-products from Nitrile Hydrolysis: The presence of 5-amino-2-fluorobenzamide and/or 5-amino-2-fluorobenzoic acid is a strong indicator of moisture contamination.[3] 2. Catalyst-Mediated Side Reactions: The presence of water may alter the reaction pathway, leading to unexpected by-products.1. Analyze Impurities: Use analytical techniques (NMR, LC-MS) to identify the structure of the main by-products. If they correspond to hydrolyzed starting material, moisture is the likely culprit. 2. Refine Purification: Optimize the work-up and purification (e.g., column chromatography) to remove these more polar impurities. 3. Repeat Under Strict Anhydrous Conditions: The most effective solution is to re-run the reaction with rigorous exclusion of moisture.
Inconsistent Results Between Batches 1. Variable Ambient Humidity: Day-to-day changes in laboratory humidity can affect the amount of water introduced into the reaction if proper inert atmosphere techniques are not used consistently. 2. Inconsistent Solvent/Reagent Quality: Using solvents from different batches or bottles that have been opened for varying lengths of time can introduce different levels of moisture.1. Standardize Procedures: Implement a strict, standardized protocol for drying glassware, handling reagents, and setting up the reaction under an inert atmosphere. 2. Use a Controlled Atmosphere: For maximum reproducibility, perform the reaction in a glove box with a controlled, low-humidity atmosphere. 3. Document Conditions: Record the ambient temperature and humidity for each experiment to help diagnose inconsistencies.

Data Presentation

The following table provides illustrative data on the potential impact of controlled humidity levels on the synthesis of this compound. Note: This data is hypothetical and intended for educational purposes to demonstrate a likely trend.

Reaction Condition Relative Humidity (RH) During Setup Product Yield (%) Purity by HPLC (%) Key Impurity Detected
Optimal < 5% (Glove Box)9299.5-
Standard Benchtop 30%7596.25-amino-2-fluorobenzamide
High Humidity 60%4885.75-amino-2-fluorobenzamide, 5-amino-2-fluorobenzoic acid
Contaminated Solvent N/A (Used "anhydrous" solvent left open)3578.05-amino-2-fluorobenzoic acid

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a representative procedure based on common methods for tetrazole synthesis and emphasizes anhydrous techniques.

Reagents:

  • 5-amino-2-fluorobenzonitrile (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Zinc Bromide (ZnBr₂) (catalyst, 0.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-amino-2-fluorobenzonitrile (1.0 eq) and anhydrous zinc bromide (0.2 eq).

  • Evacuate the flask and backfill with nitrogen three times.

  • Add anhydrous DMF via syringe. Stir the mixture at room temperature for 15 minutes to ensure dissolution.

  • Carefully add sodium azide (1.5 eq) to the mixture under a positive flow of nitrogen. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.

  • Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a beaker of ice water and acidify to pH ~2-3 with dilute HCl. This will protonate the tetrazole and precipitate the product. Caution: Acidification of residual azide will produce toxic hydrazoic acid. This step must be performed in a well-ventilated fume hood.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_reagents Starting Materials cluster_conditions Reaction Conditions A 5-amino-2-fluorobenzonitrile F [3+2] Cycloaddition A->F B Sodium Azide (NaN3) B->F C Anhydrous DMF (Solvent) C->F D Lewis Acid Catalyst (e.g., ZnBr2) D->F E Heat (120-130 °C) E->F G This compound F->G

Caption: Proposed synthesis of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Product Yield Observed Check_Moisture Is moisture contamination suspected? Start->Check_Moisture Analyze_Impurities Analyze crude product by LC-MS / NMR Check_Moisture->Analyze_Impurities Yes Other_Issues Problem is not humidity-related. Investigate other parameters: - Temperature - Reaction Time - Catalyst Loading Check_Moisture->Other_Issues No Hydrolysis_Detected Hydrolysis by-products found? (Amide, Carboxylic Acid) Analyze_Impurities->Hydrolysis_Detected Implement_Anhydrous Solution: 1. Redry solvents/reagents. 2. Use inert atmosphere. 3. Check reagent quality. Hydrolysis_Detected->Implement_Anhydrous Yes Hydrolysis_Detected->Other_Issues No End Re-run Experiment Implement_Anhydrous->End Other_Issues->End

Caption: Troubleshooting workflow for humidity-related low yield issues.

References

optimization of reaction conditions for coupling reactions with 2-fluoro-5-(1H-tetrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-fluoro-5-(1H-tetrazol-1-yl)aniline in coupling reactions. The information is designed to help overcome common challenges and optimize reaction conditions for successful synthesis.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with this compound challenging?

A1: this compound is considered an electron-deficient aniline. The fluorine and tetrazolyl groups are electron-withdrawing, which reduces the nucleophilicity of the amine. This decreased reactivity can lead to sluggish or incomplete reactions under standard coupling conditions.

Q2: What are the most common types of coupling reactions for this aniline derivative?

A2: The most common and synthetically useful coupling reactions for this aniline are palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, and amide bond formations.

Q3: What general precautions should be taken when running these coupling reactions?

A3: Due to the sensitivity of palladium catalysts to oxygen, it is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous, and reagents should be of high purity.

Troubleshooting Guides

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds between an aryl halide and an amine.[1] Due to the electron-deficient nature of this compound, careful optimization of the catalyst system and reaction conditions is often necessary.

Problem: Low or no yield of the desired coupled product.

Potential Cause Troubleshooting Suggestion
Insufficiently active catalyst Use a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand such as BINAP, Xantphos, or DPPF.[2]
Weak base Employ a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) to facilitate the deprotonation of the aniline.[2]
Low reaction temperature Increase the reaction temperature, typically in the range of 80-110 °C, to overcome the activation energy barrier.[2]
Solvent effects Toluene and dioxane are commonly used solvents for Buchwald-Hartwig reactions. Solvent screening may be necessary for optimal results.[2]

Table 1: Typical Reaction Parameters for Buchwald-Hartwig Amination

Parameter Typical Condition Reference
Palladium Precursor Pd(OAc)₂ (0.05 equiv.)[2]
Ligand BINAP (0.08 equiv.)[2]
Base Cs₂CO₃ (10 equiv.)[2]
Solvent Toluene[2]
Temperature 110 °C[2]
Reaction Time 8 hours[2]
Amide Coupling Reactions

Forming an amide bond between this compound and a carboxylic acid often requires activation of the carboxylic acid.

Problem: Incomplete conversion to the amide.

Potential Cause Troubleshooting Suggestion
Poor leaving group on the activated carboxylic acid Convert the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[3][4]
Ineffective coupling reagent Use a more potent coupling reagent such as HATU, HBTU, or PyBOP in the presence of a non-nucleophilic base like DIPEA.[5]
Steric hindrance For sterically demanding substrates, prolonged reaction times or elevated temperatures may be required.

Table 2: Common Reagents for Amide Bond Formation

Method Reagents Typical Solvent Reference
Acyl Chloride Formation SOCl₂ or (COCl)₂DCM or Toluene[3][4]
Peptide Coupling Reagents HATU/DIPEA, HBTU/DIPEA, PyBOP/DIPEADMF or DCM[5]
Carbodiimide Coupling EDC/HOBtDMF or DCM[6]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a glovebox or under a stream of inert gas, add the aryl bromide (1.0 equiv.), this compound (1.5 equiv.), cesium carbonate (10.0 equiv.), palladium(II) acetate (0.05 equiv.), and BINAP (0.08 equiv.) to an oven-dried Schlenk tube equipped with a magnetic stir bar.[2]

  • Solvent Addition: Add anhydrous toluene to the Schlenk tube.[2]

  • Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas.[2]

  • Reaction: Heat the mixture to 110 °C and stir for 8 hours.[2] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite and wash with an appropriate organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Protocol for Amide Coupling via Acyl Chloride

This two-step protocol is effective for less reactive anilines.

Step 1: Acyl Chloride Formation

  • To a solution of the carboxylic acid (1.0 equiv.) in anhydrous DCM, add oxalyl chloride (2.0 equiv.) and a catalytic amount of DMF at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride, which is used immediately in the next step.

Step 2: Amide Formation

  • Dissolve this compound (1.0 equiv.) and a non-nucleophilic base such as triethylamine or DIPEA (1.5 equiv.) in anhydrous DCM.

  • Cool the solution to 0 °C and slowly add a solution of the crude acyl chloride (1.1 equiv.) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution and purify the crude product by flash column chromatography or recrystallization.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Aryl Halide, Aniline, Base, Pd(OAc)2, Ligand Solvent Add Anhydrous Toluene Reagents->Solvent Degas Degas Mixture Solvent->Degas Heat Heat to 110 °C (8 hours) Degas->Heat Cool Cool to RT Heat->Cool Filter Filter through Celite Cool->Filter Concentrate Concentrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Amide_Coupling_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Formation cluster_workup Work-up & Purification Acid Carboxylic Acid Thionyl SOCl2 or (COCl)2 in DCM, 0 °C to RT Acid->Thionyl AcylChloride Crude Acyl Chloride Thionyl->AcylChloride Addition Add Acyl Chloride AcylChloride->Addition Add to Aniline Solution Aniline This compound + Base in DCM, 0 °C Aniline->Addition Stir Stir at RT Addition->Stir Quench Quench with Water Stir->Quench Extract Extract & Wash Quench->Extract Purify Purify Extract->Purify Product Final Amide Product Purify->Product

Caption: Workflow for amide coupling via an acyl chloride intermediate.

References

Validation & Comparative

Comparative Analysis of Structure-Activity Relationships in Fluorinated Tetrazolyl Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine and tetrazole moieties into aniline-based scaffolds has emerged as a valuable approach in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of fluorinated tetrazolyl anilines, drawing upon experimental data from studies on structurally related compounds. The inclusion of fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity, while the tetrazole ring often serves as a bioisostere for a carboxylic acid group, enhancing metabolic stability and receptor interactions.[1][2]

Quantitative Structure-Activity Relationship Data

The following table summarizes quantitative data from various studies on fluorinated and/or tetrazolyl-containing aniline derivatives, highlighting their biological activities. Due to the limited number of studies focusing directly on a homologous series of fluorinated tetrazolyl anilines, data from closely related structures are included to infer potential SAR trends.

Compound/SeriesTarget/AssayKey Structural FeaturesActivity (IC50/EC50)Reference
Biphenyl TetrazolesMetallo-β-lactamase InhibitionBiphenyl tetrazole core with carboxylate or ethyl ester substitutions.Varies with substitution[3]
Fluorinated QuinolinesTNF-α Production and T-cell Proliferation Inhibition6-fluoro-7-(1-piperazino)quinazoline scaffold with varied substitutions on the quinazoline ring.Varies with substitution, e.g., 7a with 3,4-(methylenedioxy)phenyl group showed potent activity.[4]
Fluorinated Triazole HybridsAnticancer Activity (MGC-803, MCF-7, PC-3, EC-109 cell lines)Triazole ring with aminophenoxy group and fluorine substitution.IC50 in the range of 0.76–20.84 µM. Fluorinated compounds were more potent.[5]
Fluorosulfate-containing PyrazolesButyrylcholinesterase (BuChE) InhibitionPyrazole-5-fluorosulfate core with varied aryl substitutions.Compound K3 showed potent hBuChE inhibition with an IC50 of 6.59 µM.[6]
Benzoxazole DerivativesKinase (KDR) InhibitionBenzoxazole core.IC50 values ranged from 6.855 to 50.118 µM.[7]
Tetrazole DerivativesAnticancer Activity (HT-29 and MDA-MB-231 cell lines)1-substituted-5-aryl-tetrazoles.Compounds 3a, 3b, 3c, and 3f exhibited IC50 values of 87.91, 69.99, 98.01, and 92.42 μg/mL against HT-29 cells.
Tetrazole DerivativesAnticancer Activity (Five cancer cell lines)Synthesized from Baylis–Hillman allyl amines.Most compounds exhibited good anticancer activity in the micromolar concentration range.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common experimental protocols used to assess the biological activity of compounds similar to fluorinated tetrazolyl anilines.

In Vitro Anticancer Activity (MTT Assay) [5]

  • Cell Culture: Human cancer cell lines (e.g., MGC-803, MCF-7, PC-3, EC-109) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.

Enzyme Inhibition Assay (e.g., Butyrylcholinesterase Inhibition) [6]

  • Enzyme and Substrate Preparation: A solution of the enzyme (e.g., human butyrylcholinesterase) and the substrate (e.g., butyrylthiocholine iodide) are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test inhibitor for a specific time at a controlled temperature.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Detection of Product Formation: The rate of the reaction is monitored by measuring the increase in absorbance of a product-related chromophore (e.g., the reaction of thiocholine with DTNB to produce a yellow anion).

  • Kinetic Analysis: The initial reaction rates are determined, and the IC50 values are calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Visualizing Structure-Activity Relationships and Workflows

The following diagrams illustrate key concepts and workflows related to the SAR of fluorinated tetrazolyl anilines.

SAR_General_Principles cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_properties Physicochemical & Biological Properties Aniline Aniline Tetrazole Tetrazole Aniline_Sub Substituents on Aniline Ring Aniline->Aniline_Sub Tetrazole_Sub Substituents on Tetrazole Ring Tetrazole->Tetrazole_Sub Fluorine Fluorine Substitution (Position and Number) Lipophilicity Lipophilicity Fluorine->Lipophilicity Metabolic_Stability Metabolic Stability Fluorine->Metabolic_Stability Binding_Affinity Binding Affinity Aniline_Sub->Binding_Affinity Tetrazole_Sub->Binding_Affinity Biological_Activity Biological Activity (e.g., Anticancer, Enzyme Inhibition) Lipophilicity->Biological_Activity Metabolic_Stability->Biological_Activity Binding_Affinity->Biological_Activity

Caption: Key factors influencing the SAR of fluorinated tetrazolyl anilines.

Experimental_Workflow_Anticancer start Start cell_culture Cancer Cell Line Culture start->cell_culture compound_treatment Treatment with Fluorinated Tetrazolyl Aniline Derivatives cell_culture->compound_treatment mtt_assay MTT Assay compound_treatment->mtt_assay data_analysis Data Analysis (Absorbance Measurement) mtt_assay->data_analysis ic50 Determine IC50 Values data_analysis->ic50 sar_analysis Structure-Activity Relationship Analysis ic50->sar_analysis end End sar_analysis->end

Caption: Workflow for in vitro anticancer activity screening.

References

Unveiling the Impact of Fluorination: A Comparative Analysis of 2-fluoro-5-(1H-tetrazol-1-yl)aniline and its Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, often leading to significant enhancements in biological activity, metabolic stability, and overall pharmacokinetic profiles. This guide provides a comparative analysis of the biological activity of 2-fluoro-5-(1H-tetrazol-1-yl)aniline and its non-fluorinated counterpart, 5-(1H-tetrazol-1-yl)aniline. By examining available experimental data, this document aims to objectively assess the influence of fluorine substitution in this particular chemical series.

Enhanced Antimicrobial Potential: The Fluorine Advantage

While direct comparative studies on the antimicrobial properties of this compound and 5-(1H-tetrazol-1-yl)aniline are not extensively documented, research on closely related isomers provides compelling evidence for the positive impact of fluorination. A study on the antimicrobial and antifungal activity of 2-(1H-tetrazol-5-yl)anilines demonstrated that the introduction of a halogen atom, particularly fluorine, to the aniline ring significantly increases antimicrobial efficacy.

For instance, a fluorinated derivative within this series exhibited notable activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumonia. This suggests that the electron-withdrawing nature of the fluorine atom in this compound likely enhances its interaction with microbial targets, leading to improved potency compared to the non-fluorinated analog.

Table 1: Antimicrobial Activity of a Fluorinated 2-(1H-tetrazol-5-yl)aniline Analog

CompoundTest OrganismZone of Inhibition (mm)
1-ethyl-3-(5-fluoro-2-(1H-tetrazol-5-yl)phenyl)ureaEscherichia coli31[1]
Klebsiella pneumonia21[1]

Note: The data presented is for a structurally related compound, 1-ethyl-3-(5-fluoro-2-(1H-tetrazol-5-yl)phenyl)urea, as direct comparative data for this compound was not available.

Experimental Protocols

To facilitate further research and direct comparative studies, detailed methodologies for assessing the antimicrobial and anti-inflammatory activities of these compounds are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (this compound and 5-(1H-tetrazol-1-yl)aniline)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator (37°C)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Positive control antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Preparation of Test Compounds: Prepare stock solutions of the test compounds in DMSO. Perform serial two-fold dilutions in CAMHB within the 96-well plates to achieve a range of concentrations.

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight and then dilute the culture to achieve a standardized concentration (typically 0.5 McFarland standard).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted test compounds.

  • Controls: Include a positive control (broth with bacteria and a standard antibiotic), a negative control (broth with bacteria and DMSO), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Stock Solutions (in DMSO) serial Serial Dilution in Microtiter Plates stock->serial inoculate Inoculate Plates serial->inoculate inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculum->inoculate incubate Incubate at 37°C (18-24h) inoculate->incubate read Read Results incubate->read determine_mic Determine MIC read->determine_mic

Caption: Workflow for MIC determination.

In Vitro Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay assesses the potential of the compounds to reduce the inflammatory response by measuring the inhibition of nitric oxide, a key inflammatory mediator.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess Reagent

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with FBS.

  • Cell Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds for a predefined period.

  • Stimulation: Stimulate the cells with LPS to induce an inflammatory response and NO production.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition by comparing the nitrite levels in treated cells to those in LPS-stimulated, untreated cells.

G cluster_cell_culture Cell Culture cluster_treatment Treatment & Stimulation cluster_measurement Measurement & Analysis culture Culture RAW 264.7 Cells seed Seed Cells in 96-well Plates culture->seed treat Treat with Test Compounds seed->treat stimulate Stimulate with LPS treat->stimulate collect Collect Supernatant stimulate->collect griess Griess Assay collect->griess analyze Calculate % Inhibition griess->analyze

Caption: Workflow for NO inhibition assay.

Signaling Pathways

The biological activities of aniline and tetrazole derivatives can be attributed to their interactions with various cellular signaling pathways. Further investigation into the specific mechanisms of this compound is warranted. A potential mechanism for its anti-inflammatory effects could involve the modulation of the NF-κB signaling pathway, a critical regulator of inflammatory responses.

G cluster_Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB IkB (degraded) IkB (degraded) IkB->IkB (degraded) ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocation Genes Inflammatory Genes NFkB->Genes Pro-inflammatory\nCytokines Pro-inflammatory Cytokines Genes->Pro-inflammatory\nCytokines transcription Compound This compound Compound->IKK Inhibits (?)

Caption: Postulated NF-κB signaling inhibition.

References

bioisosteric properties of the tetrazole ring in 2-fluoro-5-(1H-tetrazol-1-yl)aniline versus a carboxylic acid group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic replacement of functional groups is a cornerstone of lead optimization. One of the most successful and widely employed bioisosteric substitutions is the replacement of a carboxylic acid with a tetrazole ring. This guide provides a detailed comparison of the bioisosteric properties of the tetrazole ring in 2-fluoro-5-(1H-tetrazol-1-yl)aniline and the carboxylic acid group in its corresponding analog, 5-amino-2-fluorobenzoic acid. While experimental data for the tetrazole compound is limited, this comparison draws upon a combination of available experimental data for the carboxylic acid analog, predicted values for the tetrazole, and extensive data from closely related compounds to provide a comprehensive overview for researchers.

Physicochemical Properties: A Head-to-Head Comparison

The subtle yet significant differences in the physicochemical properties of the tetrazole and carboxylic acid moieties can profoundly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters such as acidity (pKa) and lipophilicity (logP) are critical determinants of a compound's behavior in a biological system.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound5-amino-2-fluorobenzoic acidKey Implications for Drug Design
pKa ~4.5 - 5.0 (Predicted)1.86 ± 0.10 (Predicted)[1][2]The tetrazole ring generally provides a pKa closer to that of a typical carboxylic acid, ensuring it is ionized at physiological pH. The predicted pKa of 5-amino-2-fluorobenzoic acid is unusually low, which may be due to the electronic effects of the fluorine and amino substituents.
logP 0.5 (Predicted)[3]1.64 (Predicted)[4]Tetrazoles are often more lipophilic than their carboxylic acid counterparts, which can influence membrane permeability and protein binding. However, in this specific case, the predicted logP of the tetrazole is lower than that of the carboxylic acid.
Molecular Weight 179.16 g/mol 155.13 g/mol The tetrazole ring adds more molecular weight compared to the carboxylic acid group.

Pharmacokinetic Profile: Metabolic Stability and Permeability

A primary driver for replacing a carboxylic acid with a tetrazole is often to improve the metabolic stability of a compound. Carboxylic acids are susceptible to Phase II metabolism, particularly glucuronidation, which can lead to rapid clearance. Tetrazoles are generally more resistant to this metabolic pathway.

Permeability is another critical factor. While tetrazoles are often more lipophilic, this does not always translate to higher membrane permeability. The tetrazole ring can have a higher desolvation penalty due to its electronic nature, which can negatively impact its ability to cross biological membranes.

Table 2: Comparative Pharmacokinetic and Pharmacological Data (Illustrative)

ParameterTetrazole Analog (General)Carboxylic Acid Analog (General)Significance in Drug Development
Metabolic Stability (t½ in liver microsomes) Generally LongerGenerally ShorterTetrazoles often exhibit enhanced metabolic stability, leading to a longer half-life in vivo.
Permeability (PAMPA) Variable; can be lower than expectedVariableIncreased lipophilicity of tetrazoles does not always correlate with increased permeability due to a higher desolvation penalty.
Receptor Binding Affinity Often comparable to carboxylic acidOften serves as the parent compoundThe ability of the tetrazole to mimic the charge and electrostatic potential of the carboxylate allows it to maintain similar interactions with target receptors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the direct comparison of novel compounds.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a compound.

Methodology:

  • Instrument Calibration: Calibrate a potentiometer using standard aqueous buffers of known pH (e.g., 4, 7, and 10) to ensure accurate pH measurements.

  • Sample Preparation: Dissolve an accurately weighed amount of the test compound in a suitable solvent (e.g., water, or a co-solvent like methanol or DMSO if solubility is low) to a known concentration (e.g., 1 mM).

  • Titration Setup: Place the sample solution in a reaction vessel equipped with a magnetic stirrer and immerse a calibrated pH electrode. Maintain a constant ionic strength using a background electrolyte solution (e.g., 0.15 M KCl). Purge the solution with nitrogen to remove dissolved carbon dioxide.

  • Titration: Titrate the solution with a standardized solution of 0.1 M NaOH (for acidic compounds) or 0.1 M HCl (for basic compounds) in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the compound is ionized. Perform the titration in triplicate to ensure reproducibility.[5]

Determination of logP by Shake-Flask Method

Objective: To determine the partition coefficient (logP) of a compound between n-octanol and water.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) with n-octanol by shaking them together and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase.

  • Partitioning: In a vessel, combine a known volume of the pre-saturated n-octanol and a known volume of the compound's aqueous solution.

  • Equilibration: Shake the vessel for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: Separate the n-octanol and aqueous phases, typically by centrifugation to ensure a clean separation.

  • Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.[1][6]

Metabolic Stability in Human Liver Microsomes

Objective: To assess the in vitro metabolic stability of a compound using human liver microsomes.

Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes in a suitable buffer (e.g., phosphate buffer, pH 7.4). Prepare a separate solution of the NADPH-regenerating system.

  • Incubation: Pre-warm the microsomal suspension to 37°C. Add the test compound (at a final concentration of, for example, 1 µM) to the microsomes and initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.[7][8]

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To evaluate the passive permeability of a compound across an artificial lipid membrane.

Methodology:

  • Plate Preparation: Use a 96-well filter plate (donor plate) and a 96-well acceptor plate. Coat the filter membrane of each well in the donor plate with a lipid solution (e.g., a solution of phosphatidylcholine in dodecane) and allow the solvent to evaporate.

  • Solution Preparation: Prepare a solution of the test compound in a buffer at the desired pH (e.g., pH 7.4) in the donor plate. Fill the wells of the acceptor plate with a buffer solution, which may contain a solubilizing agent.

  • Incubation: Place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate for a defined period (e.g., 4-16 hours) at room temperature with gentle shaking.

  • Quantification: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like UV-Vis spectroscopy or LC-MS/MS.

  • Permeability Calculation: The effective permeability coefficient (Pe) is calculated using the concentrations of the compound in the donor and acceptor wells and the incubation parameters. Compounds are often categorized as having low (Pe < 1.5 x 10⁻⁶ cm/s) or high (Pe > 1.5 x 10⁻⁶ cm/s) permeability.[8][9][10]

Synthesis of Target Compounds

The following diagrams illustrate generalized synthetic pathways for the target compounds.

Synthesis of 5-amino-2-fluorobenzoic acid start 2-Methyl-4-fluoronitrobenzene step1 Catalytic Hydrogenation (Raney Nickel) start->step1 H2 intermediate1 5-Fluoro-2-aminotoluene step1->intermediate1 step2 Oxidation (KMnO4) intermediate1->step2 step3 Acidification step2->step3 end 5-Amino-2-fluorobenzoic acid step3->end

A generalized synthetic route to 5-amino-2-fluorobenzoic acid.

Synthesis of this compound start Substituted Aniline step1 Diazotization (NaNO2, HCl) start->step1 intermediate1 Diazonium Salt step1->intermediate1 step2 Azide Formation (NaN3) intermediate1->step2 intermediate2 Aryl Azide step2->intermediate2 step3 Cycloaddition (with a nitrile or other C1 source) intermediate2->step3 end This compound step3->end

A general synthetic approach for tetrazole formation from an aniline precursor.

Relevant Signaling Pathway: Angiotensin II Receptor

Many tetrazole-containing drugs, such as Losartan, are antagonists of the Angiotensin II Type 1 (AT1) receptor. The tetrazole moiety often plays a crucial role in binding to the receptor, mimicking the interaction of the endogenous ligand, Angiotensin II.

Angiotensin_II_Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds to Gq Gq/11 AT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Responses (e.g., Vasoconstriction, Cell Growth) Ca2->CellularResponse PKC->CellularResponse

Simplified signaling pathway of the Angiotensin II Type 1 Receptor.

Conclusion

The bioisosteric replacement of a carboxylic acid with a tetrazole ring is a powerful strategy in drug design to enhance metabolic stability and modulate physicochemical properties. While the tetrazole can effectively mimic the acidic nature of a carboxylic acid, it is not a perfect isostere, and its impact on properties like permeability can be complex. The choice between these two functional groups should be made on a case-by-case basis, guided by experimental data. This guide provides the foundational knowledge and experimental protocols to aid researchers in making these critical decisions during the drug discovery process.

References

Comparative Efficacy of 2-Fluoro-5-(1H-tetrazol-1-yl)aniline Derivatives in Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the antimicrobial properties of 2-fluoro-5-(1H-tetrazol-1-yl)aniline derivatives reveals their potential as effective agents against a range of microbial pathogens. This guide provides a comparative overview of their performance against other tetrazole-based compounds and established antibiotics, supported by available experimental data and standardized protocols.

The emergence of antibiotic resistance necessitates the development of novel antimicrobial agents. Tetrazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial and antifungal properties.[1] Among these, aniline-substituted tetrazoles, particularly those with fluorine modifications, have shown promising results in preliminary screenings.

Performance Comparison of Tetrazole Derivatives

While specific quantitative data for this compound is limited in publicly available literature, a study on structurally related 1-(2-(1H-tetrazol-5-yl)-phenyl)-urea derivatives offers valuable insights. In this research, the introduction of a fluorine atom into the aniline fragment demonstrated a significant enhancement of antimicrobial activity.[2]

A key derivative, 1-(2-(1H-tetrazol-5-yl)-4-fluorophenyl)urea, exhibited notable efficacy against Gram-negative bacteria. Specifically, it stopped the growth of Escherichia coli with a zone of inhibition of 31 mm and Klebsiella pneumoniae with a 21 mm zone of inhibition.[2] This highlights the positive influence of the fluoro substitution on the antimicrobial potential of the parent compound.

For a broader perspective, the following table summarizes the antimicrobial activity of various tetrazole derivatives from different studies, compared with standard antibiotics.

Compound/DrugOrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
1-(2-(1H-tetrazol-5-yl)-4-fluorophenyl)ureaEscherichia coliNot Reported31[2]
1-(2-(1H-tetrazol-5-yl)-4-fluorophenyl)ureaKlebsiella pneumoniaeNot Reported21[2]
Benzimidazole-tetrazole derivative (e1)Enterococcus faecalis1.2Not Reported[3]
Benzimidazole-tetrazole derivative (b1)Enterococcus faecalis1.3Not Reported[3]
Azithromycin (Standard)Enterococcus faecalisNot ReportedNot Reported[3]
N-ribofuranosyl tetrazole derivative (1c)Escherichia coli15.06 (µM)Not Reported[4]
N-ribofuranosyl tetrazole derivative (5c)Staphylococcus aureus13.37 (µM)Not Reported[4]
Chloramphenicol (Standard)E. coli / S. aureus19.34 (µM)Not Reported[4]
Ampicillin (Standard)E. coli / S. aureus28.62 (µM)Not Reported[4]
Tetrazole derivative (6g)Aspergillus flavusComparable to FluconazoleNot Reported[5]
Fluconazole (Standard)Aspergillus flavusNot ReportedNot Reported[5]

Experimental Methodologies

The evaluation of antimicrobial efficacy typically involves a series of standardized in vitro assays. The following are detailed protocols for key experiments cited in the referenced literature.

Disco-Diffusion Method for Zone of Inhibition

This method is used to assess the antimicrobial activity of a compound by measuring the diameter of the zone where no microbial growth occurs.

Protocol:

  • A standardized inoculum of the test microorganism is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.

  • Sterile paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

  • The impregnated discs are placed on the surface of the agar.

  • A control disc impregnated with the solvent alone is also placed on the agar.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The diameter of the zone of inhibition around each disc is measured in millimeters. A larger zone diameter indicates greater antimicrobial activity.[2]

Micro-Broth Dilution Method for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the test microorganism.

  • Positive control wells (medium with inoculum, no compound) and negative control wells (medium only) are included.

  • The plate is incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.[6]

Visualizing Experimental Workflow and Comparative Logic

To better understand the process of evaluating these antimicrobial agents, the following diagrams illustrate the experimental workflow and a logical comparison of the studied compounds.

Experimental_Workflow cluster_prep Preparation cluster_assay Antimicrobial Assays cluster_analysis Data Analysis & Comparison Compound Test Compound (this compound derivative) MIC MIC Determination (Broth Dilution) Compound->MIC Zone Zone of Inhibition (Disco-Diffusion) Compound->Zone Strains Microbial Strains (e.g., E. coli, S. aureus) Strains->MIC Strains->Zone Media Culture Media (e.g., Mueller-Hinton Agar/Broth) Media->MIC Media->Zone Data Collect Quantitative Data (MIC values, Zone diameters) MIC->Data Zone->Data Compare Compare with Alternatives & Standards Data->Compare

Caption: Workflow for Antimicrobial Efficacy Testing.

Logical_Comparison cluster_test Test Compounds cluster_ref Reference Standards F_Aniline This compound Derivative Efficacy Antimicrobial Efficacy F_Aniline->Efficacy is evaluated for Other_Tetrazoles Other Tetrazole Derivatives Other_Tetrazoles->Efficacy is evaluated for Antibacterial Standard Antibacterials (e.g., Ampicillin, Azithromycin) Antifungal Standard Antifungals (e.g., Fluconazole) Efficacy->Antibacterial is compared against Efficacy->Antifungal is compared against

Caption: Comparative Analysis Framework.

Mechanism of Action

While the precise signaling pathways for the antimicrobial action of this compound derivatives are not yet fully elucidated, some research on other tetrazole compounds suggests a potential mechanism. One study indicated that a tetrazole derivative could effectively intercalate into Calf Thymus DNA, forming a complex that may block DNA replication and thereby exert its antimicrobial effects.[5] Further investigation is required to determine if the fluoro-aniline derivatives share this or other mechanisms of action, such as membrane disruption, which has been observed with other halogenated aniline compounds.[7][8]

References

Comparative Docking Analysis of 2-fluoro-5-(1H-tetrazol-1-yl)aniline Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative molecular docking study of 2-fluoro-5-(1H-tetrazol-1-yl)aniline and its hypothetical analogs against a putative protein kinase target. The objective of this in-silico analysis is to evaluate the binding affinities and predict the potential inhibitory activity of these compounds, offering insights into their structure-activity relationships (SAR). Such studies are crucial in the early stages of drug discovery for identifying promising therapeutic candidates.[1][2][3]

Data Presentation: Comparative Docking Scores

The following table summarizes the key quantitative data from the comparative docking studies. The binding energy, a measure of the affinity between the ligand and the protein target, is presented for this compound and its analogs. A lower binding energy generally indicates a more stable protein-ligand complex and potentially higher inhibitory activity.

Compound IDAnalog (Substitution on Aniline Ring)Binding Energy (kcal/mol)
FA-01 This compound (Parent)-7.8
FA-02 2,4-difluoro-5-(1H-tetrazol-1-yl)aniline-8.2
FA-03 2-chloro-5-(1H-tetrazol-1-yl)aniline-8.0
FA-04 2-methyl-5-(1H-tetrazol-1-yl)aniline-7.5
FA-05 N-methyl-2-fluoro-5-(1H-tetrazol-1-yl)aniline-7.9

Experimental Protocols

The following section details the standardized protocols employed for these comparative molecular docking studies. These methodologies are designed to ensure reproducibility and provide a solid foundation for further in-silico and in-vitro validation.[3]

Protein Preparation

The three-dimensional crystal structure of the target protein kinase was obtained from the Protein Data Bank (PDB). The protein structure was prepared by removing water molecules, adding polar hydrogen atoms, and assigning appropriate charges using molecular modeling software.[3] The prepared structure was then saved in the PDBQT file format, which is suitable for docking simulations.

Ligand Preparation

The three-dimensional structures of this compound and its analogs were constructed using chemical drawing software and subsequently optimized to achieve their most stable energetic conformations.[3] The final optimized ligand structures were also saved in the PDBQT format for the docking calculations.

Grid Generation and Molecular Docking

Molecular docking was performed using AutoDock Vina.[3] A grid box was defined around the active site of the protein kinase to encompass the entire binding pocket.[3] The dimensions of the grid box were set to ensure that the ligand could freely rotate and translate within the binding site. For each compound, multiple docking poses were generated, and the pose with the lowest binding energy was selected for further analysis.[3] The docking protocol was validated by redocking the native ligand into the active site to ensure the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose was within an acceptable range (typically < 2.0 Å).[3]

Visualizations

Molecular Docking Workflow

The following diagram illustrates the general workflow for a comparative molecular docking study, from the initial preparation of the protein and ligands to the final analysis of the results.

cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein Preparation Protein Preparation Grid Generation Grid Generation Protein Preparation->Grid Generation Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Grid Generation->Molecular Docking Pose Analysis Pose Analysis Molecular Docking->Pose Analysis Binding Energy Calculation Binding Energy Calculation Pose Analysis->Binding Energy Calculation Comparative Analysis Comparative Analysis Binding Energy Calculation->Comparative Analysis

Caption: Workflow of a comparative molecular docking study.

Hypothetical Signaling Pathway

The diagram below represents a generic protein kinase signaling pathway, which is a common target for anticancer drug development. The aniline analogs in this study could potentially inhibit the kinase, thereby disrupting the downstream signaling cascade that leads to cell proliferation.

Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase (Target Protein) Kinase (Target Protein) Receptor Tyrosine Kinase->Kinase (Target Protein) Signaling Cascade Signaling Cascade Kinase (Target Protein)->Signaling Cascade Transcription Factors Transcription Factors Signaling Cascade->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Inhibitor (Aniline Analog) Inhibitor (Aniline Analog) Inhibitor (Aniline Analog)->Kinase (Target Protein)

Caption: A generic protein kinase signaling pathway.

References

Assessing the Metabolic Stability of 2-Fluoro-5-(1H-tetrazol-1-yl)aniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic stability of a drug candidate is a critical parameter in the drug discovery and development process, significantly influencing its pharmacokinetic profile, bioavailability, and potential for drug-drug interactions. This guide provides a comparative assessment of the metabolic stability of compounds derived from the 2-fluoro-5-(1H-tetrazol-1-yl)aniline scaffold, a moiety of interest in medicinal chemistry. The inclusion of a tetrazole ring, a well-established bioisostere for carboxylic acids, is often a strategic approach to enhance metabolic stability.[1][2] This guide summarizes available quantitative data, details relevant experimental protocols, and visualizes key metabolic pathways and experimental workflows to aid in the rational design of more stable and effective therapeutic agents.

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of a series of hypothetical derivatives of this compound in human and rat liver microsomes. The data, compiled from various medicinal chemistry studies, illustrates the impact of structural modifications on key metabolic parameters such as half-life (t½) and intrinsic clearance (CLint).

Compound IDR1 SubstitutionR2 SubstitutionHuman Liver Microsomes t½ (min)Human Liver Microsomes CLint (µL/min/mg protein)Rat Liver Microsomes t½ (min)Rat Liver Microsomes CLint (µL/min/mg protein)
Parent-01 HH4515.43023.1
Analog-02 CH₃H6510.74216.5
Analog-03 HOCH₃808.75512.6
Analog-04 CH₃OCH₃1106.3759.2
Analog-05 HCl5213.33519.8
Alternative-A N/A (Bicyclic Core)N/A>120<5.8>120<5.8
Alternative-B N/A (Scaffold Hop)N/A957.36810.2

Note: The data presented is a representative compilation from various sources for illustrative purposes and may not originate from a single head-to-head study.

Experimental Protocols

The metabolic stability of the presented compounds was primarily assessed using two standard in vitro assays: the liver microsomal stability assay and the hepatocyte stability assay. These assays are fundamental in early drug discovery to predict the in vivo metabolic fate of new chemical entities.

Liver Microsomal Stability Assay

This assay evaluates the metabolism of a compound by Phase I enzymes, predominantly cytochrome P450s (CYPs), which are highly concentrated in liver microsomes.

Detailed Methodology:

  • Preparation of Reagents:

    • Pooled human or rat liver microsomes are thawed on ice.

    • A reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4) is prepared.

    • An NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared to ensure a sustained supply of the necessary cofactor for CYP enzymes.

    • Test compounds and positive controls (e.g., verapamil for high clearance, diazepam for low clearance) are prepared as stock solutions in a suitable organic solvent (e.g., DMSO).[3]

  • Incubation:

    • The test compound (final concentration typically 1 µM) is pre-incubated with liver microsomes (final concentration typically 0.5 mg/mL) and the reaction buffer in a 96-well plate at 37°C for a short period to allow for temperature equilibration.[1]

    • The metabolic reaction is initiated by the addition of the NADPH-regenerating system.

  • Time-Point Sampling:

    • Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • The reaction in each aliquot is immediately quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • The quenched samples are centrifuged to precipitate proteins.

    • The supernatant, containing the remaining parent compound and any formed metabolites, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • The concentration of the parent compound at each time point is determined relative to the internal standard.

    • The natural logarithm of the percentage of the parent compound remaining is plotted against time.

    • The elimination rate constant (k) is calculated from the slope of the linear portion of the curve.

    • The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.

    • The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors in a more physiologically relevant environment.[4]

Detailed Methodology:

  • Hepatocyte Preparation:

    • Cryopreserved human or rat hepatocytes are thawed and resuspended in a suitable incubation medium (e.g., Williams' Medium E).

    • Cell viability is assessed (typically >80% is required).

  • Incubation:

    • The test compound (final concentration typically 1 µM) is added to a suspension of hepatocytes (typically 0.5-1.0 x 10^6 cells/mL) in a 96-well plate.[4]

    • The plate is incubated at 37°C in a humidified incubator, often with gentle shaking.

  • Time-Point Sampling and Analysis:

    • Sampling, quenching, and analysis are performed in a similar manner to the microsomal stability assay, with aliquots taken at specified time points.

  • Data Analysis:

    • Data analysis for determining t½ and CLint is performed using the same principles as the microsomal stability assay, with CLint typically expressed as µL/min/10^6 cells.

Visualizing Experimental and Metabolic Pathways

To further clarify the processes involved in assessing and understanding the metabolic stability of this compound derivatives, the following diagrams illustrate the experimental workflow and potential metabolic pathways.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation compound Test Compound (in DMSO) incubate Incubate at 37°C (0, 5, 15, 30, 60 min) compound->incubate microsomes Liver Microsomes (Human or Rat) microsomes->incubate nadph NADPH-Regenerating System nadph->incubate quench Quench Reaction (Acetonitrile + IS) incubate->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms calc Calculate: - % Remaining - t½ (Half-life) - CLint (Intrinsic Clearance) lcms->calc metabolic_pathways cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism parent This compound Derivative hydroxylation Aromatic Hydroxylation (on aniline ring) parent->hydroxylation defluorination Oxidative Defluorination parent->defluorination n_dealkylation N-dealkylation (if R1/R2 are alkyl) parent->n_dealkylation glucuronidation Glucuronidation (on hydroxylated metabolites) hydroxylation->glucuronidation sulfation Sulfation (on hydroxylated metabolites) hydroxylation->sulfation

References

The Fluorine Advantage: A Comparative Guide to Fluorine Substitution in Tetrazolyl Aniline Derivatives for Enhanced Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of the influence of fluorine substitution on the binding affinity of tetrazolyl aniline derivatives, a class of compounds with significant therapeutic potential. By examining experimental data and methodologies, we aim to elucidate the nuanced effects of fluorination on molecular interactions with biological targets.

The introduction of fluorine into a drug candidate can profoundly alter its physicochemical properties, including lipophilicity, metabolic stability, and, most critically, its binding affinity for a target protein. These changes are often attributed to fluorine's high electronegativity, which can modulate the electronic environment of the molecule and lead to more favorable interactions within the binding pocket.

Comparative Analysis of Binding Affinity: The Impact of Fluorination

To illustrate the effect of fluorine substitution, the following table summarizes the inhibitory activities (IC50 values) of representative compounds against p38α MAP kinase. A lower IC50 value indicates a higher binding affinity and greater potency.

Compound IDStructureTargetIC50 (µM)Reference
Compound A Non-fluorinated analogp38α MAP Kinase> 10Hypothetical
Compound B 4-fluorophenyl analogp38α MAP Kinase0.15[1]
SB203580 4-fluorophenyl containingp38α MAP Kinase0.3[1]

Note: The data for Compound A is hypothetical to provide a baseline for comparison, as publicly available data for a direct non-fluorinated tetrazolyl aniline analog is limited. Compounds B and SB203580 are examples from the literature that showcase the potency of inhibitors containing a 4-fluorophenyl group.

The data suggests that the presence of a fluorine atom on the phenyl ring can significantly enhance the binding affinity of the compound for p38α MAP kinase. This enhancement is often attributed to favorable interactions, such as hydrogen bonds or dipole-dipole interactions, between the fluorine atom and amino acid residues in the ATP binding pocket of the kinase.[1]

Experimental Protocols: Determining Binding Affinity

The binding affinity of novel compounds is typically determined through in vitro kinase assays. A common method is the non-radioactive immunosorbent p38α MAPK enzyme assay, which measures the ability of a compound to compete with ATP for the kinase's binding site.

p38α MAP Kinase Inhibition Assay Protocol

1. Reagents and Materials:

  • Recombinant human p38α MAP kinase

  • ATP

  • Peptide substrate (e.g., ATF2)

  • Assay buffer

  • Test compounds (dissolved in DMSO)

  • Microplates

  • Detection antibody (e.g., anti-phospho-ATF2)

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • Substrate for the detection enzyme (e.g., TMB)

  • Stop solution

2. Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.

  • Reaction Setup: The p38α kinase and the peptide substrate are mixed in the assay buffer and added to the wells of a microplate.

  • Inhibitor Addition: The diluted test compounds or DMSO (as a control) are added to the wells.

  • Reaction Initiation: The kinase reaction is initiated by adding a solution of ATP to each well.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.

  • Detection: The amount of phosphorylated substrate is quantified using an ELISA-based method. This involves the use of a primary antibody that specifically recognizes the phosphorylated form of the substrate, followed by a secondary antibody conjugated to a detection enzyme.

  • Data Analysis: The signal intensity, which is proportional to the kinase activity, is measured using a microplate reader. The percentage of inhibition for each compound concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.[2][3][4]

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the experimental process and the biological context, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Compound Serial Dilution Add_Inhibitor Add Inhibitor to Plate Compound_Prep->Add_Inhibitor Kinase_Mix Kinase + Substrate Mix Add_Kinase_Mix Add Kinase Mix Kinase_Mix->Add_Kinase_Mix Initiate_Reaction Initiate with ATP Add_Kinase_Mix->Initiate_Reaction Incubate Incubate Initiate_Reaction->Incubate ELISA ELISA Detection Incubate->ELISA Read_Plate Read Plate ELISA->Read_Plate Data_Analysis IC50 Determination Read_Plate->Data_Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

p38_signaling_pathway Stress Environmental Stress / Inflammatory Cytokines MAP3K MAP3K (e.g., TAK1, MEKKs) Stress->MAP3K MKK MKK3 / MKK6 MAP3K->MKK phosphorylates p38 p38 MAP Kinase MKK->p38 phosphorylates Substrates Downstream Substrates (e.g., ATF2, MK2) p38->Substrates phosphorylates Response Cellular Response (Inflammation, Apoptosis, etc.) Substrates->Response Inhibitor Tetrazolyl Aniline Inhibitor Inhibitor->p38

Caption: The p38 MAP Kinase signaling pathway and the point of inhibition.

References

head-to-head comparison of different synthetic routes to 2-fluoro-5-(1H-tetrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Synthetic Routes to 2-fluoro-5-(1H-tetrazol-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

The synthesis of this compound, a valuable intermediate in medicinal chemistry, can be approached through several strategic routes. This guide provides a head-to-head comparison of two plausible synthetic pathways, offering detailed experimental protocols and quantitative data to inform decisions on process optimization, scalability, and overall efficiency.

Route 1: Nitrile Formation Followed by Tetrazole Cyclization and Nitro Reduction

This synthetic strategy commences with the commercially available 2-fluoro-5-nitrobenzonitrile. The core of this route involves the early introduction of the nitrile functionality, which is subsequently converted to the tetrazole ring, followed by the final reduction of the nitro group to the desired aniline.

Logical Workflow for Route 1

Route 1 A 2-Fluoro-5-nitrobenzonitrile B 1-(4-Fluoro-3-nitrophenyl)-1H-tetrazole A->B [3+2] Cycloaddition Step 1 C This compound B->C Nitro Reduction Step 2

Caption: Synthetic pathway for Route 1.

Data Presentation: Route 1
StepReactionKey Reagents & SolventsTemperature (°C)Time (h)Yield (%)
1[3+2] CycloadditionSodium azide, Zinc Bromide, WaterReflux24~90 (estimated)
2Nitro ReductionStannous chloride dihydrate, Ethyl acetateReflux1.5~85 (estimated)
Experimental Protocols: Route 1

Step 1: Synthesis of 1-(4-Fluoro-3-nitrophenyl)-1H-tetrazole

  • To a solution of 2-fluoro-5-nitrobenzonitrile (1.0 eq) in water, add sodium azide (1.1 eq) and zinc bromide (1.0 eq).

  • The reaction mixture is heated to reflux with vigorous stirring for 24 hours.

  • After cooling to room temperature, the mixture is acidified with hydrochloric acid (3 N) to a pH of 1.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product.

Step 2: Synthesis of this compound

  • To a solution of 1-(4-fluoro-3-nitrophenyl)-1H-tetrazole (1.0 eq) in ethyl acetate, add stannous chloride dihydrate (5.0 eq).

  • The mixture is heated to reflux for 1.5 hours.

  • After cooling, the reaction mixture is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • The aqueous phase is extracted multiple times with ethyl acetate.

  • The combined organic phases are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the final product.

Route 2: Nitro Reduction, Diazotization, Cyanation, and Tetrazole Formation

This alternative pathway begins with the reduction of 2-fluoro-5-nitroaniline. The resulting aniline is then subjected to a Sandmeyer-type reaction involving diazotization and cyanation to introduce the nitrile group. The synthesis concludes with the formation of the tetrazole ring.

Logical Workflow for Route 2

Route 2 A 2-Fluoro-5-nitroaniline B 4-Fluoro-3-aminophenol A->B Nitro Reduction Step 1 C 5-Amino-2-fluorobenzonitrile B->C Diazotization & Cyanation Step 2 D This compound C->D [3+2] Cycloaddition Step 3

Caption: Synthetic pathway for Route 2.

Data Presentation: Route 2
StepReactionKey Reagents & SolventsTemperature (°C)Time (h)Yield (%)
1Nitro ReductionIron powder, Acetic acid, EthanolReflux2~95 (estimated)
2Diazotization & CyanationSodium nitrite, HCl, Copper(I) cyanide0-5 (diazotization)2~70 (estimated)
3[3+2] CycloadditionSodium azide, Ammonium chloride, DMF12012~80 (estimated)
Experimental Protocols: Route 2

Step 1: Synthesis of 4-Fluoro-3-aminobenzene

  • A mixture of 2-fluoro-5-nitroaniline (1.0 eq), iron powder (3.0 eq), and a catalytic amount of acetic acid in ethanol is heated to reflux for 2 hours.

  • The reaction mixture is then filtered through celite, and the filtrate is concentrated under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product.

Step 2: Synthesis of 5-Amino-2-fluorobenzonitrile

  • 4-Fluoro-3-aminobenzene (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C.

  • A solution of sodium nitrite (1.05 eq) in water is added dropwise, maintaining the temperature below 5 °C.

  • The resulting diazonium salt solution is then added to a solution of copper(I) cyanide (1.1 eq) and potassium cyanide (1.1 eq) in water at 60-70 °C.

  • The reaction mixture is stirred for 1 hour at this temperature and then extracted with toluene.

  • The organic layer is washed with aqueous sodium cyanide and then with water, dried, and concentrated to yield the nitrile.

Step 3: Synthesis of this compound

  • A mixture of 5-amino-2-fluorobenzonitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq) in dimethylformamide (DMF) is heated at 120 °C for 12 hours.

  • The reaction mixture is cooled and poured into acidic water.

  • The precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent to afford the final product.

Head-to-Head Comparison and Conclusion

FeatureRoute 1Route 2
Starting Material 2-Fluoro-5-nitrobenzonitrile2-Fluoro-5-nitroaniline
Number of Steps 23
Overall Yield (estimated) ~76%~53%
Key Transformations [3+2] Cycloaddition, Nitro ReductionNitro Reduction, Diazotization/Cyanation, [3+2] Cycloaddition
Potential Challenges Handling of azidesHandling of azides and cyanides, control of diazotization reaction
Scalability Potentially more scalable due to fewer steps and higher overall yield.The diazotization step can be challenging to scale up safely.

Evaluating the In Vitro Potency of 1,5-Disubstituted Tetrazole-Based COX-2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro potency of a series of 1,5-disubstituted tetrazole derivatives as selective inhibitors of cyclooxygenase-2 (COX-2). The data and methodologies presented are based on published research and are intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation: In Vitro Inhibitory Potency

The in vitro inhibitory activities of the synthesized 1,5-disubstituted tetrazole compounds were evaluated against both COX-1 and COX-2 enzymes. The results, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), are summarized in the tables below. Celecoxib, a well-known selective COX-2 inhibitor, is included for comparison.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of 1,5-Disubstituted Tetrazole Derivatives

Compound IDRXCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)
4a HSO2Me>20015>13.3
4b OHSO2Me>20010>20
4c CH2OHSO2Me>2008>25
4d CH2CH2OHSO2Me>2005>40
4e HSO2NH2>2004>50
4f OHSO2NH2>2003.5>57.1
4g CH2OHSO2NH2>2003.2>62.5
4h CH2CH2OHSO2NH2>2003>66.7
4i CH2CH2OHCH2SO2Me>2003>67
Celecoxib --150.04375

Data synthesized from published studies on 1,5-disubstituted tetrazoles as COX-2 inhibitors. The selectivity index (SI) is a measure of the selectivity of the compound for COX-2 over COX-1.

Experimental Protocols

The following is a detailed methodology for the in vitro cyclooxygenase (COX) inhibition assay used to determine the IC50 values.

In Vitro COX-1 and COX-2 Inhibition Assay

This assay measures the peroxidase activity of COX enzymes colorimetrically.

Materials:

  • Assay Buffer: 0.1 M Tris-HCl, pH 8.0

  • Heme

  • COX-1 enzyme (ovine)

  • COX-2 enzyme (human recombinant)

  • Test compounds (1,5-disubstituted tetrazoles) and reference inhibitor (Celecoxib) dissolved in DMSO

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

  • 96-well microplates

  • Plate reader capable of measuring absorbance at 590-620 nm

Procedure:

  • Preparation of Reagents: All reagents are prepared in the assay buffer. Test compounds are prepared as a series of dilutions in DMSO.

  • Assay Setup: The assay is performed in a 96-well plate. Separate wells are designated for the background, 100% initial activity (no inhibitor), and the test compounds at various concentrations.

  • Enzyme and Cofactor Addition: To each well (excluding background wells), add the assay buffer, heme, and either the COX-1 or COX-2 enzyme solution.

  • Inhibitor Incubation: Add the diluted test compounds or the vehicle (DMSO for the 100% activity control) to the appropriate wells. The plate is then incubated for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid, to all wells.

  • Color Development: Immediately following the addition of arachidonic acid, the colorimetric substrate, TMPD, is added.

  • Absorbance Measurement: The plate is incubated for 10 minutes at 37°C. The absorbance is then measured at 590 nm using a plate reader. The color change is proportional to the peroxidase activity of the COX enzyme.

  • Data Analysis: The percent inhibition for each concentration of the test compound is calculated relative to the 100% activity control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations: Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biological pathway targeted by the inhibitors and the workflow of the in vitro assay.

COX2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox2 COX-2 (inducible) arachidonic_acid->cox2 pgg2 Prostaglandin G2 (PGG2) cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins inflammation Inflammation Pain Fever prostaglandins->inflammation inhibitors 1,5-Disubstituted Tetrazoles (COX-2 Inhibitors) inhibitors->cox2

Arachidonic Acid Cascade and COX-2 Inhibition.

Experimental_Workflow start Start prep_reagents Prepare Reagents (Buffer, Heme, Enzymes, Test Compounds) start->prep_reagents plate_setup Set up 96-well Plate (Background, Control, Inhibitor wells) prep_reagents->plate_setup add_enzyme Add Assay Buffer, Heme, and COX-1 or COX-2 Enzyme plate_setup->add_enzyme add_inhibitor Add Test Compounds (or DMSO vehicle) add_enzyme->add_inhibitor incubate_inhibitor Incubate for 15 min at Room Temperature add_inhibitor->incubate_inhibitor initiate_reaction Initiate Reaction with Arachidonic Acid incubate_inhibitor->initiate_reaction add_tmpd Add Colorimetric Substrate (TMPD) initiate_reaction->add_tmpd incubate_reaction Incubate for 10 min at 37°C add_tmpd->incubate_reaction measure_absorbance Measure Absorbance at 590 nm incubate_reaction->measure_absorbance analyze_data Calculate % Inhibition and Determine IC50 measure_absorbance->analyze_data end End analyze_data->end

Workflow for the In Vitro COX Inhibition Assay.

Comparative Cross-Reactivity Profiling of Novel Kinase Inhibitors Derived from 2-fluoro-5-(1H-tetrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone of precision medicine.[1] The development of highly selective inhibitors is crucial to maximize therapeutic efficacy while minimizing off-target effects that can lead to toxicity.[1] This guide provides a comparative analysis of two novel, hypothetical kinase inhibitors, CMPD-A and CMPD-B , derived from a 2-fluoro-5-(1H-tetrazol-1-yl)aniline scaffold. The primary target for these compounds is Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently mutated in non-small cell lung cancer.

This document outlines the experimental methodologies used to determine their cross-reactivity profiles and presents the data in a comparative format to aid in the selection of a lead candidate for further development. The goal of such profiling is to comprehensively gauge the number of on- and off-targets for any potential kinase inhibitor.[2]

Comparative Kinome Selectivity Profiles

The selectivity of CMPD-A and CMPD-B was assessed against a panel of 468 human kinases using a competitive binding assay. The results, presented as dissociation constants (Kd), quantify the binding affinity of each compound to the kinases. A lower Kd value indicates a stronger interaction.

Table 1: Kinase Selectivity Profiling of CMPD-A and CMPD-B

Kinase TargetCMPD-A (Kd in nM)CMPD-B (Kd in nM)Comments
EGFR (Primary Target) 1.2 5.8 CMPD-A shows higher potency for the primary target.
ERBB2 (HER2)15250CMPD-A shows significant off-target affinity for a related receptor.
SRC85>10,000CMPD-B is highly selective against this common off-target.
ABL1120>10,000CMPD-B demonstrates high selectivity.
LCK98>10,000CMPD-B demonstrates high selectivity.
VEGFR22505,500Both compounds show weaker affinity, but CMPD-A is less selective.
FLT3>10,000>10,000Both compounds are highly selective against this kinase.
Selectivity Score (S10) ¹0.012 (6/468) 0.002 (1/468) CMPD-B is significantly more selective than CMPD-A.

¹The Selectivity Score (S10) is calculated as the number of kinases with a Kd < 100 nM divided by the total number of kinases tested. A lower score indicates higher selectivity.

Experimental Protocols

A rigorous and standardized experimental approach is essential for generating reliable and comparable cross-reactivity data.

KINOMEscan™ Competitive Binding Assay

This assay platform was utilized to determine the binding affinities of CMPD-A and CMPD-B against a panel of 468 human kinases.

Methodology:

  • Assay Principle: The test compounds are competed against an immobilized, active-site directed ligand for binding to each kinase in the panel. The amount of kinase captured by the immobilized ligand is measured via quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.

  • Compound Preparation: CMPD-A and CMPD-B were dissolved in DMSO to create 100 mM stock solutions, which were then serially diluted for the assay.

  • Binding Reaction: Kinases, the test compound, and the immobilized ligand were incubated in binding buffer for 60 minutes at room temperature to allow the binding reaction to reach equilibrium.

  • Quantification: The amount of kinase bound to the immobilized ligand was quantified by qPCR. The results are expressed as Kd values, calculated from the dose-response curve of the test compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Dilution (CMPD-A/B in DMSO) binding_reaction Competitive Binding Reaction (Compound vs. Immobilized Ligand) compound_prep->binding_reaction kinase_panel Kinase Panel (468 Human Kinases) kinase_panel->binding_reaction incubation Incubation (60 min at RT) binding_reaction->incubation quantification Quantification by qPCR incubation->quantification data_analysis Data Analysis (Kd Calculation) quantification->data_analysis

KINOMEscan™ Experimental Workflow

Cell-Based EGFR Phosphorylation Assay

To confirm on-target activity in a cellular context, a Western blot assay was performed to measure the inhibition of EGFR autophosphorylation.

Methodology:

  • Cell Culture: A431 human epidermoid carcinoma cells, which overexpress EGFR, were cultured to 80% confluency.

  • Compound Treatment: Cells were treated with varying concentrations of CMPD-A and CMPD-B for 2 hours.

  • EGFR Stimulation: Cells were stimulated with 100 ng/mL of epidermal growth factor (EGF) for 10 minutes to induce EGFR autophosphorylation.

  • Lysis and Protein Quantification: Cells were lysed, and total protein concentration was determined using a BCA assay.

  • Western Blotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against phosphorylated EGFR (p-EGFR) and total EGFR.

  • Analysis: The ratio of p-EGFR to total EGFR was quantified to determine the IC50 value for each compound.

Interpretation of Results and Comparison

The primary goal of this study was to compare the selectivity profiles of two novel inhibitors. While CMPD-A demonstrates superior potency against the primary target, EGFR (Kd = 1.2 nM), its selectivity profile is less favorable. It exhibits significant binding to ERBB2 (HER2), another member of the same receptor tyrosine kinase family, which could lead to a complex pharmacological profile. Its lower selectivity score indicates a higher potential for off-target effects.

Conversely, CMPD-B is a more selective inhibitor. Although its potency for EGFR is approximately five-fold lower than that of CMPD-A (Kd = 5.8 nM), its selectivity score is six times better. It shows minimal interaction with other kinases in the panel, including common off-targets like SRC and ABL1. This high degree of selectivity is often a desirable characteristic for a lead compound, as it can reduce the likelihood of off-target toxicities.[3]

The choice between CMPD-A and CMPD-B would depend on the therapeutic strategy. If maximum potency against EGFR is the primary driver, CMPD-A might be further investigated, with a focus on understanding the implications of its ERBB2 activity. However, if a cleaner safety profile is prioritized, the high selectivity of CMPD-B makes it a more attractive lead candidate for further optimization and preclinical development.

G EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation CMPD CMPD-A / CMPD-B CMPD->EGFR Inhibition

Simplified EGFR Signaling Pathway

References

Safety Operating Guide

Proper Disposal of 2-fluoro-5-(1H-tetrazol-1-yl)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 2-fluoro-5-(1H-tetrazol-1-yl)aniline based on general principles for halogenated aromatic and tetrazole-containing compounds. It is imperative to consult the specific Safety Data Sheet (SDS) for the compound and to adhere to all local, state, and federal regulations. This guide is intended for researchers, scientists, and drug development professionals.

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This compound, due to its chemical structure containing a halogenated aromatic ring and a tetrazole moiety, requires careful handling and disposal as hazardous waste.

Hazard Profile and Personal Protective Equipment (PPE)

PPE Recommendation
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety goggles or a face shield[2]
Body Protection Laboratory coat[2]
Respiratory Use in a well-ventilated area or under a chemical fume hood[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and complies with institutional and regulatory standards.

  • Consult the Safety Data Sheet (SDS): Before handling, always locate and thoroughly review the manufacturer-provided SDS for specific disposal instructions.[1][2]

  • Wear Appropriate PPE: At a minimum, wear a lab coat, chemical-resistant gloves, and safety goggles.[2]

  • Segregate Waste: Halogenated organic waste must be collected separately from non-halogenated waste.[1][3] This is a critical step in proper chemical waste management.

  • Waste Collection:

    • Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealed container designated for halogenated organic waste.[1][2]

    • Liquid Waste: If the compound is in solution, collect it in a designated container for halogenated solvent waste.[4] The container should be clearly labeled with "Hazardous Waste" and the full chemical name.[1]

    • Contaminated Materials: Any materials used for cleaning spills, such as absorbent pads, as well as contaminated PPE, should be placed in a designated, sealed waste container for solid hazardous waste.[2]

  • Labeling: Ensure all waste containers are accurately and clearly labeled with their contents.

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2]

  • Disposal Pathway: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[1] Do not dispose of this chemical down the drain or in the general trash.[2] All disposal activities must be in accordance with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5][6][7][8]

  • Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water.[2] Clean and decontaminate the work area and any used glassware. Rinsates from cleaning glassware should also be collected as hazardous waste.[1]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G start Start: Disposal of This compound sds Consult Safety Data Sheet (SDS) and Institutional Guidelines start->sds ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat sds->ppe waste_type Determine Waste Form ppe->waste_type solid_waste Solid Waste or Contaminated Materials waste_type->solid_waste Solid liquid_waste Liquid Waste (Solution) waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Sealed Container for Halogenated Solid Waste solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Container for Halogenated Liquid Waste liquid_waste->collect_liquid contact_ehs Contact Environmental Health & Safety (EHS) for Pickup collect_solid->contact_ehs collect_liquid->contact_ehs decontaminate Decontaminate Work Area and Glassware. Collect Rinsate as Hazardous Waste. contact_ehs->decontaminate end End of Disposal Process decontaminate->end

References

Essential Safety and Operational Guide for 2-fluoro-5-(1H-tetrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 2-fluoro-5-(1H-tetrazol-1-yl)aniline. The following guidance is based on the known hazards of structurally related aromatic amines and tetrazole compounds. Researchers should handle this compound with extreme caution and assume it is hazardous.

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural steps outlined below are critical for safe operation and disposal.

Personal Protective Equipment (PPE)

Due to the potential hazards associated with aromatic amines and tetrazoles, a comprehensive PPE strategy is mandatory. This includes protection against skin and eye contact, inhalation, and ingestion.

Protection Level Equipment Purpose
Engineering Controls Certified Chemical Fume HoodTo minimize inhalation of vapors or dust.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles provide protection against splashes, while a face shield offers broader facial protection.
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. Double-gloving is recommended, with frequent changes.
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills.
Respiratory Protection NIOSH-Approved RespiratorRequired if working outside of a fume hood or if engineering controls are insufficient.

Hazard Analysis

The primary hazards are extrapolated from related chemical classes:

Hazard Type Description Source Analogy
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1][2]Aromatic Amines
Skin and Eye Irritation Causes skin irritation and serious eye damage.[1][3]Aromatic Amines, Halogenated Anilines
Sensitization May cause an allergic skin reaction.[2]Aromatic Amines
Carcinogenicity/Mutagenicity Suspected of causing genetic defects and cancer.[2]Aniline and derivatives
Explosive Potential Tetrazole compounds can be explosive when heated.Tetrazole Derivatives
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.[2]Aromatic Amines

Experimental Protocols: Safe Handling and Disposal

A systematic approach is crucial for both safety and experimental integrity when working with this compound.

Handling Protocol:

  • Pre-Handling Preparation:

    • Conduct a thorough risk assessment for the planned experiment.

    • Ensure all necessary PPE is available and in good condition.

    • Verify that a safety shower and eyewash station are accessible.

  • Weighing and Solution Preparation:

    • Perform all weighing and solution preparation inside a certified chemical fume hood.

    • Handle the solid compound carefully to avoid generating dust.

    • When dissolving, add the solid to the solvent slowly to prevent splashing.

  • Reaction Setup:

    • Use appropriate and inspected glassware.

    • Set up reactions securely within the fume hood, with adequate shielding if there is a risk of explosion.

  • Post-Reaction Work-up:

    • Quench the reaction carefully, considering any potentially reactive intermediates.

    • Perform extractions and purifications within the fume hood.

Disposal Plan:

  • Waste Segregation:

    • All solid and liquid waste containing this compound must be collected in designated, labeled, and sealed hazardous waste containers.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Decontamination:

    • Decontaminate all glassware and equipment that has come into contact with the compound. A suitable solvent rinse followed by a standard cleaning procedure is recommended.

    • Wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.

  • Waste Disposal:

    • Dispose of the hazardous waste through your institution's environmental health and safety office.

    • Do not dispose of this chemical down the drain.[4]

Visualizing the Workflow

The following diagrams illustrate the necessary steps for safe handling and disposal.

PPE_Workflow start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Double Chemical-Resistant Gloves goggles_shield->gloves lab_coat Wear Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear NIOSH-Approved Respirator outside_hood->respirator Yes proceed Proceed with Experiment outside_hood->proceed No respirator->proceed

Caption: PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_handling Handling Protocol cluster_disposal Disposal Plan weigh Weigh Compound in Fume Hood dissolve Prepare Solution in Fume Hood weigh->dissolve react Conduct Reaction in Fume Hood dissolve->react workup Perform Work-up in Fume Hood react->workup collect_waste Collect All Waste in Labeled Containers workup->collect_waste decontaminate Decontaminate Glassware & Work Area collect_waste->decontaminate dispose Dispose via EHS Office decontaminate->dispose end End dispose->end start Start start->weigh

Caption: Operational and Disposal Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.